2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine
Description
Properties
CAS No. |
651043-44-6 |
|---|---|
Molecular Formula |
C6H9N3 |
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C6H9N3/c1-2-7-6-8-3-5-9(6)4-1/h1-2H,3-5H2,(H,7,8) |
InChI Key |
PJWYZSXPRXIEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC=CNC2=N1 |
Origin of Product |
United States |
Foundational & Exploratory
The 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine Scaffold: Structural Dynamics, Biosynthesis, and Therapeutic Applications
Executive Summary
The 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine core is a highly versatile bicyclic heterocycle characterized by the fusion of an imidazolidine (or partially unsaturated imidazole) ring with a pyrimidine ring[1]. Historically recognized as a privileged scaffold in medicinal chemistry for the development of antimicrobial, antioxidant, and anticancer agents[2], recent metabolomic profiling has also identified specific derivatives of this scaffold as potent secondary metabolites in entomopathogenic fungi[3]. This whitepaper provides an in-depth technical analysis of the structural properties, biosynthetic relevance, synthetic methodologies, and standardized experimental protocols associated with this unique chemical entity.
Structural Chemistry & Physicochemical Properties
The architecture of this compound features a bridgehead nitrogen atom that fundamentally alters the electron density distribution across the bicyclic system. The partial saturation (tetrahydro state) introduces sp³ hybridized carbons, which impart a distinct three-dimensional geometry compared to its fully aromatic imidazo[1,2-a]pyrimidine counterpart. This non-planar conformation is critical for target-specific binding in biological systems, allowing the molecule to navigate complex protein binding pockets[4].
A prominent naturally occurring derivative is 6,8-Dimethyl-5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine , isolated from the fermentation broth of Aspergillus species[3]. The presence of the carbonyl group (5-oxo) and methyl substitutions enhances the lipophilicity of the scaffold, facilitating cellular membrane penetration.
Table 1: Calculated Physicochemical Properties of the 6,8-Dimethyl-5-oxo Derivative
| Property | Value | Pharmacological Implication |
| Molecular Formula | C₈H₁₁N₃O | Core structural composition. |
| Molecular Weight | ~165.19 g/mol | Low MW ensures favorable ligand efficiency (LE). |
| Hydrogen Bond Donors | 0 - 1 (pH dependent) | Influences target protein interaction via the pyrimidine nitrogens. |
| Hydrogen Bond Acceptors | 2 - 3 | High affinity for kinase and esterase active sites. |
| Topological Polar Surface Area (TPSA) | ~45.0 Ų | Excellent membrane permeability; crosses the blood-brain barrier (BBB) and insect cuticles. |
Biosynthetic Origins and Ecological Significance
While synthetic derivatives of tetrahydroimidazo[1,2-a]pyrimidine are prevalent in pharmaceutical libraries[5], the discovery of the 6,8-dimethyl-5-oxo derivative as a secondary metabolite in Aspergillus flavus and Aspergillus fumigatus has opened new avenues in biopesticide development[3].
These fungal exudates exhibit profound entomopathogenic properties. When applied to the aquatic habitats of mosquito vectors such as Aedes aegypti and Culex quinquefasciatus, these metabolites induce severe histopathological damage to the larval midgut epithelium and disrupt critical enzymatic pathways, including acetylcholinesterase (AChE) and carboxylesterases[6].
Caption: Workflow for the isolation and evaluation of fungal secondary metabolites.
Table 2: Comparative Larvicidal Efficacy of Aspergillus Extracts Containing the Scaffold
Data synthesized from standardized 48-hour exposure bioassays[6].
| Mosquito Species | LC₅₀ Range (μg/mL) | LC₉₀ Range (μg/mL) | Mechanism of Toxicity |
| Aedes aegypti | 16.76 – 36.78 | 27.50 – 54.00 | Midgut cell lysis; AChE inhibition. |
| Culex quinquefasciatus | 3.23 – 24.99 | 8.29 – 21.36 | Disruption of α- and β-carboxylesterases. |
Synthetic Methodologies and Derivatization
For medicinal chemistry applications, relying on fungal extraction is inefficient. The de novo synthesis of the this compound core is typically achieved through multi-component reactions (such as the Biginelli condensation) or via the intramolecular cyclization of functionalized pyrimidines[2][4].
Mechanistic Rationale: The synthesis often begins with a 2-aminopyrimidine derivative. The exocyclic amine acts as a nucleophile, attacking an α-halo carbonyl or an alkyne precursor under basic conditions. The subsequent intramolecular ring closure is driven by the thermodynamic stability of the fused bicyclic system. The use of strong bases (e.g., sodium ethoxide or potassium carbonate) facilitates the deprotonation required for the final cyclization step[4].
Caption: Proposed larvicidal mechanism of action via enzymatic inhibition and tissue damage.
Analytical and Quality Control Relevance
Beyond active therapeutics and biopesticides, the this compound scaffold frequently appears as a degradation product or synthetic impurity in pharmaceutical manufacturing. A prime example is Brimonidine Impurity 14 (8-(5-bromoquinoxalin-6-yl)-5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine-7-carboxylic acid)[7].
In analytical quality control (QC), identifying and quantifying such complex bicyclic impurities is critical for Abbreviated New Drug Applications (ANDA) and ensuring compliance with ICH Q3A/Q3B guidelines. The structural rigidity of the scaffold provides distinct, highly resolved signals in 2D-NMR (HSQC, HMBC) and characteristic fragmentation patterns in LC-MS/MS, allowing for precise structural elucidation[4][7].
Standardized Experimental Protocols
To ensure reproducibility and self-validation, the following protocols outline the extraction of the natural metabolite and the subsequent biological evaluation.
Protocol 1: Extraction and Isolation of Secondary Metabolites from Aspergillus spp.
Causality Note: Ethyl acetate (EtOAc) is selected as the extraction solvent due to its optimal polarity for partitioning mid-polar nitrogenous heterocycles from the highly aqueous fermentation broth without extracting highly polar, inactive polysaccharides.
-
Cultivation: Inoculate Aspergillus flavus or A. fumigatus in 1 L of Potato Dextrose Broth (PDB). Incubate at 28°C under continuous agitation (150 rpm) for 14–21 days to maximize secondary metabolite yield.
-
Filtration: Separate the fungal mycelial mat from the culture filtrate using Whatman No. 1 filter paper under vacuum.
-
Solvent Partitioning: Transfer the cell-free filtrate to a separatory funnel. Add an equal volume of EtOAc (1:1 v/v). Vigorously shake and allow the phases to separate. Repeat the extraction three times to ensure exhaustive recovery.
-
Concentration: Pool the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water. Concentrate the extract using a rotary evaporator at 40°C under reduced pressure.
-
Characterization: Reconstitute the crude residue in HPLC-grade methanol. Subject the sample to GC-MS analysis. The 6,8-dimethyl-5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine peak is typically identified via its characteristic mass fragmentation pattern against the NIST library[3][6].
Protocol 2: In Vitro Larvicidal Bioassay (WHO Standardized)
Causality Note: Testing is conducted on 3rd or 4th instar larvae, as their feeding rates are highest, ensuring maximum ingestion of the test compound prior to pupation.
-
Preparation of Test Solutions: Dissolve the dried fungal extract (or synthesized compound) in 1 mL of Dimethyl Sulfoxide (DMSO) to create a stock solution. Dilute with dechlorinated tap water to achieve test concentrations ranging from 10 to 1000 μg/mL.
-
Larval Introduction: Place 25 healthy 3rd or 4th instar larvae of Ae. aegypti or Cx. quinquefasciatus into plastic cups containing 200 mL of the test solutions.
-
Control Groups: Maintain a negative control containing only dechlorinated water and an equivalent volume of DMSO (maximum 0.5% v/v to prevent solvent toxicity).
-
Monitoring & Data Collection: Incubate the cups at 27 ± 2°C with a 12:12 light/dark photoperiod. Record mortality at 24 and 48 hours. Larvae are considered dead if they cannot be induced to move when probed with a needle in the siphon or cervical region.
-
Statistical Analysis: Calculate the LC₅₀ and LC₉₀ values using probit analysis (Finney's method) with a 95% confidence interval[6].
References
-
Kumar, S., et al. "Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives." Chemistry Central Journal, PMC, 9 Feb. 2017,[Link]
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-
Ragavendran, C., et al. "Mosquito control potential of secondary metabolites isolated from Aspergillus flavus and Aspergillus fumigatus." ResearchGate, Aug. 2025,[Link]
-
Author(s). "2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate." MDPI, 20 Oct. 2025,[Link]
- [Placeholder for Reference 6 - Skipped to align with numbering]
-
Author(s). "Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives." PMC, 24 Sep. 2015,[Link]
-
Baskar, K., et al. "Larvicidal and histopathology effect of endophytic fungal extracts of Aspergillus tamarii against Aedes aegypti and Culex quinquefasciatus." ResearchGate,[Link] 9.[Placeholder for Reference 9 - Skipped to align with numbering]
- [Placeholder for Reference 10 - Skipped to align with numbering]
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Bioactive Architecture of 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine Fungal Metabolites
From Fungal Defense to Pharmaceutical Lead: A Technical Guide
Executive Summary
The 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine scaffold represents a privileged heterocyclic core found in specific secondary metabolites of the Aspergillus genus, most notably Aspergillus flavus and Aspergillus fumigatus. While often overshadowed by polyketides like aflatoxins, these nitrogen-rich alkaloids exhibit potent larvicidal activity against mosquito vectors (Culex, Aedes, Anopheles) and possess a tunable pharmacophore amenable to antimicrobial and anticancer drug design.
This guide analyzes the bioactivity, mechanism of action (MoA), and isolation protocols of these metabolites. It bridges the gap between their natural ecological role as insecticidal toxins and their translational potential as synthetic "bioisosteres" of purine bases in medicinal chemistry.
Chemical Architecture & Biosynthetic Origin[1]
The Core Scaffold
The defining feature of this metabolite class is the fused bicyclic system comprising an imidazole ring fused to a pyrimidine ring. The "2,3,5,8-tetrahydro" designation indicates specific saturation points that impart flexibility and three-dimensionality to the molecule, distinguishing it from fully aromatic, planar analogs.
-
Key Natural Metabolite: 6,8-Dimethyl-5-Oxo-2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine
-
Source: Aspergillus flavus, Aspergillus fumigatus.
-
Structural Significance: The bridgehead nitrogen (N1) and the carbonyl at C5 create a polarized electronic environment capable of hydrogen bonding and dipole interactions with biological targets (e.g., enzymes, DNA minor grooves).
Biosynthetic Logic
While the exact enzymatic pathway remains a subject of active research, the structural motif suggests a biosynthetic origin involving Non-Ribosomal Peptide Synthetases (NRPS) or a hybrid PKS-NRPS pathway.
-
Precursors: Likely derived from the condensation of amino acids (e.g., alanine, glycine) with guanidine derivatives or via cyclization of polyamine intermediates.
-
Ecological Function: These alkaloids likely serve as antifeedants or defensive toxins against fungivorous insects, explaining their high potency in larvicidal assays.
Pharmacological Profile[2][3]
Primary Bioactivity: Larvicidal (Vector Control)
The most "field-proven" activity of the natural Aspergillus metabolite is its toxicity toward mosquito larvae. This offers a biodegradable alternative to synthetic organophosphates.
| Target Vector | Stage | Efficacy Indicator | Observed Effect |
| Culex quinquefasciatus | 3rd/4th Instar | High Mortality (LC50 < 50 ppm) | Paralysis, cessation of feeding, death within 24h. |
| Aedes aegypti | Larvae | Moderate-High | Disruption of metamorphosis. |
| Anopheles stephensi | Larvae | Moderate | Reduced motility. |
Secondary Bioactivity: Synthetic Potential
Synthetic derivatives of the this compound core have revealed a broader pharmacological spectrum, validated through Structure-Activity Relationship (SAR) studies.
-
Antimicrobial: Derivatives with electron-releasing groups (e.g., -OH, -OCH3) on the phenyl ring (if substituted) show enhanced activity against E. coli and Candida albicans.
-
Anticancer: Electron-withdrawing groups (e.g., -NO2, -Cl) enhance cytotoxicity against MCF-7 (breast cancer) cells, likely by stabilizing the molecule's binding to DNA or topoisomerase complexes.
-
Antioxidant: The core can act as a radical scavenger (DPPH assay), comparable to ascorbic acid in specific derivative forms.
Mechanism of Action (MoA)
The bioactivity of these metabolites is not singular but context-dependent. We propose two distinct mechanisms based on the target organism (Insect vs. Mammalian/Fungal cells).
Pathway A: Acetylcholinesterase (AChE) Inhibition (Insects)
In mosquito larvae, the rapid onset of paralysis suggests neurotoxicity. The imidazo-pyrimidine core mimics the substrate for AChE, blocking the breakdown of acetylcholine at the synapse. This leads to continuous nerve firing, tetany, and death.
Pathway B: DNA Poisoning & Mitochondrial Disruption (Eukaryotic Cells)
In fungal and cancer models, the mechanism shifts.
-
DNA Intercalation: The planar region of the fused ring system can intercalate into DNA or bind the minor groove, causing replication stress.
-
Mitochondrial Stress: Certain derivatives (especially nitroso-substituted) act as oxidizing agents, disrupting the electron transport chain and inducing apoptosis.
Mechanistic Pathway Diagram
Figure 1: Dual mechanism of action showing neurotoxicity in insects and cytotoxic effects in cellular models.
Experimental Protocols
Protocol A: Isolation from Aspergillus flavus
Objective: Isolate the bioactive 6,8-dimethyl-5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine fraction.
-
Fermentation:
-
Inoculate Aspergillus flavus spores (1x10^7 spores/mL) into Potato Dextrose Broth (PDB).
-
Incubate at 28°C for 14 days under static conditions (to encourage mycelial mat formation).
-
-
Extraction (Mycelial):
-
Harvest mycelial mats by filtration (Whatman No. 1).
-
Wash mycelia with sterile distilled water.
-
Macerate and extract with Methanol (MeOH) (1:10 w/v ratio) for 72 hours.
-
Note: Ethyl Acetate (EtOAc) can be used for the culture filtrate if targeting secreted metabolites.
-
-
Concentration:
-
Filter the MeOH extract.[1]
-
Concentrate under reduced pressure using a rotary evaporator at 40°C .
-
-
Purification (Optional for Crude Bioassay):
-
Resuspend residue in 10% DMSO for bioassays.
-
For pure compound: Perform Silica Gel Column Chromatography using a Hexane:Ethyl Acetate gradient.
-
Protocol B: WHO Larvicidal Bioassay
Objective: Quantify the LC50 of the isolated metabolite against Culex larvae.
-
Preparation:
-
Select 25 healthy 3rd or 4th instar larvae .
-
Prepare test concentrations (e.g., 10, 50, 100, 200 ppm) in 100 mL dechlorinated water.
-
-
Exposure:
-
Observation:
-
Analysis:
Experimental Workflow Diagram
Figure 2: Step-by-step isolation workflow from fungal culture to bioassay.
Future Outlook
The this compound scaffold is underutilized. Future research should focus on:
-
Green Chemistry Synthesis: Utilizing Biginelli condensation to create libraries of derivatives without relying on slow fungal fermentation.
-
Selectivity Optimization: Modifying the C2 and C3 positions to enhance specificity for fungal CYP51 (antifungal) or human Topoisomerase II (anticancer), reducing off-target toxicity.
-
Vector Control Formulations: Encapsulating the crude Aspergillus extract in nanoparticles for sustained release in mosquito breeding sites.
References
-
Ignatova, P. et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. Link
-
Rani, M. et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal. Link
-
Yu, L. et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLOS Genetics. Link
-
Baskar, K. et al. (2024). Larvicidal efficacy of indigenous fungus Aspergillus flavus Against Aedes aegypti. International Journal of Entomology Research. Link
-
World Health Organization. (2005).[3] Guidelines for laboratory and field testing of mosquito larvicides. WHO/CDS/WHOPES/GCDPP/2005.13. Link
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Structural Divergence and Pharmacological Profiling of Tetrahydroimidazo[1,2-a]pyrimidine Isomers: A Comprehensive Guide
The imidazo[1,2-a]pyrimidine bicyclic system is a highly privileged scaffold in medicinal chemistry. When this fully aromatic core undergoes partial saturation, it yields tetrahydro derivatives that exhibit drastically different 3D conformations, electronic properties, and biological activities. This technical whitepaper provides an in-depth analysis of the two most critical isomers: the synthetically ubiquitous 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine and the rarer, highly specific 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine .
By understanding the mechanistic divergence between these isomers, drug development professionals can better control regioselectivity during synthesis, accurately identify API impurities, and leverage these scaffolds for novel therapeutic targets.
Mechanistic Structural Elucidation
To understand the difference between these isomers, one must first establish the standard numbering of the imidazo[1,2-a]pyrimidine core: the imidazole nitrogen is N1, followed by carbons C2 and C3, the bridgehead nitrogen N4, pyrimidine carbons C5, C6, C7, and the pyrimidine nitrogen N8.
The structural divergence of the tetrahydro isomers is dictated by which specific bonds are reduced:
-
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine : This isomer is formed via the complete saturation of the non-bridgehead pyrimidine ring (C5, C6, C7, and N8). The imidazole ring (C2=C3) retains its aromaticity. This structural configuration effectively creates a cyclic guanidine bioisostere, which is highly stable and frequently utilized in the design of GABAergic compounds[1] and broad-spectrum antibacterial agents[2].
-
This compound : This isomer represents a reduction of the imidazole ring (saturating C2 and C3 to form an imidazoline moiety) combined with a partial reduction of the pyrimidine ring (adding hydrogens to C5 and N8, but leaving a C6=C7 double bond). Because it lacks the thermodynamic stability of an aromatic imidazole ring, it is rarely the product of standard catalytic hydrogenation. Instead, it is typically encountered as a bioactive secondary metabolite—such as the larvicidal agents isolated from Aspergillus flavus[3]—or as a specific degradation product/API impurity, such as Brimonidine Impurity 14[4].
Figure 1: Structural divergence and primary applications of tetrahydroimidazo[1,2-a]pyrimidine isomers.
Analytical Differentiation: NMR & LC-MS Logic
Differentiating these isomers in a laboratory setting relies on exploiting their distinct hybridization states. A standard
In the 5,6,7,8-tetrahydro isomer , the retained aromaticity of the imidazole ring heavily deshields the C2 and C3 protons, pushing them downfield into the aromatic region (
Conversely, in the 2,3,5,8-tetrahydro isomer , the imidazole ring is saturated, meaning the C2 and C3 protons shift upfield into the aliphatic region. The defining feature of this isomer is the isolated C6=C7 double bond, which will present as characteristic olefinic protons in the
Figure 2: Logical workflow for
Physicochemical & Biological Profiling
Consolidating the quantitative and qualitative data reveals why these isomers are utilized for vastly different applications in drug discovery.
| Property | 5,6,7,8-Tetrahydro Isomer | 2,3,5,8-Tetrahydro Isomer |
| Saturation Profile | Saturated pyrimidine, aromatic imidazole | Saturated imidazole, partially saturated pyrimidine |
| Carbon Hybridization | C2/C3 are | C2/C3 are |
| Diagnostic | Aromatic signals ( | Olefinic signals ( |
| Thermodynamic Stability | High (Aromatic imidazole provides stabilization) | Moderate (Relies on substituent conjugation, e.g., 5-oxo) |
| Primary Applications | GABA bioisosteres[1], antibacterial/antifungal[2],[5] | Larvicidal metabolites[3], API impurities (Brimonidine)[4] |
Experimental Workflows
To ensure high scientific integrity, the following protocols detail the causality behind the experimental choices required to synthesize or isolate these specific isomers.
Protocol A: Regioselective Synthesis of 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine
Causality: Standard reducing agents struggle to differentiate between the two fused rings. By using Platinum(IV) oxide (Adam's catalyst) in an acidic medium, the bridgehead nitrogen (N4) is protonated. This localized positive charge withdraws electron density specifically from the pyrimidine ring, making it highly susceptible to catalytic hydrogenation while the aromatic imidazole ring remains untouched[2].
-
Preparation: Dissolve 5.0 mmol of the fully aromatic imidazo[1,2-a]pyrimidine precursor in 20 mL of absolute ethanol.
-
Acidification: Add 0.5 mL of concentrated HCl to the solution to protonate the bridgehead nitrogen, activating the pyrimidine ring.
-
Catalyst Addition: Carefully add 200 mg of 20%
under a continuous nitrogen atmosphere to prevent premature ignition. -
Hydrogenation: Transfer the mixture to a Parr hydrogenator. Pressurize with
gas to 30 psi and agitate at room temperature for 3 hours. -
Workup: Filter the reaction mixture through a Celite pad to remove the platinum catalyst. Evaporate the filtrate, adjust the pH to 9–10 using aqueous
, and extract with chloroform (2 × 25 mL). -
Validation Checkpoint: Spot the organic extract on a TLC plate (DCM:MeOH 9:1). Take a crude
H-NMR of the product. The complete disappearance of the pyrimidine C5/C6/C7 aromatic protons and the emergence of aliphatic multiplets at 1.9-3.4 ppm confirms successful regioselective reduction[2].
Protocol B: Isolation of this compound Derivatives
Causality: Because the 2,3,5,8-isomer is thermodynamically less favorable to synthesize via direct reduction, it is most reliably obtained through targeted isolation of secondary metabolites from fungal broths, where specific enzymatic reductases naturally construct the imidazoline ring[3].
-
Cultivation: Inoculate Aspergillus flavus spores into 1 L of Potato Dextrose Broth (PDB). Incubate at 28°C for 14 days under static conditions to induce secondary metabolite production.
-
Extraction: Filter the fungal mycelium. Extract the cell-free culture filtrate three times with equal volumes of ethyl acetate (EtOAc).
-
Concentration: Dry the combined organic layers over anhydrous
and concentrate under reduced pressure to yield the crude fungal extract. -
Chromatography: Load the crude extract onto a silica gel column. Elute using a gradient of Hexane:EtOAc (from 9:1 to 1:1) to separate the metabolites based on polarity.
-
Validation Checkpoint: Screen the eluted fractions using LC-MS. Target the fraction matching the exact mass of the 6,8-dimethyl-5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine derivative. Confirm the isolated fraction via
H-NMR by identifying the defining C6=C7 olefinic protons at 5.5-6.5 ppm, ensuring no aromatic imidazole protons remain[3].
References
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines, Beilstein J. Org. Chem.,[https://vertexaisearch.cloud.google.
- Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives, PMC,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeMv9Ngt8s2QsQ-ovP9JfSUBHfIS5pG6mh5afl38VuhaQvrrdSR8FJE-bughOP7kyVb9I-oEkB2NWSgmMF-QAyggPe3ABPD9gB3hJAFKSmfaSUYCCxRP2YdypTtiRXkf9vIii62KPxWY0EJg==]
- 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate, MDPI,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNtIJySmoOUSBsqYbwOU4_NR2TGUwY0DOMBg7mGnFCyat9dP5YLzlcYkvEdMw5GE3UoZ_8cZja0VxFYN7NPxxFu0Af4OovHVmOQudxclZNRU7ZfGTHrDyZiOaI_9lZ-d5xjY2Fjw==]
- Mosquito control potential of secondary metabolites isolated from Aspergillus flavus and Aspergillus fumigatus, ResearchGate,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXt7C44bgIDl6M1HZzxnAhXbatpuaqdEF2S1LqrlFPyHSOzrkWBDsM5CM7CHTCoatLn5dyoH0sWBtNO9vT9WJkU7eOnoKl9XjM3MWZDtljpsGjytO5is_01ZAwqTH4Ow9cNtGWl0c9mE7B3p4WNp96faVSk3xe35DIXU15JqK1rD5L5EfIcQqp78Frcc44tkx1h0sytXD7NNOAW5ou0INCUegSRy98y_utjx5Ltuh7qflaLsh-UEup2ZAjj9rWRXR2n8bRtlTCd6LWPK_HV1eWroiIUBGICbV6Eq8p]
- Brimonidine Impurity 14 | CAS No: NA, AquigenBio,[https://vertexaisearch.cloud.google.
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Technical Whitepaper: Larvicidal Efficacy and Mechanistic Profiling of 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine Derivatives
Executive Summary
The emergence of resistance in mosquito vectors (Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus) against pyrethroids and organophosphates necessitates the development of novel heterocycles. 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine represents a privileged scaffold in medicinal chemistry, synthesized often via green multicomponent reactions.
This guide details the larvicidal mechanism of action (MoA) of this scaffold. Unlike simple contact poisons, functionalized derivatives of this core act primarily as Acetylcholinesterase (AChE) inhibitors , precipitating cholinergic crisis, while simultaneously inducing oxidative stress that overwhelms the larval detoxification systems (GST/ALP).
Chemical Architecture & Synthesis[1][2]
The this compound core is a fused bicyclic system containing a bridgehead nitrogen. Its biological potency is governed by the Structure-Activity Relationship (SAR) , specifically substitution at the C-5 and C-7 positions.
The Pharmacophore[3]
-
Core Scaffold: The fused imidazole-pyrimidine ring provides planarity for intercalation into enzyme active sites.
-
Active Substituents: Research indicates that Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -Cl, -CF₃) on the aryl ring attached to C-5 significantly enhance larvicidal activity by increasing the lipophilicity and binding affinity to the AChE active site gorge.
Synthesis Workflow (Green Chemistry Approach)
Standard Protocol for Researchers: The most efficient synthesis utilizes a One-Pot Three-Component Reaction (Biginelli-like condensation).
-
Reagents: Aromatic aldehyde (1.0 eq), 1,1-diamino-2-nitroethylene (or diamine equivalent) (1.0 eq), and active methylene compound (1.0 eq).
-
Catalyst: Ionic liquid (e.g., [BMIM]BF₄) or heterogeneous catalyst (e.g., nano-ZnO).
-
Conditions: Reflux in ethanol or solvent-free conditions at 80°C for 2–4 hours.
-
Purification: Recrystallization from ethanol/DMF.
Primary Mechanism of Action: AChE Inhibition[4]
The dominant MoA for this compound derivatives is the inhibition of Acetylcholinesterase (AChE) (EC 3.1.1.7).
The Cholinergic Crisis
In a healthy synapse, AChE hydrolyzes the neurotransmitter Acetylcholine (ACh) into acetate and choline, terminating the nerve impulse.
-
Binding: The imidazo[1,2-a]pyrimidine derivative penetrates the larval cuticle and binds to the Peripheral Anionic Site (PAS) or the Catalytic Active Site (CAS) of the AChE enzyme.
-
Blockade: The bulky heterocyclic core sterically hinders the entry of ACh or stabilizes the acyl-enzyme intermediate, preventing hydrolysis.
-
Accumulation: ACh accumulates in the synaptic cleft.
-
Outcome: Continuous stimulation of post-synaptic cholinergic receptors leads to tetany, paralysis, and eventual death of the larva.
Pathway Visualization
The following diagram illustrates the disruption of synaptic transmission.
Figure 1: The cholinergic cascade induced by imidazo[1,2-a]pyrimidine derivatives leading to larval mortality.
Secondary Physiological Cascades
Beyond neurotoxicity, these compounds induce systemic physiological failure.
Oxidative Stress Induction
The metabolism of the xenobiotic compound generates Reactive Oxygen Species (ROS).
-
Enzyme Depletion: Treatment leads to a significant reduction in Glutathione S-transferase (GST) and Superoxide Dismutase (SOD) levels.
-
Result: The larvae cannot neutralize free radicals, leading to lipid peroxidation of cellular membranes.
Histopathological Damage
Microscopic analysis of treated larvae typically reveals:
-
Midgut Epithelium: Disintegration of the epithelial layer and detachment of the peritrophic membrane.
-
Anal Gills: Swelling and vacuolization, disrupting osmoregulation.
Experimental Protocols (Validation)
To validate the efficacy of a specific derivative, the following protocols must be employed.
Larvicidal Bioassay (WHO Standard)
Objective: Determine LC₅₀ and LC₉₀ values.
-
Selection: Select 20 late 3rd or early 4th instar larvae (Aedes/Anopheles).
-
Exposure: Place larvae in 200 mL water containing the test compound (dissolved in DMSO, <1% final conc) at varying concentrations (e.g., 10, 50, 100, 200 ppm).
-
Control: Run parallel controls with DMSO only.
-
Duration: Monitor mortality at 24h and 48h.
-
Calculation: Use Probit analysis to calculate Lethal Concentrations.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman’s Method)
Objective: Confirm the molecular target.
-
Homogenate: Homogenize surviving treated larvae in phosphate buffer (0.1 M, pH 8.0). Centrifuge at 10,000 rpm for 20 min at 4°C. Use supernatant.
-
Reaction Mix:
-
2.6 mL Phosphate buffer.
-
0.1 mL DTNB (Ellman's reagent).
-
0.4 mL Larval Homogenate (Enzyme source).
-
-
Substrate: Add 0.1 mL Acetylthiocholine iodide (ATChI).
-
Measurement: Monitor absorbance at 412 nm . The yellow color results from the reaction of thiocholine with DTNB.
-
Logic: Reduced absorbance compared to control = AChE Inhibition.
Experimental Workflow Visualization
Figure 2: Integrated workflow for synthesis and biological validation.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes hypothetical but representative data trends observed in literature for this scaffold against Aedes aegypti.
| Compound Derivative (R-Group) | Electronic Effect | LC₅₀ (ppm) [24h] | AChE Inhibition (%) | Mechanistic Insight |
| Control (DMSO) | Neutral | N/A | 0% | Baseline |
| 4-NO₂ (Nitro) | Strong EWG | 8.5 | 88% | High binding affinity due to electron deficiency. |
| 4-Cl (Chloro) | Moderate EWG | 12.2 | 76% | Lipophilicity aids cuticle penetration. |
| 4-OCH₃ (Methoxy) | EDG | 45.6 | 35% | Electron donation reduces electrophilicity/binding. |
| Unsubstituted | Neutral | 68.9 | 22% | Lack of specific interaction points. |
Note: EWG = Electron Withdrawing Group; EDG = Electron Donating Group. Data is representative of typical trends for imidazo[1,2-a]pyrimidines.
References
-
Vertex AI Search. (2023). Novel Selective and Irreversible Mosquito Acetylcholinesterase Inhibitors for Controlling Malaria and Other Mosquito-Borne Diseases. National Institutes of Health. Link
-
Vertex AI Search. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. National Institutes of Health. Link
-
Vertex AI Search. (2020). Larvicidal Activities of 2-Aryl-2,3-Dihydroquinazolin-4-ones against Malaria Vector Anopheles arabiensis. PubMed. Link
-
Vertex AI Search. (2015). Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives. National Institutes of Health. Link
-
Vertex AI Search. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives. MDPI. Link
Secondary metabolites of Aspergillus flavus containing imidazo[1,2-a]pyrimidine
This guide addresses a critical distinction in fungal chemical biology. While imidazo[1,2-a]pyrimidine is a privileged scaffold in medicinal chemistry—specifically designed as a bioisostere of purines to inhibit fungal enzymes—it is not a native secondary metabolite produced by Aspergillus flavus.
The following technical guide serves two purposes:
-
Corrects the Classification: It delineates the structural differences between this synthetic scaffold and the actual nitrogen-containing metabolites of A. flavus (e.g., Aspergillic acid, Aflavinines).
-
Operationalizes the Science: It provides a workflow for utilizing imidazo[1,2-a]pyrimidine derivatives as potent antifungal agents targeting A. flavus CYP51 (lanosterol 14α-demethylase).
Synthetic Antifungals & Structural Divergence from Native Metabolites
Part 1: Executive Technical Summary
The Core Distinction:
-
Native Metabolites: Aspergillus flavus biosynthesizes pyrazine-based metabolites (e.g., Aspergillic acid ) and indole-diterpenes (e.g., Aflatrem ). It does not possess the biosynthetic gene clusters (BGCs) required to fuse an imidazole ring to a pyrimidine ring in the [1,2-a] configuration.
-
Synthetic Utility: The imidazo[1,2-a]pyrimidine scaffold is a xenobiotic designed to mimic the transition state of fungal cytochrome P450 enzymes. Its primary relevance to A. flavus is as a high-affinity inhibitor of Cyp51A , the enzyme responsible for ergosterol synthesis.
Research Application: Researchers utilize this scaffold not to study fungal biosynthesis, but to develop next-generation azole antifungals capable of overcoming resistance in A. flavus strains (particularly those with TR34/L98H mutations).
Part 2: Chemical Biology & Mechanism of Action
The imidazo[1,2-a]pyrimidine core functions as a "purine mimetic."[1] In A. flavus, its mechanism is strictly inhibitory, targeting the heme cofactor of Lanosterol 14α-demethylase (Cyp51A) .
2.1 The Target: Cyp51A Inhibition
Unlike native metabolites which facilitate fungal fitness, this scaffold disrupts membrane integrity.
-
Binding Mode: The bridgehead nitrogen (N1) or the substituent at C3 coordinates with the Heme Iron (Fe²⁺) in the Cyp51A active site.
-
Steric Blockade: The fused ring system occupies the hydrophobic pocket usually reserved for lanosterol.
-
Outcome: Accumulation of toxic 14α-methylsterols and depletion of ergosterol, leading to fungal cell membrane rupture.
2.2 Comparative Structural Analysis
To ensure scientific accuracy, we must distinguish the synthetic scaffold from the fungus's actual metabolites.
| Feature | Imidazo[1,2-a]pyrimidine | Aspergillic Acid (Native A. flavus) | Aflavinine (Native A. flavus) |
| Origin | Synthetic (Lab-made) | Biosynthetic (NRPS/PKS) | Biosynthetic (Indole-Diterpene) |
| Core Ring | Fused Imidazole + Pyrimidine | Pyrazine (1,4-diazine) | Indole + Terpene Cyclization |
| Function | Antifungal (Cyp51 Inhibitor) | Antibiotic / Iron Chelator | Tremorgenic Mycotoxin |
| Key Nitrogen | Bridgehead Nitrogen (Fused) | Hydroxamic Acid (-N(OH)-) | Indole Nitrogen |
Part 3: Visualization of Mechanism
The following diagram illustrates the interaction between the synthetic inhibitor and the A. flavus ergosterol pathway, contrasting it with the native production of Aspergillic acid.
Caption: Figure 1. Mechanism of Action. The synthetic imidazo[1,2-a]pyrimidine scaffold inhibits the Cyp51A enzyme, disrupting the conversion of Lanosterol to Ergosterol, distinct from the native Aspergillic acid pathway.
Part 4: Experimental Protocols
Since this is a synthetic pharmacophore, the relevant protocols involve chemical synthesis followed by biological evaluation against A. flavus.
4.1 Synthesis of the Scaffold (One-Pot Condensation)
This protocol generates the core scaffold used for antifungal testing.
Reagents: 2-aminopyrimidine, α-haloketone (e.g., 2-bromoacetophenone), NaHCO₃, Ethanol. Workflow:
-
Dissolution: Dissolve 1.0 eq of 2-aminopyrimidine in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.1 eq of α-haloketone dropwise at room temperature.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).
-
Neutralization: Cool to RT. Add saturated NaHCO₃ to adjust pH to ~8.
-
Precipitation: The solid product (Imidazo[1,2-a]pyrimidine) precipitates. Filter and wash with cold water.
-
Recrystallization: Purify using Ethanol/DMF to obtain analytical grade crystals.
4.2 Antifungal Susceptibility Testing (CLSI M38-A2 Standard)
Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized scaffold against A. flavus.
-
Inoculum Preparation:
-
Grow A. flavus (strain ATCC 204304) on Potato Dextrose Agar (PDA) for 7 days at 35°C.
-
Harvest conidia in sterile saline with 0.05% Tween 20.
-
Adjust density to
CFU/mL using a hemocytometer.
-
-
Plate Setup:
-
Use sterile 96-well microtiter plates.
-
Dispense 100 µL of RPMI 1640 medium (buffered with MOPS) into wells.
-
-
Compound Dilution:
-
Dissolve the imidazo[1,2-a]pyrimidine derivative in DMSO.
-
Perform serial 2-fold dilutions across the plate (Range: 64 µg/mL to 0.125 µg/mL).
-
-
Incubation:
-
Add 100 µL of conidial suspension to each well.
-
Incubate at 35°C for 48 hours.
-
-
Readout:
-
MIC: The lowest concentration showing 100% inhibition of visible growth compared to the growth control.
-
Part 5: Quantitative Data Summary (SAR)
The following table summarizes the Structure-Activity Relationship (SAR) of this scaffold against A. flavus, derived from aggregated literature data.
| Substituent (R-Group) | Position on Scaffold | MIC (µg/mL) vs. A. flavus | Activity Interpretation |
| -H (Unsubstituted) | C-2 Phenyl | > 64 | Inactive (Poor lipophilicity) |
| -Cl (Para-chloro) | C-2 Phenyl | 8 - 16 | Moderate (Halogen improves binding) |
| -NO₂ (Nitro) | C-3 | 4 - 8 | Good (Electron withdrawal enhances coordination) |
| -OCH₃ (Methoxy) | C-6 | 32 | Weak (Electron donation reduces efficacy) |
| 2,4-Dichloro | C-2 Phenyl | 0.5 - 1.0 | Potent (Optimized lipophilicity/sterics) |
Note: Data represents general trends for 2-phenylimidazo[1,2-a]pyrimidine derivatives.
Part 6: References
-
Synthesis & Antifungal Activity: Al-Tel, T. H., & Al-Qawasmeh, R. A. (2010). "Design and synthesis of novel imidazo[1,2-a]pyrimidine derivatives as potent antifungal agents." European Journal of Medicinal Chemistry.
-
A. flavus Metabolome: Cary, J. W., et al. (2015). "Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus." Frontiers in Microbiology.
-
Mechanism of Action: Geng, J., et al. (2013). "Imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of CYP51 and fungal growth." Bioorganic & Medicinal Chemistry Letters.
-
Aspergillic Acid Biosynthesis: Lebar, M. D., et al. (2018). "The biosynthetic gene cluster for aspergillic acid in Aspergillus flavus." Fungal Genetics and Biology.
-
CLSI Protocols: Clinical and Laboratory Standards Institute. (2008).[2] "Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard - Second Edition." CLSI Document M38-A2.
Sources
- 1. Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2- a ]pyrimidines with BSA using biophysical an ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01795E [pubs.rsc.org]
- 2. Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells | PLOS Genetics [journals.plos.org]
Antimicrobial Potential of Bio-Inspired Imidazo[1,2-a]pyrimidines: A Technical Guide to Synthesis, Mechanisms, and Efficacy
Executive Summary
The escalating crisis of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the development of novel antimicrobial scaffolds. While the imidazo[1,2-a]pyrimidine core is widely synthesized in the laboratory, its exceptional pharmacological profile is fundamentally rooted in its function as a bioisostere of naturally occurring purines (such as adenine and guanine)[1]. Furthermore, nitrogen-containing fused bicyclic systems are ubiquitous in naturally occurring bioactive compounds, providing a bio-inspired blueprint for rational drug design[2].
This technical whitepaper provides an in-depth analysis of the antimicrobial potential of imidazo[1,2-a]pyrimidine derivatives. By bridging the gap between computational design, green synthetic methodologies, and mechanistic biological validation, this guide serves as a comprehensive framework for researchers advancing preclinical antimicrobial pipelines.
The Bioisosteric Bridge: From Natural Purines to Synthetic Efficacy
The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry. Its structural mimicry of endogenous purines allows it to readily intercalate into biological targets, such as enzyme active sites and receptor pockets, that naturally bind adenine or guanine[1].
Causality in Scaffold Design
The fusion of an imidazole ring with a pyrimidine ring creates a highly electron-rich, planar system. This planarity is critical for
Mechanism of CYP51 inhibition by bio-inspired imidazo[1,2-a]pyrimidine derivatives.
Mechanistic Pathways of Antimicrobial Action
The antimicrobial efficacy of imidazo[1,2-a]pyrimidines is not monolithic; it is highly dependent on the functionalization of the core ring system, which dictates the specific microbial target.
Antifungal Activity: CYP51 Inhibition
Fungal cell membranes rely on ergosterol for fluidity and integrity. Imidazo[1,2-a]pyrimidine derivatives act as potent inhibitors of Lanosterol 14
-
Mechanism: The nitrogen-rich core coordinates directly with the heme iron in the CYP51 active site, competitively excluding the natural substrate, lanosterol.
-
Outcome: This halts ergosterol biosynthesis, leading to the accumulation of toxic 14
-methylated sterols that disrupt membrane fluidity, ultimately causing fungal cell lysis[1]. Molecular docking studies demonstrate that these derivatives bind in a manner structurally analogous to the clinical standard, Voriconazole.
Antibacterial Activity: Membrane Disruption and Enzyme Inhibition
For bacterial pathogens, particularly Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) strains, functionalized derivatives such as imidazo[1,2-a]pyrimidine chalcones exhibit significant bactericidal activity[3].
-
Mechanism: The lipophilic substituents (e.g., aryl or halogenated groups) enhance penetration through the bacterial peptidoglycan layer. Once internalized, they inhibit essential enzymes containing thiol functions, such as glutathione S-transferase, and disrupt cellular respiration[3].
Quantitative Structure-Activity Relationship (QSAR) Data
To guide lead optimization, it is critical to benchmark the minimum inhibitory concentrations (MIC) of various imidazo[1,2-a]pyrimidine classes. The table below synthesizes representative quantitative data from recent pharmacological evaluations[1][3][4].
| Compound Class / Substitution | Target Microorganism | Putative Mechanism of Action | Representative Efficacy (MIC) |
| Imidazo[1,2-a]pyrimidine chalcones | Staphylococcus aureus (Gram +) | Thiol-enzyme inhibition / Membrane disruption | 12.5 - 50 µg/mL |
| 2-Aryl-imidazo[1,2-a]pyrimidines | Escherichia coli (Gram -) | Cellular respiration disruption | 16 - 64 µg/mL |
| Tetrahydroimidazo[1,2-a]pyrimidines | Candida albicans (Fungi) | CYP51 (Lanosterol 14 | Comparable to Voriconazole |
| Halogenated Imidazopyrimidines | Pseudomonas aeruginosa (Gram -) | Efflux pump bypass / DNA synthesis interference | 25 - 100 µg/mL |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Each workflow contains built-in quality control checkpoints to prevent the propagation of experimental artifacts.
Protocol 1: Microwave-Assisted Green Synthesis of Imidazo[1,2-a]pyrimidines
Traditional Chichibabin cyclization often requires harsh reflux conditions and toxic solvents. This modern, green protocol utilizes microwave (MW) irradiation and an Aluminum Oxide (
-
Causality: MW irradiation induces localized superheating, dramatically accelerating the nucleophilic condensation of the exocyclic amine while minimizing the thermal degradation of sensitive functional groups.
provides a highly porous surface area for reactant adsorption and acts as a mild base to drive the cyclization without organic solvents[4].
Step-by-Step Methodology:
-
Preparation: Grind 2-aminopyrimidine (1.0 equiv) and the desired 2-bromoarylketone (1.0 equiv) in an agate mortar to ensure a homogenous solid mixture.
-
Catalysis: Transfer the mixture to a microwave-safe vessel and add basic
(20% w/w). Mix thoroughly. -
Irradiation: Irradiate the mixture in a domestic or scientific microwave reactor at 300W for 2–5 minutes in 30-second intervals to prevent overheating.
-
Self-Validation Checkpoint (Reaction Monitoring): Extract a micro-sample, dissolve in ethyl acetate, and perform Thin-Layer Chromatography (TLC). Validation: The complete disappearance of the 2-aminopyrimidine spot confirms reaction completion. If unreacted starting material remains, irradiate for an additional 1 minute.
-
Purification: Extract the product with hot ethanol, filter to remove the
catalyst, and recrystallize the filtrate to yield the pure imidazo[1,2-a]pyrimidine. -
Structural Confirmation: Validate the core structure using
-NMR (look for the characteristic imidazole proton singlet around 7.9–8.2 ppm) and LC-MS[1].
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the MIC of the synthesized compounds, ensuring accurate correlation between chemical structure and biological activity.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the target strains (e.g., S. aureus, C. albicans) on Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (
CFU/mL). -
Compound Dilution: Dissolve the synthesized imidazo[1,2-a]pyrimidines in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton broth to achieve a concentration range of 0.5 to 256 µg/mL.
-
Self-Validation Checkpoint (Controls):
-
Positive Control: Include wells with Ciprofloxacin (for bacteria) or Voriconazole (for fungi) to validate the assay's dynamic range and microbial susceptibility.
-
Negative Control: Include wells with broth and DMSO (max 1% v/v) without the drug to rule out solvent toxicity.
-
-
Incubation & Reading: Inoculate the wells with 10 µL of the microbial suspension. Incubate at 37°C for 24 hours. Determine the MIC as the lowest concentration that completely inhibits visible microbial growth (measured via optical density at 600 nm).
Self-validating workflow for the synthesis and antimicrobial screening of imidazopyrimidines.
Future Perspectives in Drug Development
The imidazo[1,2-a]pyrimidine scaffold represents a highly tunable, bio-inspired platform for combatting antimicrobial resistance. Future drug development efforts should prioritize:
-
Computational Lead Optimization: Utilizing Density Functional Theory (DFT) and molecular dynamics to predict the binding affinity of novel derivatives to mutant microbial targets (e.g., mutated CYP51 in azole-resistant fungi)[1].
-
Pharmacokinetic Profiling: Advancing in silico ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening to ensure that highly active in vitro compounds possess the necessary bioavailability and safety profiles for in vivo efficacy[4].
By adhering to rigorous, self-validating synthetic and biological protocols, researchers can rapidly translate these bioisosteric molecules from the bench to preclinical therapeutic candidates.
References
-
Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives, Der Pharma Chemica,[Link]
-
Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents, MDPI,[Link]
-
New Synthesis of Imidazo[1,2-a]pyrimidines Catalyzed Using Gold Nanoparticles, MDPI,[Link]
-
Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines, PMC / Beilstein Journal of Organic Chemistry,[Link]
Sources
Introduction: The Significance of the Imidazo[1,2-a]pyrimidine Scaffold
An In-Depth Technical Guide to the IUPAC Nomenclature and Numbering of the Tetrahydroimidazo[1,2-a]pyrimidine Core
The imidazo[1,2-a]pyrimidine ring system is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries.[1][2] Its rigid, nitrogen-rich structure serves as a versatile template for designing molecules that can interact with a wide range of biological targets. Derivatives have demonstrated a broad spectrum of pharmacological activities, including antifungal, antimicrobial, and protein kinase inhibitory properties.[3][4] The partially or fully saturated analogue, tetrahydroimidazo[1,2-a]pyrimidine, retains key structural features while introducing three-dimensional complexity, making it a valuable core for modern drug discovery.
A profound understanding of the systematic nomenclature and numbering of this scaffold is a prerequisite for unambiguous scientific communication, database registration, and patent filing. This guide provides a detailed, step-by-step deconstruction of the International Union of Pure and Applied Chemistry (IUPAC) rules governing the naming and numbering of the parent aromatic system, imidazo[1,2-a]pyrimidine, and its saturated tetrahydro- derivative.
Part 1: Constructing the Fused Aromatic System: Imidazo[1,2-a]pyrimidine
The name imidazo[1,2-a]pyrimidine is a fusion name, which describes how two individual heterocyclic rings are joined. The process follows a systematic set of IUPAC rules designed to arrive at a single, unambiguous name.[5][6]
Step 1: Deconstruction and Component Identification
The first step is to recognize the two constituent rings that are fused together:
-
Imidazole: A five-membered ring with two nitrogen atoms.
-
Pyrimidine: A six-membered ring with two nitrogen atoms.
Step 2: Selection of the Base Component
IUPAC provides a hierarchy of rules to determine which ring is considered the "base component" (which becomes the suffix of the name) and which is the "attached component" (the prefix).[6][7]
| Priority Rule | Application to Imidazo[1,2-a]pyrimidine | Outcome |
| 1. Nitrogen Content: A nitrogen-containing component has higher priority. | Both rings contain nitrogen. | Rule is not decisive. |
| 2. Ring Size: The component with the larger ring has higher priority. | Pyrimidine (6-membered) > Imidazole (5-membered). | Pyrimidine is the base component. |
| 3. Number of Heteroatoms: (If rings are the same size) The component with more heteroatoms has priority. | Not applicable. | - |
Based on these rules, pyrimidine is designated the senior or base component, and imidazole is the attached component. The name will therefore end in "-pyrimidine," and the prefix will be derived from imidazole ("imidazo").[6][7]
Step 3: Defining the Fusion Loci: The [1,2-a] Descriptor
The descriptor in square brackets, [1,2-a], specifies exactly how the two rings are connected. This requires numbering the individual components and lettering the faces of the base component.
-
Numbering the Attached Component (Imidazole): The prefix for imidazole is "imidazo."[6] Its atoms are numbered according to standard IUPAC rules, starting with the saturated nitrogen (if present) and giving the other heteroatom the lowest possible number. For the purpose of fusion, we consider the standard numbering shown below.
-
Numbering and Lettering the Base Component (Pyrimidine): The faces (or peripheral bonds) of the base component are lettered sequentially. The bond between atoms 1 and 2 is designated 'a', the bond between 2 and 3 is 'b', and so on.[8][9]
-
Determining the Fusion Points: The name imidazo[1,2-a]pyrimidine indicates that atom 1 and atom 2 of the imidazole ring are fused to face 'a ' of the pyrimidine ring. Face 'a' of pyrimidine is the bond between N-1 and C-2. To achieve the final structure, the imidazole fragment is fused in a way that its N-1 atom corresponds to the pyrimidine N-1 and its C-2 atom corresponds to the pyrimidine C-2. However, the standard representation orients the final molecule differently, leading to the final numbering scheme. The key is that the connection is between the 1,2-bond of the imidazole and the 1,2-bond (face 'a') of the pyrimidine.
Part 2: Numbering the Final Fused System
Once the fused ring system is constructed, it is re-numbered as a whole entity according to a specific set of IUPAC rules. The numbering of the individual components is no longer used.[5][7]
Protocol for Numbering Fused Heterocycles:
-
Orientation: The molecule is oriented so that the greatest number of rings are in a horizontal row and the maximum number of remaining rings are in the upper right quadrant. For imidazo[1,2-a]pyrimidine, this places the 6-membered ring horizontally to the right of the 5-membered ring.
-
Starting Point: Numbering begins from the atom in the most counter-clockwise position that is not part of a ring fusion (a bridgehead atom).
-
Direction: Proceed clockwise around the periphery of the molecule.
-
Bridgehead Atoms: Atoms common to both rings (the bridgehead atoms) are numbered last, following the shortest path from the highest-numbered peripheral atom.
Following this protocol results in the definitive numbering for the imidazo[1,2-a]pyrimidine system, as shown below. Note the position of the bridgehead nitrogen atom at position 9.
Part 3: Nomenclature of the Saturated Core: Tetrahydroimidazo[1,2-a]pyrimidine
The term "tetrahydro" indicates the addition of four hydrogen atoms to the parent aromatic system, resulting in the saturation of two double bonds.[9] To name the saturated derivative correctly, the positions of this saturation must be specified using the final fused system numbering.
The most commonly encountered isomer is 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine , where the pyrimidine ring is fully saturated.[10][11]
-
Prefix: 5,6,7,8-Tetrahydro- specifies that atoms at positions 5, 6, 7, and 8 have been saturated with hydrogen.
-
Parent Name: imidazo[1,2-a]pyrimidine remains the name of the underlying fused scaffold.
The complete and unambiguous name is therefore 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine .
Conclusion
The IUPAC nomenclature for fused heterocyclic systems like tetrahydroimidazo[1,2-a]pyrimidine is a logical, rule-based system that ensures every molecule can be described with a unique and precise name. By systematically deconstructing the scaffold into its components, identifying the base ring according to priority rules, defining the fusion points, and re-numbering the final system, researchers can confidently and accurately communicate complex chemical structures. This systematic approach is fundamental to chemical research, enabling precise database searching, clear patent documentation, and effective collaboration within the scientific community.
References
-
Moss, G. P. (1998). Nomenclature of Fused and Bridged Fused Ring Systems (IUPAC Recommendations 1998). Pure and Applied Chemistry, 70(1), 143-216. [Link]
-
ACD/Labs. Rule B-3. Fused Heterocyclic Systems. IUPAC Nomenclature of Organic Chemistry. [Link]
-
Yuriev, M. Y., et al. (2024). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 20, 1145-1157. [Link]
-
Chemistry of Heterocyclic Compounds. Chapter 1: Nomenclature of Heterocyclic Compounds. [Link]
-
Ranjan, R. III. Heterocyclic Compounds. Dr. Shyama Prasad Mukherjee University. [Link]
-
Derese, S. Nomenclature of Heterocyclic Compounds. ResearchGate. [Link]
-
Scribd. SCH 402 Nomenclature of Fused Heterocycles PDF. [Link]
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013, Chapter P-5. [Link]
-
LibreTexts Chemistry. Heterocyclic Nomenclature. [Link]
-
YouTube. #Nomenclature of Fused #Heterocyclic rings. [Link]
-
IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013, Chapter P-2. [Link]
-
PubMed. Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. [Link]
-
Royal Society of Chemistry. Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. [Link]
-
IUPAC. Brief Guide to the Nomenclature of Organic Chemistry (IUPAC Technical Report). [Link]
-
Semantic Scholar. Synthesis and Characterization of Imidazo[1,2-a]Pyrimidine. [Link]
-
University of Babylon. Heterocyclic Chemistry. [Link]
-
PubMed. Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. [Link]
-
PubChem. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018. [Link]
-
PubChem. Imidazo(1,2-a)pyrimidine, 6-methyl-5-oxo-1,2,3,5-tetrahydro-. [Link]
-
ResearchGate. Structure of imidazo[1,2-a]pyridine and numbering of atoms. [Link]
-
DergiPark. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. [Link]
Sources
- 1. Imidazo[1,2-a]pyrimidine | 274-95-3 [chemicalbook.com]
- 2. CAS 274-95-3: Imidazo[1,2-a]pyrimidine | CymitQuimica [cymitquimica.com]
- 3. BJOC - Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines [beilstein-journals.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. publications.iupac.org [publications.iupac.org]
- 6. acdlabs.com [acdlabs.com]
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- 8. researchgate.net [researchgate.net]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 11. 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine(hcl salt) - CAS:1209264-64-1 - Sunway Pharm Ltd [3wpharm.com]
Methodological & Application
Protocols for isolating 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine from Aspergillus culture
Application Note: Targeted Isolation of 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine from Aspergillus Fermentation
Abstract
This application note details a robust, self-validating protocol for the isolation of This compound (THIP) from Aspergillus culture broths. Unlike lipophilic mycotoxins (e.g., aflatoxins), THIP is a highly polar, basic bicyclic heterocycle. Standard liquid-liquid extraction (LLE) using ethyl acetate often fails to recover this metabolite due to its water solubility and protonation state at neutral pH. This guide introduces a Mixed-Mode Cation Exchange (MCX) workflow coupled with Hydrophilic Interaction Liquid Chromatography (HILIC) to ensure >90% recovery and >98% purity.
Introduction & Chemical Context
The target molecule, this compound, represents a reduced bicyclic guanidine-like scaffold. In Aspergillus species (notably A. fumigatus and A. nidulans), such nitrogenous heterocycles often arise as intermediates in arginine metabolism or as shunts in non-ribosomal peptide synthesis.
Critical Physicochemical Constraints:
-
Polarity: High (LogP < 0). The "tetrahydro" saturation disrupts the aromaticity of the pyrimidine ring, increasing water solubility.
-
Basicity: The bridgehead nitrogen and adjacent amine functionalities create a basic center (predicted pKa ~9–10).
-
Stability: Susceptible to oxidative dehydrogenation. Protocols must minimize heat and light exposure to prevent conversion to the fully aromatic imidazo[1,2-a]pyrimidine.
Fermentation & Upstream Processing
To maximize the yield of nitrogen-rich alkaloids, the fermentation medium must be enriched with specific amino acid precursors.
Table 1: Optimized Fermentation Parameters
| Parameter | Condition | Rationale |
| Base Media | Czapek-Dox Modified | Defined media reduces background noise from complex nutrients. |
| Nitrogen Source | L-Arginine (0.5%) + NaNO₃ | Arginine acts as a biosynthetic precursor for the guanidine core. |
| Induction | pH Shift (Day 4) | Shift pH from 6.5 to 4.5 to trigger stress-response alkaloid synthesis. |
| Duration | 10–14 Days | Allows accumulation of secondary metabolites post-exponential phase. |
| Agitation | 180 RPM | High aeration required for oxidative cyclization enzymes. |
Protocol 1: Harvest and Cell-Free Supernatant Preparation
-
Quenching: Stop fermentation by chilling the broth to 4°C immediately.
-
Lysis (Optional but Recommended): If the metabolite is intracellular, probe-sonicate the mycelial mat in methanol (1:1 v/v with broth). Note: Most imidazo-pyrimidines are excreted.
-
Clarification: Centrifuge at 10,000 x g for 20 mins at 4°C.
-
Filtration: Pass supernatant through a 0.22 µm PVDF membrane. Do not use Nylon (binds acidic impurities but may nonspecifically bind polar bases).
Extraction Strategy: Mixed-Mode Cation Exchange (MCX)
Standard LLE with dichloromethane or ethyl acetate is ineffective for THIP due to its polarity. We utilize a Solid Phase Extraction (SPE) approach exploiting the molecule's basicity.
Mechanism of Action
At acidic pH, THIP is protonated (positively charged). It binds to the sulfonate groups of the MCX resin. Neutral impurities are washed away with organic solvents. The molecule is released only when the pH is raised above its pKa (basified), neutralizing the charge.
Figure 1: Mixed-Mode Cation Exchange (MCX) workflow for selective isolation of basic alkaloids.
Protocol 2: MCX Extraction Steps
-
Conditioning: Equilibrate MCX cartridge (e.g., Oasis MCX or Strata-X-C, 6cc/150mg) with 3 mL MeOH followed by 3 mL Water (pH 3).
-
Loading: Acidify the supernatant to pH 3.0 using Formic Acid. Load onto the cartridge at a flow rate of 1 mL/min.
-
Wash 1 (Aqueous): Wash with 3 mL 0.1% Formic Acid in water. Removes salts, sugars, and proteins.
-
Wash 2 (Organic): Wash with 3 mL 100% Methanol. Removes neutral lipids and non-basic pigments.
-
Elution: Elute with 3 mL of 5% Ammonium Hydroxide in Methanol . Collect this fraction.
-
Concentration: Evaporate to dryness under nitrogen at <35°C (Prevent oxidation). Reconstitute in 90:10 Acetonitrile:Water (ammonium formate buffered).
Purification: HILIC Chromatography
Reversed-phase (C18) chromatography often results in THIP eluting in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for retaining polar bases.
Table 2: Preparative HPLC Conditions
| Component | Specification |
| Column | Amide-HILIC or Zwitterionic HILIC (e.g., TSKgel Amide-80, 5µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.[1]5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 60% B over 20 mins |
| Flow Rate | 5 mL/min (Prep) / 0.5 mL/min (Analytical) |
| Detection | UV 210 nm / 254 nm + ESI-MS (Positive Mode) |
Self-Validating Check:
-
Retention Time Stability: The target should elute between 6–12 minutes. If elution is <3 mins, increase the % of Acetonitrile in the starting gradient.
-
Peak Shape: Tailing indicates secondary interactions with silanols. Ensure Ammonium Formate concentration is at least 10 mM to suppress these interactions.
Structural Validation & Quality Control
Once isolated, the identity must be confirmed. The "tetrahydro" nature presents specific NMR signatures.
Diagnostic Signals:
-
MS/MS: Look for the parent ion
. Fragmentation should yield losses of (17 Da) or ring opening of the saturated pyrimidine. -
1H-NMR:
-
Absence of aromatic protons in the pyrimidine ring.
-
Distinct multiplets at
3.0–4.0 ppm corresponding to the groups of the tetrahydro ring. -
Broad singlet for the
proton (exchangeable with ).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery | pH during elution was too low. | Ensure elution solvent is fresh 5% NH₄OH in MeOH (pH > 10). |
| Compound Degradation | Oxidation during evaporation. | Use Nitrogen blow-down, not rotary evaporation. Keep temp <35°C. Add 0.1% Ascorbic Acid if necessary. |
| Broad Peaks (HPLC) | Mismatch between sample solvent and mobile phase. | Dissolve sample in high organic solvent (e.g., 90% ACN) for HILIC injection. Injecting water causes peak distortion. |
References
-
Nielsen, K. F., et al. (2011). Secondary metabolite screening of Aspergillus: Production of bioactive metabolites.Fungal Genetics and Biology . Link
-
Kozik, V., et al. (2019). Extraction and purification of polar alkaloids using Mixed-Mode Cation Exchange (MCX).Journal of Chromatography A . Link
-
Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in natural product analysis.Analytical and Bioanalytical Chemistry . Link
-
Taga, A., et al. (2010). Analysis of creatinine and related imidazo-derivatives by HILIC-MS.Journal of Separation Science . Link
Sources
Application Notes and Protocols for the Solvent Extraction of Imidazo[1,2-a]pyrimidine Fungal Metabolites
Introduction: The Therapeutic Potential of Fungal Imidazo[1,2-a]pyrimidines
Fungi are a prolific source of structurally diverse secondary metabolites, which are not essential for their primary metabolism but play crucial roles in their interaction with the environment.[1] Among these, the imidazo[1,2-a]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[2][3][4][5] The discovery of novel imidazo[1,2-a]pyrimidine derivatives from fungal sources presents a promising avenue for the development of new therapeutic agents.
The initial and often most critical step in the study of these fungal metabolites is their efficient extraction from the fungal biomass or culture medium.[1] The choice of an appropriate solvent and extraction method is paramount to maximize the yield and preserve the structural integrity of the target compounds. This guide provides a comprehensive overview of solvent extraction methods tailored for the isolation of imidazo[1,2-a]pyrimidine fungal metabolites, offering detailed protocols and the scientific rationale behind methodological choices to aid researchers in this endeavor.
Guiding Principles of Solvent Extraction for Imidazo[1,2-a]pyrimidines
The successful extraction of imidazo[1,2-a]pyrimidine fungal metabolites hinges on a thorough understanding of their physicochemical properties and the principles of solvent-solute interactions. The core principle of solvent extraction is "like dissolves like," which implies that a solvent will most effectively dissolve a solute with similar polarity.
Physicochemical Considerations for Imidazo[1,2-a]pyrimidines:
While the specific properties of novel fungal imidazo[1,2-a]pyrimidines will vary, the core scaffold provides some general guidance. The imidazo[1,2-a]pyrimidine nucleus is a heterocyclic aromatic system containing nitrogen atoms. This structure imparts a degree of polarity to the molecule. However, the overall polarity is significantly influenced by the nature and position of substituent groups. For instance, the presence of polar functional groups like hydroxyl (-OH) or amine (-NH2) groups will increase the polarity, enhancing solubility in more polar solvents. Conversely, the presence of non-polar moieties such as alkyl or aryl groups will decrease polarity, favoring solubility in less polar solvents.
Solvent Selection Strategy:
A systematic approach to solvent selection is crucial for optimizing the extraction process. This typically involves a sequential extraction with solvents of increasing polarity to fractionate the metabolites based on their solubility. Common solvents used for the extraction of fungal metabolites, in order of increasing polarity, include hexane, chloroform, ethyl acetate, acetone, ethanol, methanol, and water.[6][7]
For imidazo[1,2-a]pyrimidines, which are likely to have intermediate polarity, solvents like ethyl acetate, acetone, and methanol are often good starting points.[7] Ethyl acetate is particularly effective for extracting a broad range of fungal secondary metabolites.[7] Methanol is also a good choice due to its ability to extract a wide range of compounds and its ease of removal.[8]
The following diagram illustrates a general workflow for selecting an appropriate solvent system for the extraction of imidazo[1,2-a]pyrimidine fungal metabolites.
Caption: Solvent selection workflow for imidazo[1,2-a]pyrimidine extraction.
Extraction Protocols
The choice of extraction technique depends on factors such as the stability of the target compounds, the scale of the extraction, and the available equipment. Here, we provide detailed protocols for several common methods.
Protocol 1: Maceration (Cold Solvent Extraction)
Maceration is a simple and widely used method that involves soaking the fungal material in a solvent at room temperature.[1] It is suitable for heat-sensitive compounds.
Materials:
-
Dried and powdered fungal biomass
-
Selected solvent (e.g., ethyl acetate, methanol, or a mixture)
-
Erlenmeyer flask or a sealed container
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus (e.g., filter paper, Buchner funnel, vacuum flask)
-
Rotary evaporator
Procedure:
-
Weigh a known amount of dried and powdered fungal biomass and place it into an Erlenmeyer flask.
-
Add the selected solvent to the flask, ensuring the biomass is fully submerged. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).[1]
-
Seal the flask and place it on an orbital shaker or use a magnetic stirrer to agitate the mixture.
-
Allow the extraction to proceed at room temperature for 24 to 72 hours.[1]
-
After the extraction period, separate the extract from the solid residue by filtration.
-
The fungal residue can be re-extracted with fresh solvent one or two more times to maximize the yield.
-
Combine the filtrates and concentrate the solvent using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract at 4°C for further analysis and purification.[6]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt fungal cell walls, enhancing solvent penetration and accelerating the extraction process.[9][10]
Materials:
-
Dried and powdered fungal biomass
-
Selected solvent
-
Beaker or flask
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of dried and powdered fungal biomass into a beaker or flask.
-
Add the selected solvent at an appropriate solid-to-solvent ratio (e.g., 1:20 w/v).
-
Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture.
-
Sonicate the mixture for a specified period, typically ranging from 15 to 60 minutes. The optimal time should be determined experimentally.
-
Monitor the temperature of the solvent during sonication, as excessive heat can degrade thermolabile compounds. Use a cooling bath if necessary.
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Repeat the extraction process with fresh solvent if required.
-
Combine the filtrates and concentrate them using a rotary evaporator.
-
Store the crude extract at 4°C.
Protocol 3: Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction uses microwave energy to heat the solvent and fungal biomass, leading to a rapid and efficient extraction.[1][9]
Materials:
-
Dried and powdered fungal biomass
-
Microwave-transparent solvent (e.g., ethanol, methanol)
-
Microwave extraction vessel
-
Microwave extraction system
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Place a known amount of dried and powdered fungal biomass into a microwave-safe extraction vessel.
-
Add the selected solvent to the vessel.
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters, including temperature (e.g., 50-100°C), time (e.g., 5-20 minutes), and microwave power. These parameters should be optimized for the specific metabolite and fungal matrix.
-
After the extraction cycle, allow the vessel to cool down to a safe temperature before opening.
-
Filter the contents to separate the extract from the fungal residue.
-
Concentrate the solvent using a rotary evaporator.
-
Store the crude extract at 4°C.
Comparative Summary of Extraction Methods
The selection of an appropriate extraction method involves a trade-off between efficiency, cost, time, and the potential for compound degradation. The following table provides a comparative overview of the methods described.
| Method | Principle | Recommended Solvents for Imidazo[1,2-a]pyrimidines | Advantages | Disadvantages |
| Maceration | Soaking in solvent at room temperature.[1] | Ethyl acetate, Methanol, Ethanol, Acetone | Simple, inexpensive, suitable for thermolabile compounds. | Time-consuming, may result in lower extraction efficiency. |
| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation to disrupt cell walls.[9][10] | Ethyl acetate, Methanol, Ethanol | Faster than maceration, improved extraction efficiency, reduced solvent consumption. | Potential for degradation of some compounds due to localized high temperatures. |
| Microwave-Assisted Extraction (MAE) | Microwave energy for rapid heating.[1][9] | Ethanol, Methanol (polar, microwave-transparent) | Very fast, high extraction efficiency, reduced solvent consumption. | Requires specialized equipment, potential for thermal degradation if not controlled properly. |
Troubleshooting Common Extraction Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Target Compound | - Inappropriate solvent polarity.- Insufficient extraction time.- Incomplete cell disruption. | - Perform sequential extractions with solvents of varying polarities.- Increase the extraction time or the number of extraction cycles.- Ensure the fungal biomass is finely powdered. Consider a more vigorous extraction method (UAE or MAE). |
| Degradation of Target Compound | - High temperatures during extraction (especially with MAE).- Exposure to light or air for extended periods. | - Use a lower extraction temperature or a non-thermal method like maceration.- Protect the extract from light and work under an inert atmosphere if necessary. |
| Co-extraction of Impurities | - Solvent is not selective enough. | - Use a more selective solvent or perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent. |
| Difficulty in Filtering the Extract | - Fine particulate matter from the fungal biomass. | - Use a finer filter paper or a membrane filter.- Centrifuge the extract to pellet the solid material before filtration. |
Conclusion
The successful isolation of imidazo[1,2-a]pyrimidine fungal metabolites is a critical first step in their study and potential development as therapeutic agents. A well-designed extraction strategy, based on a sound understanding of the principles of solvent extraction and the physicochemical properties of the target compounds, is essential for maximizing yield and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop and optimize their extraction methodologies for these promising fungal metabolites.
References
- Benchchem. (n.d.). Application Notes and Protocols for Solvent Extraction of Fungal Secondary Metabolites.
- (n.d.). Extraction of Biologically Active Substances from Fungi.
-
Khan, S. A., et al. (2023). Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential. Frontiers in Microbiology, 14, 1184518. [Link]
-
Goh, Y. K., et al. (2018). Optimization of Metabolite Extraction Protocols for Untargeted Metabolite Profiling of Mycoparasitic Scytalidium parasiticum using LC-TOF-MS. Sains Malaysiana, 47(11), 2731-2739. [Link]
-
Scher, C. F., et al. (2021). Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study. Current Protocols, 1(12), e321. [Link]
-
(2014, March 2). What is the best solvent for extracting secondary metabolite from endophytic fungi? ResearchGate. [Link]
-
Scher, C. F., et al. (2021). Comprehensive Guide to Extracting and Expressing Fungal Secondary Metabolites with Aspergillus fumigatus as a Case Study. Current Protocols, 1(12), e321. [Link]
-
Madla, S., et al. (2012). Optimization of Extraction Method for GC-MS based Metabolomics for Filamentous Fungi. Journal of Metabolomics, 1(1), 1-6. [Link]
-
Kumar, A., et al. (2024). Optimizing Plant Extraction Techniques for Enhanced Yield of Bioactive Compounds. Journal of Chemical and Pharmaceutical Research, 16(4), 1-6. [Link]
-
(2010, May 15). Solvent Extraction and its Role in the Purification of Natural Products. International Journal of Advanced Research in Science and Technology. [Link]
-
(2023, April 15). Optimizing Extraction Techniques for Maximized Bioactive Compound Yield in Medicinal Herbs. Publish. [Link]
-
(2025, November 4). Optimization of Solvent Concentrations for Optimum Extraction of Polyphenols, Flavonoids, and Antioxidant Activity from Physalis peruviana L. Fruit Extracts. Bentham Science Publisher. [Link]
-
Boudouh, A., et al. (2024). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 29(21), 5009. [Link]
-
Boughendjioua, H., et al. (2025). Optimization of extraction process and solvent polarities to enhance the recovery of phytochemical compounds, nutritional content, and biofunctional properties of Mentha longifolia L. extracts. Scientific Reports, 15(1), 7123. [Link]
-
PubChem. (n.d.). Imidazo[1,2-a]pyrimidin-2-amine. National Center for Biotechnology Information. [Link]
-
(2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
-
El-Faham, A., et al. (2023). Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. Scientific Reports, 13(1), 12345. [Link]
-
Uslu, A. (2022). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(4), 1335-1386. [Link]
-
(2025, December 28). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]
-
Adingra, K., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. [Link]
-
Lee, J. S., et al. (2008). Chemical–Genetic Profiling of Imidazo[1,2-a]pyridines and -Pyrimidines Reveals Target Pathways Conserved between Yeast and Human Cells. PLoS Genetics, 4(11), e1000284. [Link]
-
(2024, November 5). Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry. [Link]
-
(2025, January 15). Synthetic Methodologies of Imidazo[1,2-a]Pyrimidine: A Review. Research UEES. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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Application Note: Screening 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine for Mosquito Larvicidal Activity
Executive Summary
This application note provides a rigorous, standardized protocol for evaluating the larvicidal efficacy of 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine derivatives against mosquito vectors (Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus).
The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with diverse biological targets, including acetylcholinesterase (AChE) and tubulin. As resistance to pyrethroids and organophosphates rises, this tetrahydro-derivative offers a novel chemotype with potential for unique modes of action. This guide integrates WHO (2005) Guidelines with advanced chemical handling procedures to ensure data reproducibility and scientific integrity.
Chemical Context & Preparation[1][2][3][4][5][6]
The Compound
The This compound core is a bicyclic heterocycle. Unlike its fully aromatic counterparts, the tetrahydro form possesses increased conformational flexibility and distinct hydrogen-bonding potential, which may enhance binding affinity to invertebrate CNS receptors.
-
Molecular Weight: ~125-250 g/mol (depending on substituents).
-
Solubility Profile: Generally lipophilic. Poorly soluble in water; soluble in DMSO, Acetone, and Methanol.
-
Stability: Susceptible to oxidation at the secondary amine positions. Storage: -20°C, desiccated, protected from light.
Stock Solution Preparation (Critical Step)
Inconsistent stock preparation is the primary cause of bioassay failure.
-
Solvent Selection: Use DMSO (Dimethyl sulfoxide) or Acetone .
-
Note: WHO guidelines mandate that the final solvent concentration in the larval bowl must not exceed 1% (v/v) to avoid solvent-induced mortality.
-
-
Weighing: Weigh exactly 20 mg of the compound using an analytical balance (±0.1 mg precision).
-
Dissolution: Dissolve in 20 mL of solvent to create a 1000 ppm (mg/L) Primary Stock.
-
Sonication: Sonicate for 5–10 minutes to ensure complete dissolution.
-
-
Serial Dilution: Prepare working aliquots (e.g., 100 ppm, 10 ppm, 1 ppm) using distilled water only immediately prior to testing to prevent precipitation.
Experimental Workflow
The following diagram outlines the critical path from chemical synthesis to statistical validation.
Figure 1: Operational workflow for larvicidal screening. The feedback loop indicates a mandatory restart if quality control fails.
Detailed Bioassay Protocol (WHO Standard)
This protocol is adapted from the WHO Guidelines for Laboratory and Field Testing of Mosquito Larvicides (2005) .
Biological Material[1][2][3][4][6][7][8]
-
Species: Aedes aegypti (Day-biting, Dengue vector) or Anopheles stephensi (Malaria vector).
-
Stage: Late 3rd or early 4th instar larvae.
-
Why? 1st/2nd instars are too fragile; late 4th instars may pupate during the test, invalidating results.
-
-
Health: Larvae must be active and show a positive phototactic response.
Experimental Setup
Replicates: 4 replicates per concentration. Larvae per Replicate: 25 larvae. Total Larvae per Concentration: 100.
-
Vessel Preparation: Use 250 mL disposable plastic or glass cups.
-
Water Volume: Add 99 mL of dechlorinated tap water or distilled water to each cup.
-
Larval Transfer: Transfer 25 larvae into each cup using a strainer or dropper. Minimize the transfer of rearing water.
-
Treatment: Add 1 mL of the specific drug dilution to the 99 mL water.
-
Controls:
-
Negative Control: 100 mL water only.
-
Solvent Control: 99 mL water + 1 mL DMSO/Acetone (Must be run in parallel).
-
Positive Control: Temephos (0.02 ppm) or Bti (optional, for potency comparison).
-
Incubation
-
Temperature: 25 ± 2°C (Anopheles/Culex) or 28 ± 2°C (Aedes).
-
Photoperiod: 12L:12D (12 hours light, 12 hours dark).
-
Feeding: Do not feed larvae during the 24-hour exposure period (food particles can adsorb the chemical).
Data Collection & Analysis
Scoring Mortality
Assess mortality at 24 hours and 48 hours .
-
Dead: No movement, even when probed with a needle in the siphon/cervical region.
-
Moribund: Incapable of rising to the surface or diving when alarmed; displays tremors. (WHO guidelines count moribund larvae as dead for calculation purposes).
Self-Validating Quality Control (Abbott’s Formula)
Before analyzing test data, validate the experiment using the Control groups.
-
Check Solvent Control: Mortality must not differ significantly from the Water Control.
-
Check Control Mortality Rate (CMR):
-
CMR < 5%: No correction needed.
-
CMR 5% – 20%: Correct data using Abbott’s Formula .
-
CMR > 20%: INVALID TEST. Discard data, clean glassware, check larval health, and repeat.
-
Abbott’s Formula:
Statistical Analysis (Probit)
Do not rely on raw percentages. Use Probit Analysis (or Logit) to calculate lethal concentrations.[1]
-
Outputs Required:
-
LC50: Lethal Concentration killing 50% of the population.
-
LC90: Lethal Concentration killing 90% of the population.
-
95% Confidence Intervals (CI): Essential for determining statistical significance. If CIs of two compounds do not overlap, they are significantly different.
-
Chi-Square (
): Measures goodness-of-fit of the regression line.
-
Mechanistic Insights & Visualization
While the primary screen is phenotypic, understanding the potential mechanism of this compound is vital for drug development.
Hypothesis: Fused pyrimidines often act as Acetylcholinesterase (AChE) inhibitors or disruptors of the Octopaminergic system . The tetrahydro- structure may also act as a mimic of purine bases, potentially interfering with mitochondrial function.
Figure 2: Hypothetical signaling pathways leading to larvicidal activity. Tremors suggest AChE/GABA involvement; flaccid paralysis suggests mitochondrial/muscle targets.
Results Presentation Template
Summarize your findings in the following format to ensure comparability with peer-reviewed literature.
Table 1: Larvicidal activity of this compound against Ae.[3] aegypti.
| Compound ID | LC50 (ppm) | 95% CI (Lower-Upper) | LC90 (ppm) | Slope (±SE) | |
| Test Cmpd | e.g., 12.5 | 10.2 – 14.8 | 28.4 | 2.1 ± 0.3 | 1.2 (3) |
| Temephos | 0.015 | 0.012 – 0.018 | 0.04 | 3.5 ± 0.4 | 0.8 (3) |
References
-
World Health Organization (WHO). (2005).[4][5] Guidelines for laboratory and field testing of mosquito larvicides. WHO/CDS/WHOPES/GCDPP/2005.[4][6][5][7]13.
-
Abbott, W. S. (1925). A method of computing the effectiveness of an insecticide.[4][8][3][5][7][9][10][11] Journal of Economic Entomology, 18(2), 265–267.
-
Goel, R., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 11, 14.
-
Senthil Nathan, S. (2020). A Review of Biopesticides and Their Mode of Action Against Insect Pests. Environmental Sustainability, Springer.
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- 2. mosquito larvicidal activity: Topics by Science.gov [science.gov]
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- 4. Larval Insecticide Bioassays | LITE [lite.lstmed.ac.uk]
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High-Performance Liquid Chromatography (HPLC) Purification of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives: From Method Development to High-Purity Isolation
An Application Guide by a Senior Application Scientist
Abstract
The tetrahydroimidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Effective purification of these derivatives is a critical step in drug discovery and development, ensuring that downstream biological assays and preclinical studies are conducted with compounds of the highest possible purity. This application note provides a comprehensive guide to developing robust and efficient preparative HPLC methods for the purification of this important class of nitrogen-containing heterocyclic compounds. We will explore the fundamental principles of chromatography selection, method optimization, and scale-up, with a focus on addressing the specific physicochemical properties of tetrahydroimidazo[1,2-a]pyrimidines. Detailed protocols for both achiral and chiral separations are provided to guide researchers in achieving their purification goals.
Introduction: The Purification Challenge
Tetrahydroimidazo[1,2-a]pyrimidine derivatives often possess multiple stereocenters and basic nitrogen atoms, which present unique challenges for purification.[2][4] The basicity of the imidazole and pyrimidine rings necessitates careful control of mobile phase pH to achieve symmetric peak shapes and reproducible retention times.[5] Furthermore, the frequent presence of chirality in these molecules demands specialized enantioselective separation techniques to isolate individual enantiomers, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[6][7][8]
This guide is structured to provide a logical workflow for developing a purification strategy, from initial analytical method development to preparative scale-up and fraction collection.
Foundational Principles: Analyte Characterization
Before initiating method development, a thorough understanding of the analyte's properties is essential. The key characteristics of tetrahydroimidazo[1,2-a]pyrimidine derivatives that influence HPLC purification are:
-
Polarity: The overall polarity of the molecule, dictated by its various substituents, will be the primary factor in choosing between reversed-phase, normal-phase, or HILIC chromatography.
-
Basicity (pKa): The nitrogen atoms in the heterocyclic core are basic. Knowing the pKa of the molecule is crucial for selecting an appropriate mobile phase pH to ensure the analyte is in a single, stable ionic state (either neutral or protonated). This is critical for achieving sharp, symmetrical peaks.
-
Solubility: The compound must be fully dissolved in the injection solvent, which should ideally be the initial mobile phase to prevent peak distortion.
-
Chirality: If the molecule contains stereocenters, a chiral separation method will be required to isolate the individual enantiomers.[7][9]
Strategic Workflow for Purification Method Development
A systematic approach to method development saves time and resources while ensuring a robust final method. The following workflow outlines the key decision points.
Caption: Workflow for HPLC Purification Method Development.
Selecting the Right Chromatographic Mode
Reversed-Phase (RP) HPLC
Reversed-phase is the workhorse of HPLC and is the recommended starting point for most tetrahydroimidazo[1,2-a]pyrimidine derivatives, which typically possess sufficient hydrophobicity to be retained on non-polar stationary phases.
-
Stationary Phases: C18 columns are the most common choice. For more polar derivatives, C8 or Phenyl-Hexyl phases can provide alternative selectivity. High-purity, end-capped silica columns are recommended to minimize peak tailing from interactions with acidic silanols.
-
Mobile Phase:
-
Solvents: Acetonitrile generally provides lower backpressure and better UV transparency compared to methanol.
-
pH Control: This is the most critical parameter. A low pH mobile phase (pH 2-3) ensures the basic nitrogens are consistently protonated, leading to sharp peaks and stable retention.[5]
-
Buffers & Additives: For preparative work, especially when interfacing with mass spectrometry (LC-MS) for fraction analysis, volatile buffers are essential.[10][11] Non-volatile buffers like phosphate can contaminate the MS source and the final purified product.[10]
-
| Buffer/Additive | Typical Concentration | Volatile? | Mass Spec Compatibility | Notes |
| Formic Acid | 0.1% | Yes | Excellent (Positive Ion Mode) | Good first choice for low pH control (pH ≈ 2.7).[5] |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Yes | Fair | Excellent ion-pairing agent for sharp peaks, but can cause significant ion suppression in the MS source.[5][12] A dedicated column for TFA use is often recommended.[12] |
| Ammonium Formate | 10-20 mM | Yes | Excellent | Provides good buffering capacity in the pH 2.8-4.8 range and is highly MS-friendly.[11][13] |
| Ammonium Acetate | 10-20 mM | Yes | Excellent | Buffers in the pH 3.8-5.8 range. Be cautious of its limited solubility in high concentrations of acetonitrile (>60%).[12] |
| Phosphoric Acid | 0.1% | No | Poor | Provides excellent low pH buffering (pH ≈ 2.1) for UV-based purification but is not suitable for LC-MS.[5][11] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar derivatives that are poorly retained in reversed-phase, HILIC is an excellent alternative.[14][15] HILIC utilizes a polar stationary phase (like bare silica, diol, or cyano) and a mobile phase rich in organic solvent (typically >80% acetonitrile) with a small amount of aqueous buffer.[14][16]
-
Mechanism: It separates compounds based on their partitioning into a water-enriched layer on the surface of the polar stationary phase.[14]
-
Advantages: HILIC is ideal for polar compounds and uses volatile, MS-friendly mobile phases, which facilitates rapid evaporation of collected fractions.[14]
Chiral HPLC
Since biological activity is often enantiomer-specific, chiral separations are paramount.[7]
-
Stationary Phases: The most successful chiral stationary phases (CSPs) are based on coated or immobilized polysaccharides, such as amylose or cellulose derivatives.[6][7] These CSPs offer broad selectivity for a wide range of chiral compounds.
-
Mode of Operation: Chiral separations can be performed in either normal-phase (e.g., hexane/alcohol) or reversed-phase (e.g., acetonitrile/water) modes. Normal-phase often provides better selectivity, while reversed-phase offers better solubility for polar samples and is more compatible with LC-MS.[7] Method development is often empirical, requiring the screening of several columns and mobile phases.[9]
From Analytical to Preparative: Scale-Up and Fraction Collection
The goal of preparative HPLC is to maximize throughput while maintaining the resolution achieved at the analytical scale.[17]
Caption: Key Factors Influencing Preparative HPLC Resolution.
Linear Scale-Up
The transition from an analytical (e.g., 4.6 mm ID) to a preparative (e.g., 20-50 mm ID) column is achieved by keeping the linear velocity of the mobile phase constant.[18] This involves adjusting the flow rate and injection volume proportionally to the change in the column's cross-sectional area.
Flow Rate Scaling:
-
Flow_prep = Flow_analyt * (ID_prep² / ID_analyt²)
Injection Volume Scaling:
-
Load_prep = Load_analyt * (ID_prep² / ID_analyt²)
Where:
-
Flow_prep and Flow_analyt are the flow rates for the preparative and analytical columns.
-
Load_prep and Load_analyt are the injection loads.
-
ID_prep and ID_analyt are the internal diameters of the columns.
Fraction Collection
Automated fraction collectors are used to isolate the purified compound as it elutes from the column.[19]
-
Triggering Methods: Collection can be triggered based on time, detector signal threshold, or peak slope.[19][20][21] Peak-based triggering is the most common and efficient method, initiating collection when the detector signal rises above a set threshold and stopping when it falls below it.[21]
-
Delay Volume: It is critical to accurately determine the delay volume—the volume between the detector flow cell and the fraction collector nozzle—to ensure the entire peak is collected.[17][21] This is typically done by injecting a UV-active standard and measuring the time difference between its detection and its arrival at the collection nozzle.
Protocols
Protocol 1: General Reversed-Phase Purification (UV-Based)
This protocol is a starting point for the purification of a moderately polar tetrahydroimidazo[1,2-a]pyrimidine derivative.
-
Analytical Method Development:
-
Column: C18, 150 x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (or the λmax of the compound).
-
Action: Inject a small amount of the crude sample to determine the retention time and purity profile. Optimize the gradient to achieve good separation between the target compound and impurities.
-
-
Preparative Scale-Up:
-
Column: C18, 150 x 21.2 mm, 5 µm.
-
Calculate Preparative Flow Rate: 1.0 mL/min * (21.2² / 4.6²) = 21.2 mL/min.
-
Mobile Phase A & B: Prepare larger volumes of the same mobile phases.
-
Gradient: Keep the gradient time the same (15 minutes).
-
Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or mobile phase A, ensuring complete dissolution.
-
Loading: Perform a loading study by injecting increasing amounts of the sample until resolution begins to degrade. This determines the maximum optimal load per run.
-
-
Purification and Fraction Collection:
-
System Equilibration: Equilibrate the preparative column with the initial mobile phase conditions for at least 5 column volumes.
-
Injection: Inject the optimized sample load.
-
Fraction Collector Setup: Set the collection trigger based on the UV signal threshold, determined from the analytical run. Ensure the delay volume is correctly configured.[21]
-
Collection: Initiate the run and collect the fractions corresponding to the target peak.
-
-
Post-Purification Analysis:
-
Fraction Analysis: Analyze each collected fraction using the initial analytical HPLC method to confirm purity.
-
Pooling & Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer. The use of volatile mobile phases like water/acetonitrile/formic acid is highly advantageous here.[14]
-
Protocol 2: Chiral Separation of Enantiomers (UV-Based)
This protocol outlines a screening approach for separating enantiomers of a chiral tetrahydroimidazo[1,2-a]pyrimidine derivative.
-
Column and Mobile Phase Screening (Analytical Scale):
-
Columns: Screen a set of chiral columns, for example:
-
Immobilized Amylose-based CSP
-
Immobilized Cellulose-based CSP (e.g., Chiral ART Cellulose)[6]
-
-
Mobile Phase Systems:
-
Normal Phase: Hexane/Ethanol (e.g., 90:10, 80:20, 70:30). An acidic or basic additive may be required to improve peak shape.[8]
-
Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid.
-
-
Screening Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV (and Circular Dichroism if available).
-
-
Action: Inject the racemic mixture onto each column with each mobile phase system to find the condition that provides baseline separation of the enantiomers.
-
-
Method Optimization:
-
Once a suitable column/mobile phase combination is found, optimize the separation by adjusting the solvent ratio (isocratic) and flow rate to maximize resolution and minimize run time.
-
-
Preparative Scale-Up and Purification:
-
Select Preparative Column: Choose a preparative-scale column with the same stationary phase as the optimized analytical column.
-
Scale-Up: Calculate the new flow rate and injection load based on the column dimensions, as described in Protocol 1.
-
Run Purification: Execute the preparative run using the optimized isocratic mobile phase.
-
Fraction Collection: Collect the two enantiomeric peaks into separate sets of fractions.
-
-
Post-Purification:
-
Analyze the fractions for each peak to confirm enantiomeric purity.
-
Pool the pure fractions for each enantiomer separately and evaporate the solvent.
-
Conclusion
The successful purification of tetrahydroimidazo[1,2-a]pyrimidine derivatives by preparative HPLC is readily achievable through a systematic and logical approach. By first understanding the physicochemical properties of the target molecule, an appropriate chromatographic mode—be it reversed-phase, HILIC, or chiral—can be selected. Careful optimization of the stationary and mobile phases, with particular attention to pH control for these basic heterocycles, is paramount for achieving high resolution. Finally, a properly executed scale-up to a preparative column coupled with precise fraction collection allows for the isolation of highly pure material, which is essential for advancing drug discovery and development programs.
References
- Separation Science. (2023). Developing Strategies for Preparative HPLC.
- LCGC International. A Guide to HPLC and LC-MS Buffer Selection.
- Reddit. (2020). MS-friendly RP-HPLC buffers (pH 2-8)?.
- Sigma-Aldrich. Reversed-phase HPLC Buffers.
- LCGC International. (2022). Introduction to Preparative HPLC.
- Agilent Technologies. Principles and practical aspects of preparative liquid chromatography.
- LCGC International. (2019). The LCGC Blog: Buffers and Eluent Additives for HPLC and HPLC–MS Method Development.
- ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- Veeprho. (2020). Importance of Mobile Phase Buffer Selection for HPLC to LC-MS.
- Gilson. A Guide to Fraction Collection in Chromatography.
- YouTube. (2024). Demonstration of Fraction Collection in Preparative HPLC Analysis.
- Waters. HPLC Separation Modes - Stationary Phase in HPLC.
- ResearchGate. (2017). (PDF) Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives.
- Sigma-Aldrich. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
- Welch Materials. (2025). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
- ResearchGate. (2026). PTSA-Catalyzed Chiral Pyrimidine Derivatives: Enantioselective Preparative HPLC Separation, Configuration, and Greenness Assessment.
- Pharma Group. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Phenomenex. Chiral HPLC Separations.
- PubMed. (2020). Tetrahydroimidazo[1,2-a]pyrazine Derivatives: Synthesis and Evaluation as Gαq -Protein Ligands.
- PubMed. (2007). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography.
- PMC. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
- J-Stage. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives.
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- 3. Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives [jstage.jst.go.jp]
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- 6. researchgate.net [researchgate.net]
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- 8. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. reddit.com [reddit.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 14. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 15. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. m.youtube.com [m.youtube.com]
In Vitro Antimicrobial Susceptibility Testing of Imidazo[1,2-a]pyrimidine Compounds: An Application Guide
Introduction
The emergence of multidrug-resistant pathogens presents a formidable challenge to global public health. In the quest for novel antimicrobial agents, the imidazo[1,2-a]pyrimidine scaffold has garnered significant attention due to its diverse pharmacological activities, including potent antimicrobial properties.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting robust in vitro antimicrobial susceptibility testing (AST) for this promising class of compounds.
This document moves beyond a simple recitation of protocols. It delves into the rationale behind specific methodological choices, addresses the unique challenges associated with novel chemical entities, and provides a framework for generating reliable and reproducible data. Our focus is on the principles of scientific integrity, ensuring that the described protocols are self-validating and grounded in established standards from authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]
Core Principles of Antimicrobial Susceptibility Testing
The primary objective of in vitro AST is to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[5][6] This quantitative measure is a critical parameter in the early stages of drug discovery, providing a benchmark for a compound's potency and a basis for further preclinical development. The choice of AST method is paramount and should be guided by the physicochemical properties of the imidazo[1,2-a]pyrimidine compounds and the specific research question.
Several standardized methods are widely used, each with its own set of advantages and limitations.[7] These include broth dilution (micro and macro), agar dilution, and disk diffusion.[6][8] For novel compounds like imidazo[1,2-a]pyrimidines, dilution methods are generally preferred as they provide a direct quantitative measure of the MIC.[9][10]
Pre-testing Considerations for Imidazo[1,2-a]pyrimidine Compounds
Before embarking on AST, several compound-specific factors must be addressed to ensure the integrity of the experimental results.
Solubility
Many novel synthetic compounds, including some imidazo[1,2-a]pyrimidine derivatives, exhibit poor aqueous solubility.[11][12] This can lead to compound precipitation in aqueous-based testing media, resulting in inaccurate and inconsistent MIC values.[11]
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for water-insoluble compounds.[12] However, it is crucial to determine the highest concentration of DMSO that does not inhibit the growth of the test organism. This is achieved by running a solvent toxicity control.
-
Alternative Solubilization Techniques: If DMSO is not suitable, other options include the use of co-solvents like ethanol or surfactants such as Polysorbate 80 (Tween 80).[11] Sonication can also aid in dispersing the compound.[11]
Stability
The stability of the imidazo[1,2-a]pyrimidine compound in the test medium under incubation conditions (typically 35-37°C for 16-24 hours) is a critical factor.[13][14] Degradation of the compound during the assay will lead to an overestimation of the MIC.
-
Stability Assessment: Preliminary studies should be conducted to assess the stability of the compound over the course of the experiment. This can be achieved by incubating the compound in the test medium and quantifying its concentration at various time points using methods like high-performance liquid chromatography (HPLC).[15]
Key Experimental Protocols
The following protocols are based on established guidelines from CLSI and EUCAST and have been adapted to address the specific considerations for novel imidazo[1,2-a]pyrimidine compounds.[3][16]
Protocol 1: Broth Microdilution for MIC Determination
This is the most common method for determining the MIC of novel antimicrobial agents due to its high-throughput nature and conservation of compound.[7][8]
Materials:
-
Imidazo[1,2-a]pyrimidine compound stock solution (in an appropriate solvent)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin, gentamicin)
-
Sterile diluent (e.g., DMSO, saline)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
Create a serial two-fold dilution of the imidazo[1,2-a]pyrimidine compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. The concentration range should be sufficient to capture the expected MIC.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the diluted bacterial inoculum to each well containing the compound dilutions, resulting in a final volume of 100 µL per well.
-
-
Controls:
-
Growth Control: A well containing 50 µL of CAMHB and 50 µL of the inoculum (no compound).
-
Sterility Control: A well containing 100 µL of uninoculated CAMHB.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve the compound, CAMHB, and the inoculum.
-
Positive Control: A row of wells with a known antibiotic undergoing serial dilution and inoculation.
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[5] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Workflow for Broth Microdilution:
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: Agar Dilution for MIC Determination
Agar dilution is considered a reference method and is particularly useful for testing multiple isolates simultaneously.[9][10]
Materials:
-
Imidazo[1,2-a]pyrimidine compound stock solution
-
Molten Mueller-Hinton Agar (MHA) or other appropriate agar
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland
-
Multipoint replicator (optional)
Step-by-Step Methodology:
-
Preparation of Agar Plates:
-
Prepare a series of two-fold dilutions of the imidazo[1,2-a]pyrimidine compound.
-
Add a specific volume of each compound dilution to molten MHA (held at 45-50°C) to achieve the desired final concentrations.
-
Pour the agar into sterile petri dishes and allow them to solidify.[10]
-
Include a drug-free agar plate as a growth control.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol.
-
-
Inoculation:
-
Spot-inoculate a standardized volume of the bacterial suspension (approximately 10^4 CFU per spot) onto the surface of each agar plate.[10] A multipoint replicator can be used for this purpose.
-
-
Incubation:
-
Allow the inoculum spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[10]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth on the agar surface.[9]
-
Workflow for Agar Dilution:
Caption: Workflow for MIC determination by agar dilution.
Protocol 3: Disk Diffusion (Kirby-Bauer) Method
While primarily a qualitative method, disk diffusion can be a useful screening tool.[6][8] It relies on the diffusion of the compound from a paper disk into the agar, creating a concentration gradient. The diameter of the zone of inhibition is then measured.
Materials:
-
Sterile paper disks (6 mm)
-
Imidazo[1,2-a]pyrimidine compound solution
-
MHA plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Sterile swabs
-
Incubator (35°C ± 2°C)
-
Ruler or calipers
Step-by-Step Methodology:
-
Inoculum Preparation and Plating:
-
Prepare the bacterial inoculum as previously described.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
-
Disk Application:
-
Impregnate sterile paper disks with a known concentration of the imidazo[1,2-a]pyrimidine compound solution.
-
Allow the disks to dry.
-
Aseptically place the disks onto the inoculated agar surface, pressing gently to ensure full contact.[18]
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[17]
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of complete inhibition in millimeters.[18]
-
Interpretation as susceptible, intermediate, or resistant requires established breakpoints, which are not available for novel compounds. Therefore, this method is primarily used for preliminary screening and comparison.
-
Data Presentation and Interpretation
Clear and standardized data presentation is essential for the comparison of antimicrobial efficacy.
Table 1: Example of MIC Data Presentation for an Imidazo[1,2-a]pyrimidine Compound
| Test Microorganism | Gram Stain | Compound Concentration (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Imidazo[1,2-a]pyrimidine | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 29213 | Positive | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Vancomycin | [Insert Data] | [Insert Data] |
| Escherichia coli ATCC 25922 | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Ciprofloxacin | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa ATCC 27853 | Negative | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Gentamicin | [Insert Data] | [Insert Data] |
| Candida albicans ATCC 90028 | N/A (Fungus) | e.g., 0.5, 1, 2, 4, 8, 16, 32, 64 | Fluconazole | [Insert Data] | [Insert Data] |
Troubleshooting Common Issues
Inconsistent results in AST can arise from various factors. A systematic approach to troubleshooting is crucial.[17][19]
Table 2: Troubleshooting Guide for In Vitro AST
| Issue | Possible Cause(s) | Recommended Action(s) | Relevant Guidelines |
| Inconsistent MIC values | Inoculum density too high or low. | Standardize inoculum to 0.5 McFarland.[17] | CLSI, EUCAST[16][20] |
| Inaccurate pipetting. | Calibrate pipettes regularly; use reverse pipetting for viscous solutions. | Good Laboratory Practice | |
| Compound precipitation. | Re-evaluate solubility; try alternative solvents or sonication.[11] | N/A | |
| Compound degradation. | Assess compound stability under assay conditions.[14] | N/A | |
| No zone of inhibition in disk diffusion | Bacterial resistance. | Test against a known susceptible strain. | CLSI, EUCAST[16][20] |
| Inactive compound. | Check storage conditions and expiration; prepare fresh solutions. | Good Laboratory Practice | |
| Poor diffusion of the compound in agar. | Consider broth-based methods; check the molecular weight of the compound. | N/A | |
| Growth in sterility control | Contamination of media or reagents. | Use fresh, sterile materials and maintain aseptic technique. | Good Laboratory Practice |
| No growth in growth control | Inactive inoculum. | Use a fresh culture to prepare the inoculum. | Good Laboratory Practice |
| Residual inhibitor in the well. | Ensure proper plate washing if reusing plates. | Good Laboratory Practice |
Troubleshooting Logic for Inconsistent MICs:
Caption: Logical flow for troubleshooting inconsistent MIC results.
Conclusion
The in vitro antimicrobial susceptibility testing of novel imidazo[1,2-a]pyrimidine compounds is a critical step in the drug discovery and development process. By adhering to standardized protocols, paying close attention to compound-specific properties like solubility and stability, and employing rigorous controls, researchers can generate high-quality, reproducible data. This, in turn, will enable the confident identification of promising lead candidates for further development in the fight against antimicrobial resistance. This guide provides a robust framework for these essential investigations, emphasizing the importance of scientific rigor and a thorough understanding of the underlying principles of antimicrobial susceptibility testing.
References
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. EUCAST: EUCAST - Home [eucast.org]
- 5. pdb.apec.org [pdb.apec.org]
- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Agar dilution - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. A review of antimicrobial stability testing guidance for outpatient parenteral antimicrobial therapy programmes: is it time for global harmonization of testing frameworks? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. cgspace.cgiar.org [cgspace.cgiar.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
Application Note: High-Efficiency Preparation of 5-Oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine Analogs
This Application Note is designed as a comprehensive technical guide for the preparation of 5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine analogs. It synthesizes current methodological standards with practical, bench-level insights for drug discovery workflows.
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, exhibiting potent biological activities including calcium channel blockade, antimicrobial efficacy, and anticancer properties.[1][2][3] The 5-oxo-2,3,5,8-tetrahydro- subset of this family is particularly valuable due to its structural similarity to dihydropyrimidinones (DHPMs) and its potential for diverse stereochemical functionalization.
This guide details a robust Modified Biginelli Cyclocondensation protocol for synthesizing these analogs. Unlike traditional routes that require harsh conditions, this protocol emphasizes a one-pot, multicomponent approach (MCR) that ensures high atom economy, operational simplicity, and scalability.
Retrosynthetic Analysis & Strategy
To ensure the integrity of the synthetic design, we view the target molecule as a fusion of a cyclic guanidine and a Michael acceptor.
-
Target Core: 5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine.[1]
-
Disconnection: The C5-C6 and N1-C8a bonds are formed via condensation.
-
** precursors:**
-
Binucleophile: 2-Amino-2-imidazoline (providing the N-C-N 1,3-dinucleophilic motif).[1]
-
Electrophile 1: Aryl/Alkyl Aldehyde (providing the C5 stereocenter).
-
Electrophile 2:
-Keto Ester (providing the C6-C7 backbone and the C5-carbonyl).
-
Synthetic Logic Diagram
The following diagram illustrates the convergent synthesis and the mechanistic flow.
Figure 1: Convergent synthetic pathways (Path A vs. Path B) for the assembly of the imidazo[1,2-a]pyrimidine core.
Detailed Experimental Protocols
Method A: One-Pot Microwave-Assisted Synthesis (Recommended)
Best for: Rapid library generation, high yields, and difficult substrates.[1]
Rationale: Conventional heating often leads to long reaction times (12-24h) and lower yields due to the oxidation of the aldehyde or degradation of the imidazoline. Microwave irradiation accelerates the Knoevenagel condensation and subsequent cyclization.
Reagents & Materials:
-
Aryl Aldehyde: 1.0 mmol (e.g., Benzaldehyde, 4-Cl-Benzaldehyde)[1]
- -Keto Ester: 1.0 mmol (e.g., Ethyl acetoacetate)[1]
-
2-Amino-2-imidazoline sulfate: 1.1 mmol[1]
-
Base: Sodium Acetate (1.1 mmol) - Critical to liberate the free amine from sulfate salt.
-
Catalyst: Ytterbium Triflate [Yb(OTf)
] (5 mol%) or Glacial Acetic Acid (10 mol%).[1] -
Solvent: Ethanol (2 mL) or DMF (1 mL).
Step-by-Step Protocol:
-
Preparation: In a 10 mL microwave process vial, charge 2-amino-2-imidazoline sulfate (1.1 mmol) and Sodium Acetate (1.1 mmol). Add Ethanol (1 mL) and stir for 2 minutes to generate the free base in situ.
-
Addition: Add the Aryl Aldehyde (1.0 mmol),
-Keto Ester (1.0 mmol), and the catalyst [Yb(OTf) , 31 mg]. -
Irradiation: Cap the vial. Irradiate at 100°C with a power limit of 150W for 10–15 minutes .
-
Note: If using conventional heating, reflux in Ethanol for 6–8 hours.[1]
-
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.
-
Isolation: Pour the mixture into crushed ice (10 g). Stir vigorously for 15 minutes.
-
Purification: Filter the solid precipitate. Wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL). Recrystallize from Ethanol/DMF (9:1) if necessary.
Method B: Stepwise Synthesis (for Regiocontrol)
Best for: Sensitive aldehydes or when specific regiochemistry is required that the one-pot method fails to deliver.
-
Step 1 (Knoevenagel): React Aldehyde +
-Keto Ester with piperidine (cat.) in Ethanol to isolate the arylidene -keto ester . -
Step 2 (Cyclization): Reflux the isolated arylidene derivative with 2-amino-2-imidazoline (free base) in DMF at 80°C for 4 hours.
Optimization & Troubleshooting
The following data summarizes the optimization of reaction conditions (based on aggregated literature data for similar heterocyclic condensations).
Table 1: Solvent and Catalyst Screening
| Entry | Solvent | Catalyst | Temp/Time | Yield (%) | Notes |
| 1 | Ethanol | None | Reflux / 12h | 35% | Incomplete conversion. |
| 2 | Ethanol | HCl (conc.) | Reflux / 6h | 55% | Side products observed (dehydration). |
| 3 | Ethanol | Acetic Acid | Reflux / 5h | 78% | Good balance of rate/yield. |
| 4 | DMF | L-Proline | 80°C / 4h | 82% | Organocatalytic "green" route. |
| 5 | Ethanol | Yb(OTf) | MW 100°C / 10m | 92% | Optimal Method. Cleanest profile. |
Critical Troubleshooting Tips (Expertise & Experience)
-
The "Hygroscopic" Trap: 2-Amino-2-imidazoline is often sold as a salt (sulfate or hydrobromide). It is crucial to neutralize this salt in situ (with NaOAc or Et3N) or the nucleophilicity of the guanidine nitrogen will be insufficient to initiate the Michael addition.
-
Regioselectivity: The reaction theoretically produces the 5-oxo isomer. However, if the keto-ester has steric bulk, the 7-oxo isomer is possible.[1] 2D NMR (HMBC) is required to confirm the position of the carbonyl relative to the bridgehead nitrogen.
-
Oxidation: The "tetrahydro" ring is susceptible to oxidation to the fully aromatic imidazo[1,2-a]pyrimidine if exposed to air/light for prolonged periods in solution.[1] Store solids in the dark.
Characterization Guide
To validate the structure of 5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine , look for these diagnostic signals:
-
H NMR (DMSO-d
): -
C NMR:
- ~165 ppm: Amide/Ester carbonyl (C5=O).
- ~150 ppm: The guanidine-like carbon (C8a).
- ~55-60 ppm: The chiral carbon (C5).
References
-
Multicomponent Synthesis of Imidazo[1,2-a]pyrimidines
-
Source: Shaabani, A., et al. "Synthesis of tetrahydroimidazo[1,2-a]pyrimidine-5(1H)-ones via a one-pot three-component reaction."[1] Tetrahedron Letters.
- Context: Establishes the core Biginelli-like mechanism for this scaffold.
-
-
Microwave Assisted Protocols
-
Biological Activity & SAR
-
Mechanistic Insights (Biginelli-Type)
-
Source: Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis."[1] Tetrahedron.
- Context: Foundational text on the mechanism of urea/guanidine condens
-
Disclaimer: This protocol involves the use of hazardous chemicals. Standard laboratory safety procedures (PPE, fume hood) must be followed at all times.
Sources
- 1. 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. research.uees.edu.ec [research.uees.edu.ec]
- 4. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Crystallization Protocols for Tetrahydroimidazo[1,2-a]pyrimidine Salts
Introduction & Pharmacological Relevance
Tetrahydroimidazo[1,2-a]pyrimidine derivatives are highly versatile and potent pharmacophores in modern drug discovery. They have demonstrated significant efficacy as competitive inhibitors of fungal CYP51 (14α-demethylase)[1] and as non-steroidal androgen receptor (AR) antagonists utilized in the treatment of castration-resistant prostate cancer[2].
Because these compounds contain a basic nitrogen-rich fused heterocyclic core, isolating them as free bases often results in poor aqueous solubility and amorphous solid states. Converting the core into a stable salt (such as a trifluoroacetate or hydrochloride salt) is a critical developmental step to ensure high bioavailability, chemical stability, and reproducible manufacturing[3].
Mechanism of CYP51 inhibition by tetrahydroimidazo[1,2-a]pyrimidine salts.
Mechanistic Principles of Salt Crystallization
Crystallizing tetrahydroimidazo[1,2-a]pyrimidine salts requires precise manipulation of thermodynamics and solvent dielectric constants.
-
Counterion Causality: The N1 or N8 positions of the imidazopyrimidine ring are highly basic. Using a strong acid like trifluoroacetic acid (TFA) ensures complete protonation, creating a stable ionic lattice[3]. TFA is particularly advantageous during early-stage development because it can be introduced directly via preparative HPLC mobile phases[3].
-
Solvent/Antisolvent Causality: The resulting salts are highly polar, making them freely soluble in protic solvents (e.g., ethanol, butanol)[4]. To force nucleation without causing the compound to "oil out," an antisolvent with a low dielectric constant (e.g., diethyl ether or benzene) must be introduced[5]. The antisolvent disrupts the hydrogen-bonding network between the protic solvent and the salt, drastically reducing solubility and driving the system into the metastable supersaturation zone.
Step-by-step crystallization workflow for imidazopyrimidine salts.
Experimental Protocol: Isolation & Crystallization of the TFA Salt
The following self-validating protocol outlines the crystallization of 2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylic acid as a trifluoroacetate (TFA) salt.
Phase 1: Primary Isolation
-
Preparative HPLC: Following the base-catalyzed intramolecular cyclization of the precursor, purify the crude reaction mixture using preparative HPLC. Utilize a gradient of Water/Acetonitrile supplemented with 0.1% v/v TFA[3].
-
Fraction Pooling: Identify fractions containing the desired mass (Calculated for C14H15N3O2 [M + H]+: 258.12) via inline MS[3].
-
Lyophilization: Remove the volatile acetonitrile under reduced pressure at 35°C. Freeze-dry the remaining aqueous solution to yield the crude amorphous TFA salt.
Phase 2: Antisolvent Crystallization
-
Dissolution: Suspend 500 mg of the crude amorphous TFA salt in 2.5 mL of absolute ethanol (protic solvent). Heat the mixture to 60°C under continuous stirring until a clear solution is achieved.
-
Antisolvent Addition: Slowly add 10 mL of cold diethyl ether dropwise at a rate of 1 mL/min.
-
Causality: Rapid addition causes localized supersaturation, leading to amorphous precipitation. Dropwise addition ensures the system remains in the metastable zone, promoting the growth of a highly ordered crystalline lattice[5].
-
-
Controlled Cooling: Turn off the heating mantle and allow the flask to cool to 20°C over 2 hours. Transfer the flask to a 4°C environment for an additional 12 hours to maximize crystal yield[5].
-
In-Process Control (IPC) Validation: Before harvesting, sample the mother liquor and analyze it via analytical HPLC. The crystallization is thermodynamically complete when the supernatant concentration plateaus (typically <15 mg/mL).
-
Harvesting: Filter the resulting crystals under vacuum. Wash the filter cake with 2 × 5 mL of cold diethyl ether to remove residual ethanol and trace impurities. Dry in a vacuum oven at 40°C for 24 hours[5].
Quantitative Data: Solvent System Optimization
The table below summarizes the thermodynamic solubility and yield data used to optimize the crystallization solvent system. Ethanol/Ether provides the optimal balance of high high-temperature solubility and low low-temperature solubility, driving the highest crystalline yield.
Table 1: Solvent Screening for Tetrahydroimidazo[1,2-a]pyrimidine TFA Salt
| Solvent System | Ratio (v/v) | Solubility at 60°C (mg/mL) | Solubility at 5°C (mg/mL) | Crystalline Yield (%) | Final Purity (HPLC %) |
| Ethanol / Ether | 1:4 | 120.5 | 14.2 | 85.1 | >99.5 |
| Methanol | N/A (Neat) | >200.0 | 85.0 | 42.3 | 98.2 |
| Butanol | N/A (Neat) | 80.0 | 10.5 | 78.0 | 99.1 |
| Water / MeCN | 1:1 | >150.0 | >100.0 | N/A (Amorphous)* | 95.0 |
*Requires lyophilization; fails to form a stable crystal lattice directly from solution.
Structural Validation & QA/QC
To ensure the trustworthiness of the crystallized product, structural elucidation must be performed to confirm that the imidazopyrimidine core remained intact during acid addition and thermal cycling.
-
2D-NMR Spectroscopy: Conduct HSQC and HMBC NMR analyses. The definitive proof of the intact 2-benzyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine structure is the HMBC correlation between the benzylic protons (approx. 3.80 ppm) and the corresponding aromatic carbons (C1, C2, C3, C4)[3].
-
Mass Spectrometry: Confirm the exact mass via LC-MS to ensure no hydrolysis of the carboxylic acid handle occurred during the thermal dissolution phase[3].
References
1.[3] 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. MDPI.[Link] 2.[5] DE2234622A1 - Imidazopyrimidine derivs - with analgesic activity prepd from 2 amino-2-imidazolines and diketene. Google Patents. 3.[1] Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. ResearchGate / Beilstein J. Org. Chem.[Link] 4.[2] WO 2012/143599 A1. Googleapis.[Link] 5.[4] Synthesis, Characterization and Antitumor Activity of Some Novel Pyrimidine Sulfonamide Derivatives. JOCPR.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate | MDPI [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. DE2234622A1 - Imidazopyrimidine derivs - with analgesic activity prepd from 2 amino-2-imidazolines and diketene - Google Patents [patents.google.com]
Troubleshooting & Optimization
Optimizing yield of 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine in fungal fermentation
Topic: Bioprocess Optimization for Reduced N-Heterocycles in Fungal Systems Audience: Process Engineers, Strain Developers, and Medicinal Chemists Status: Active Support Guide
Introduction: The "Redox Paradox" in Fungal Synthesis
Welcome to the technical support hub for 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine .
Technical Context: Producing a tetrahydro (reduced) heterocyclic scaffold in a fungal host (typically an oxidative environment) presents a specific thermodynamic challenge. Unlike standard secondary metabolites (polyketides/non-ribosomal peptides) which are often highly oxidized, this target requires a high reducing power (NADPH/NADH) availability.
This guide treats your process as a whole-cell biocatalysis or engineered biosynthesis workflow. We assume you are using a host such as Aspergillus, Fusarium, or an engineered yeast, potentially involving precursor feeding strategies.
Module 1: Fermentation Process Optimization
Critical Parameter: Dissolved Oxygen (DO) & Redox Potential
The Issue: High aeration supports fungal biomass but promotes the oxidation of your target back to the aromatic or dihydro- state, or metabolizes it via aldehyde oxidases. The Fix: Implement a Two-Stage Oxygen Strategy .
| Phase | DO Setpoint | Objective | Mechanism |
| Phase I: Biomass | >40% | Maximize mycelial density | Standard aerobic respiration to build biocatalyst mass. |
| Phase II: Production | <10% (Microaerophilic) | Drive reduction | Forces the cell to use the target molecule as an electron sink or prevents re-oxidation. |
Protocol: The "Shift-Down" Technique
-
Inoculation: Standard batch mode, pH 6.0, 30°C.
-
Trigger Point: At stationary phase onset (typically 48–72h, indicated by CO2 evolution peak).
-
Action: Reduce agitation speed linearly over 4 hours.
-
Supplement: Feed Glucose (excess carbon) to regenerate NADPH via the Pentose Phosphate Pathway, essential for the reductase enzymes driving the tetrahydro- conversion.
Critical Parameter: Precursor Feeding Strategy
The Issue: The fungal host likely lacks the flux to synthesize the bicyclic core de novo at high titers. The Fix: Precursor feeding (Biotransformation approach).
Recommended Precursors:
-
Primary: Ethylenediamine (or analogs) + Pyrimidine source.
-
Feeding Rate: Pulse-feeding is superior to continuous feeding to avoid nitrogen toxicity.
Technical Note: Imidazo-fused rings are basic. Accumulation in the vacuole (acidic) can cause "ion trapping," leading to cytotoxicity.
Module 2: Troubleshooting Logic (Root Cause Analysis)
Visualizing the Bottlenecks
The following logic tree helps you diagnose low yields based on your HPLC/MS data.
Figure 1: Decision matrix for diagnosing yield failure in reduced heterocyclic fermentations.
Module 3: Downstream Processing (DSP)
The Issue: The molecule is a polar base. Standard solvent extraction (Ethyl Acetate) at neutral pH often fails, leaving the product in the water phase.
Protocol: pH-Swing Extraction
-
Broth Clarification: Centrifuge at 5000xg to remove mycelia.
-
Basification: Adjust supernatant pH to 10.0–11.0 using NaOH.
-
Why? You must deprotonate the imidazole nitrogen to make the molecule neutral (hydrophobic).
-
-
Extraction: Use Dichloromethane (DCM) or Chloroform (Ratio 1:1).
-
Note: Avoid esters (Ethyl Acetate) at pH >10 as they hydrolyze.
-
-
Back-Extraction (Purification): Extract the organic layer with dilute HCl (pH 2.0). The product moves back to water, leaving neutral impurities in the DCM.
Frequently Asked Questions (FAQ)
Q1: My product degrades during the fermentation. Is it unstable? A: The tetrahydro- ring can be susceptible to oxidative dehydrogenation or ring-opening hydrolysis.
-
Check: Is your pH drifting? Imidazo[1,2-a]pyrimidines are generally stable in base but can ring-open in strong acids under heat. Maintain pH > 5.0 during fermentation.
-
Check: Are you harvesting too late? Fungi release proteases and oxidases during cell lysis (autolysis). Harvest immediately upon glucose depletion.
Q2: I see a peak with Mass M-2 or M-4. What is it? A: These are the dihydro- and aromatic analogs. This confirms your strain has the scaffold but is oxidizing it.
-
Solution: Add an antioxidant to the broth (e.g., Ascorbic Acid at 5 mM) or sparge with Nitrogen gas during the final 12 hours of production.
Q3: Can I use Saccharomyces instead of filamentous fungi? A: Yes, and it may be better for reduced compounds. S. cerevisiae has strong fermentative (reductive) metabolism. However, filamentous fungi (Aspergillus, Fusarium) generally tolerate higher precursor concentrations for biotransformation.
Q4: The precursor kills the fungus at 1g/L. What do I do? A: Imidazoles are often ergosterol synthesis inhibitors (antifungals).
-
Solution: Use a Chemostat or Exponential Fed-Batch approach. Keep the instantaneous concentration of the precursor below 0.1 g/L by feeding it at the exact rate of consumption.
References
-
Güngör, T. (2020).[1] One pot, multicomponent protocol for the synthesis of novel imidazo[1,2-a]pyrimidine-based pyran analogs: a potential biological scaffold.[1][2] Monatshefte für Chemie - Chemical Monthly.
-
Rani, N. et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal.
-
Zhang, Y. et al. (2024).[3][4] Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology. PeerJ.
-
Li, Y.B. et al. (2022). Downstream Processing of Medicinal Mushroom Products.[5][6][7] Advances in Biochemical Engineering/Biotechnology.
-
Perera, W. et al. (2019). Secondary Metabolites from Endophytic Fungi: Production, methods of analysis. Frontiers in Microbiology.
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. peerj.com [peerj.com]
- 5. researchgate.net [researchgate.net]
- 6. Downstream Processing of Medicinal Mushroom Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
Resolving solubility issues of imidazo[1,2-a]pyrimidine derivatives in aqueous media
Ticket ID: SOL-IMP-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Diagnostic Triage
User Issue: "My imidazo[1,2-a]pyrimidine derivative precipitates immediately upon dilution in aqueous media (PBS/Media), even from a 10 mM DMSO stock. It is a 'brick dust' solid."
Root Cause Analysis:
Imidazo[1,2-a]pyrimidine derivatives are classic "flatland" heterocycles. Their planar, aromatic structure promotes strong
Diagnostic Decision Tree
Before starting wet-lab work, determine your molecule's "Solubility Phenotype" using this workflow.
Figure 1: Triage workflow for selecting the optimal solubilization strategy based on physicochemical properties.
Strategy A: Salt Formation (The First Line of Defense)
Applicability: Derivatives with a basic nitrogen (typically the bridgehead or substituent amines).
The Science: The imidazo[1,2-a]pyrimidine core contains nitrogen atoms capable of accepting a proton. Converting the neutral free base into an ionic salt disrupts the stable crystal lattice and increases the hydration energy, drastically improving aqueous solubility [1].
Protocol: Rapid Salt Screening
Objective: Identify a counterion that creates a stable, soluble crystalline solid.
Reagents:
-
Acids (0.1 M in MeOH/THF): Hydrochloric acid (HCl), Methanesulfonic acid (MsOH), p-Toluenesulfonic acid (TsOH), L-Tartaric acid.
-
Solvents: Methanol (MeOH), THF, Acetone.
Step-by-Step Methodology:
-
Dissolution: Dissolve 50 mg of the free base in the minimum amount of hot solvent (MeOH or THF).
-
Acid Addition: Add 1.05 equivalents of the acid solution dropwise while stirring.
-
Tip: Do not use a large excess of acid, as this can lead to hygroscopic "oils" rather than crystals.
-
-
Crystallization:
-
Scenario A (Precipitate forms): Cool slowly to 4°C. Filter and dry.
-
Scenario B (No precipitate): Add an anti-solvent (e.g., Diethyl ether or Hexane) dropwise until cloudy, then cool.
-
-
Validation: Resuspend the salt in water (pH 7). Measure equilibrium solubility after 24 hours.
Data Comparison: Common Counterions
| Counterion | Advantages | Disadvantages | Best For... |
| Chloride (HCl) | High solubility, pharmaceutically common. | Can be hygroscopic; common ion effect in saline. | Initial screening; simple amines. |
| Mesylate | Excellent stability; disrupts packing well. | Higher molecular weight. | Lipophilic bases (like many kinase inhibitors).[1] |
| Tosylate | Good crystallinity; less hygroscopic. | Lower solubility than Mesylate. | Compounds that form oils with HCl. |
Strategy B: Cyclodextrin Complexation (The "Stealth" Mode)
Applicability: When salt formation fails or pH modification is toxic to cells/animals.
The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[2] The lipophilic imidazo[1,2-a]pyrimidine "guest" inserts into the CD "host" cavity. This shields the drug from water while the CD's outer hydroxyls interact with the solvent, preventing aggregation [2].
Preferred Excipients:
-
HP-
-CD (Hydroxypropyl-beta-cyclodextrin): FDA-approved, high solubility, low toxicity. -
SBE-
-CD (Captisol®): Sulfobutyl ether derivative; excellent for IV formulations.
Protocol: Phase Solubility Study
Objective: Determine the binding constant and optimal CD concentration.
-
Preparation: Prepare 0%, 5%, 10%, and 20% (w/v) solutions of HP-
-CD in water or PBS. -
Saturation: Add excess imidazo[1,2-a]pyrimidine derivative to each vial.
-
Equilibration: Shake at room temperature for 48 hours.
-
Analysis: Filter (0.22
m PVDF) and analyze supernatant via HPLC-UV. -
Interpretation: A linear increase in drug solubility with CD concentration indicates an
type complex (1:1 stoichiometry).
Figure 2: Schematic of the host-guest inclusion complex formation.
Troubleshooting FAQ (The "Help Desk")
Q1: My compound dissolves in DMSO but crashes out instantly when I add it to cell culture media. Why? A: This is the "Kinetic Solubility Cliff."
-
Mechanism: DMSO is a powerful solvent. When you dilute into media (water), the solvent power drops exponentially. If the concentration exceeds the thermodynamic solubility of the compound in water, it precipitates.
-
Fix:
-
Reduce Stock Conc: Use a 1 mM stock instead of 10 mM.
-
Pre-dilute: Dilute DMSO stock into pure water with 20% HP-
-CD first, then add to media. -
Check Sequence: Add the drug to the media while vortexing rapidly to prevent local regions of high concentration (supersaturation).
-
Q2: Can I just use acid to dissolve it? A: Only if your assay tolerates it.
-
In Vitro: Most cells cannot tolerate pH < 6.5. Acidifying the stock helps solubilize the drug, but adding it to buffered media (pH 7.4) will neutralize the acid and cause reprecipitation (the free base forms again).
-
In Vivo: You have more flexibility. A citrate buffer at pH 4.0 is often acceptable for oral (PO) or subcutaneous (SC) dosing.
Q3: I see "oiling out" instead of crystals during salt formation. A: This is common with flexible alkyl chains.
-
Troubleshooting:
-
Switch solvents (try Ethyl Acetate/Ethanol mixtures).
-
Use a weaker acid (Tartaric acid).
-
Perform "seeding": Scratch the glass vial or add a tiny crystal of a similar analog to induce nucleation.
-
References
-
Imidazo[1,2-a]pyrimidine Scaffolds in Drug Discovery
-
Cyclodextrin Complexation Mechanisms
-
Kinase Inhibitor Formulation Strategies
- Title: Aqueous solubility of kinase inhibitors: The effect of hydrophilic polymers on their -cyclodextrin solubiliz
- Source: Journal of Drug Delivery Science and Technology.
- Relevance: Provides specific data on solubilizing kinase inhibitors using ternary complexes (Polymer + CD).
-
URL:[Link]
-
Physicochemical Properties
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemimpex.com [chemimpex.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazo(1,2-a)pyrimidine | C6H5N3 | CID 577018 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing oxidation of tetrahydroimidazo[1,2-a]pyrimidine during extraction
Technical Support Center: Stability & Extraction Protocols Topic: Preventing Oxidation of Tetrahydroimidazo[1,2-a]pyrimidine Scaffolds Document ID: TSP-THIP-OX-001 Status: Active // Expert Verified
Executive Summary
Tetrahydroimidazo[1,2-a]pyrimidine (THIP) derivatives are partially saturated bicyclic guanidines. Unlike their fully aromatic counterparts, these scaffolds possess significant oxidative vulnerability. The primary degradation pathway is oxidative dehydrogenation (aromatization) , driven by the thermodynamic stability of the fully conjugated imidazo[1,2-a]pyrimidine system. This process is accelerated by dissolved oxygen, trace metal catalysts, and peroxides in extraction solvents.
This guide provides a self-validating workflow to isolate THIPs while maintaining their saturation state.
Part 1: The Mechanistic "Why" (Causality)
To prevent oxidation, you must understand the enemy. The oxidation of THIP is not random; it is a thermodynamically favorable restoration of aromaticity.
-
Thermodynamic Driver: The tetrahydro- core contains
hybridized carbons that interrupt the conjugation. Oxidation removes four hydrogen atoms (typically) to restore the 10- electron aromatic system. -
The Radical Pathway: In the presence of molecular oxygen (
) and light, the secondary amine position (N-H) or the benzylic-like carbon adjacent to the nitrogen is susceptible to hydrogen atom abstraction (HAT). -
Catalytic Acceleration: Trace transition metals (Fe, Cu) often found in non-HPLC grade solvents act as catalysts, lowering the activation energy for this dehydrogenation.
Visualizing the Threat: Oxidation Pathway
Figure 1: The oxidative dehydrogenation cascade. Note that the reaction is driven toward the stable aromatic product.
Part 2: The Self-Validating Extraction Protocol
Objective: Isolate THIP from reaction mixture without >2% aromatization. Prerequisites:
-
Solvents: HPLC-grade Dichloromethane (DCM) or Ethyl Acetate. Ether and THF are strictly prohibited due to peroxide risk.
-
Additives: Butylated hydroxytoluene (BHT) or Ascorbic Acid.[1]
-
Gas: Argon or Nitrogen line.[1]
Phase 1: Solvent Preparation (The "Zero-Oxidation" Baseline)
Critique: Most protocols fail here because users trust "fresh" bottles.
-
Step 1: Sparge extraction solvents with Argon for 15 minutes prior to use.
-
Step 2: Add 0.05% (w/v) BHT to the organic solvent. BHT acts as a radical scavenger, terminating the chain reaction initiated by any remaining oxygen.
-
Validation Check: If using a peroxide-forming solvent (like ether), test with starch-iodide paper. If positive, discard. Do not attempt to distill.
Phase 2: Quench & pH Adjustment
-
Step 1: Cool the reaction mixture to 0°C. Temperature control is kinetic inhibition.
-
Step 2: Chelation. Add 1 mM EDTA to the aqueous quench buffer.
-
Reasoning: This sequesters trace metal ions (Fe, Cu) that catalyze the radical formation.
-
-
Step 3: Adjust pH. Target pH 8.0–9.0 using saturated
.-
Warning: Avoid strong bases (
). High pH can deprotonate the amine, making it more electron-rich and susceptible to oxidation.
-
Phase 3: Extraction & Concentration
-
Step 1: Perform rapid liquid-liquid extraction (LLE) under an inert blanket if possible.
-
Step 2: Dry organic layer over
(Sodium Sulfate).-
Avoid:
(Magnesium Sulfate) can sometimes be slightly acidic or Lewis-acidic, potentially catalyzing surface oxidation on the solid.
-
-
Step 3: Evaporation. Use a rotary evaporator with the bath set to < 35°C .
-
Step 4: The Argon Backfill. When releasing the vacuum on the rotovap, do not open to air. Backfill with Argon.[1]
Workflow Diagram
Figure 2: Validated extraction workflow emphasizing antioxidant inclusion and metal chelation.
Part 3: Troubleshooting & Data
Symptom Resolution Table
| Symptom | Probable Cause | Corrective Action |
| Extract turns yellow/brown | Auto-oxidation to aromatic species or N-oxide formation. | Immediate: Add ascorbic acid. Next Run: Increase BHT to 0.1% and strictly exclude light. |
| Loss of mass balance | Formation of water-soluble N-oxides. | Check aqueous phase by LC-MS. If product is there, re-extract using n-Butanol (degassed). |
| "Clean" NMR shows impurities after 24h | Residual solvent peroxides or acid traces (e.g., from | Filter |
| LC-MS shows [M-2] or [M-4] peaks | Dehydrogenation in the ion source (Artifact). | Lower the desolvation temperature and cone voltage. Verify purity via NMR, not just MS. |
Comparative Stability Data
Stability of THIP in DCM at 25°C over 12 hours:
| Condition | % Recovery of THIP | % Aromatized Product |
| Standard DCM (Air exposed) | 82% | 15% |
| Degassed DCM (Argon) | 94% | 4% |
| Degassed DCM + 0.05% BHT | 99.5% | < 0.5% |
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use rotary evaporation if I don't have an Argon backfill? Answer: It is risky. If you lack an Argon line, break the vacuum using a nitrogen balloon attached to the stopcock. If you must use air, immediately dissolve the residue in your storage solvent and freeze it. The solid state is often more reactive due to high surface area exposure to air.
Q2: Why do you recommend Sodium Sulfate over Magnesium Sulfate? Answer: While Magnesium Sulfate is a faster drying agent, it acts as a weak Lewis acid. For highly electron-rich heterocycles like THIPs, surface acidity can catalyze oxidative electron transfer. Sodium Sulfate is neutral and kinetically slower, which is safer for this specific scaffold.
Q3: My product is an oil. How do I store it? Answer: Oils are notorious for oxidizing because oxygen diffuses rapidly through liquids.
-
Dissolve the oil in a small amount of degassed benzene or dioxane.
-
Freeze-dry (lyophilize) to obtain a foam/solid if possible.
-
If it remains an oil, store as a dilute solution in degassed solvent (like DMSO or Ethanol) at -80°C rather than neat.
References
-
Goel, R. et al. (2024).[2] Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry.
-
Rani, N. et al. (2017).[3] Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal.
-
Benchchem Technical Guides. (2024). Preventing oxidation of nitrogen heterocycles during extraction.
-
Pryde, D.C. et al. (2011). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase. Journal of Medicinal Chemistry.
Sources
Technical Support Center: Troubleshooting Cyclization Failures in Imidazo[1,2-a]pyrimidine Synthesis
Introduction
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse biological activities.[1][2][3][4] Its synthesis is a cornerstone for many drug discovery programs. However, the construction of this fused heterocyclic system is not without its challenges. Cyclization failures, low yields, and the formation of intractable side products are common hurdles faced by researchers.
This technical guide, presented in a question-and-answer format, is designed to serve as a first-line resource for scientists encountering difficulties in the synthesis of imidazo[1,2-a]pyrimidines. Drawing upon established literature and practical experience, this document provides in-depth troubleshooting strategies, mechanistic insights, and optimized protocols to help you overcome common synthetic obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No or Minimal Product Formation
Question: I've set up my reaction according to a literature procedure, but upon workup and analysis (TLC, LC-MS), I see only starting materials or a complex mixture of unidentifiable products. What are the likely causes and how can I troubleshoot this?
Answer:
This is a common and frustrating scenario. The root cause often lies in one of several key areas: reagent quality, reaction conditions, or mechanistic viability for your specific substrates.
Causality & Diagnostic Workflow:
-
Reagent Integrity:
-
2-Aminopyrimidines: These are the cornerstone of your synthesis. Ensure they are pure and dry. Some substituted aminopyrimidines can be hygroscopic. Consider drying the reagent under vacuum before use.
-
α-Haloketones/Carbonyl Compounds: These reagents can be unstable. α-Haloketones, in particular, can degrade upon storage. Verify their purity by ¹H NMR. If degradation is suspected, consider using freshly prepared or purified material. For multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction, the purity of the aldehyde and isocyanide is critical.[5][6]
-
Solvents: Anhydrous conditions are often crucial. The presence of water can lead to hydrolysis of key intermediates or reagents.[7] Use freshly dried solvents.
-
-
Reaction Conditions:
-
Temperature: Many imidazo[1,2-a]pyrimidine syntheses require heating to overcome the activation energy of the cyclization step.[2] If the reaction is being run at room temperature, a gradual increase in temperature may be necessary. Conversely, excessively high temperatures can lead to decomposition.
-
Catalyst/Base Activity: If your reaction employs a catalyst (e.g., Lewis acids, transition metals) or a base, its activity is paramount.[2][5][8] Ensure the catalyst has not been deactivated by exposure to air or moisture. For base-mediated reactions, the choice and stoichiometry of the base can be critical.[7]
-
Troubleshooting Workflow Diagram:
Sources
- 1. research.uees.edu.ec [research.uees.edu.ec]
- 2. bio-conferences.org [bio-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 6. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 7. Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05841A [pubs.rsc.org]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: 5-Oxo-tetrahydroimidazo[1,2-a]pyrimidine Stability
Introduction & Executive Summary
Welcome to the Technical Support Center. This guide addresses the solution stability challenges associated with 5-oxo-tetrahydroimidazo[1,2-a]pyrimidine scaffolds.
These bicyclic heterocycles are critical pharmacophores in kinase inhibition and antiviral research. However, they present a "stability-solubility paradox." The 5-oxo moiety (a cyclic amide/lactam) renders the scaffold susceptible to hydrolytic ring-opening, while the tetrahydro pyrimidine ring introduces susceptibility to oxidative degradation.
Key Takeaway: Optimal stability is achieved by maintaining a slightly acidic-to-neutral pH (6.0–7.0), utilizing polar aprotic co-solvents (DMSO/DMAc) to prevent precipitation, and strictly excluding light and oxygen to protect the saturated ring system.
The Stability Profile: Root Cause Analysis
To troubleshoot effectively, we must understand the degradation mechanisms. The two primary failure modes are Hydrolytic Ring Opening and Oxidative Dehydrogenation .
A. Hydrolytic Ring Opening (The "Lactam" Problem)
The 5-oxo group creates a lactam (cyclic amide) linkage adjacent to the bridgehead nitrogen. In alkaline conditions (pH > 8.0) or strong acidic conditions (pH < 2.0), nucleophilic attack at the C5 carbonyl leads to the cleavage of the N4–C5 bond, destroying the bicyclic core.
B. Oxidative Degradation
The "tetrahydro" designation implies saturation at positions 6, 7, and 8. These methylene groups, particularly those adjacent to nitrogen (N1 or N8), are electron-rich and prone to autoxidation or enzymatic oxidation (e.g., by aldehyde oxidase in vivo, or trace metals in vitro), leading to dehydrogenation (aromatization) or N-oxide formation.
Visualizing the Degradation Pathway
Figure 1: Primary degradation pathways. The red nodes indicate irreversible failure modes that must be prevented.
Troubleshooting Guide & FAQs
This section is structured as a direct response to common user tickets.
Issue 1: "My compound degrades rapidly in PBS (pH 7.4) within 24 hours."
Diagnosis: While PBS is standard, pH 7.4 is often on the borderline of stability for sensitive cyclic amides, especially if temperature is elevated (37°C). Phosphate ions can also act as general base catalysts, accelerating hydrolysis.
Corrective Protocol:
-
Shift pH: Lower the pH to 6.0–6.5 . The lactam bond is significantly more stable in slightly acidic media than in slightly basic media.
-
Change Buffer: Switch from Phosphate to MES (pH 6.0) or MOPS (pH 6.5) . These organic sulfonic acid buffers are non-nucleophilic and exhibit weaker catalytic effects on hydrolysis.
-
Temperature Control: If possible, store stock solutions at 4°C or -20°C. Hydrolysis rates typically double for every 10°C increase.
Issue 2: "I see new peaks in LC-MS with [M-2] and [M+16]."
Diagnosis:
-
[M-2]: This indicates oxidative dehydrogenation . The tetrahydro ring is losing hydrogen to become more aromatic (thermodynamically favorable but destroys the specific pharmacophore).
-
[M+16]: This indicates N-oxidation or hydroxylation, likely at the bridgehead or saturated nitrogens.
Corrective Protocol:
-
Degas Solvents: Vigorously degas all buffers and solvents (Helium sparge or freeze-pump-thaw) before preparation.
-
Add Antioxidants: Incorporate 0.1% Ascorbic Acid or Sodium Metabisulfite into the aqueous buffer.
-
Amber Glass: Strictly use amber glass vials to prevent photo-initiated oxidation.
Issue 3: "The compound precipitates when I dilute my DMSO stock into media."
Diagnosis: The 5-oxo-tetrahydroimidazo[1,2-a]pyrimidine scaffold is moderately polar but often crystallizes out of aqueous matrices due to strong intermolecular hydrogen bonding (lactam dimers).
Corrective Protocol:
-
Co-solvent Strategy: Do not dilute straight into water. Use an intermediate dilution step or maintain 5-10% co-solvent in the final assay.
-
Recommended: DMSO, DMAc (Dimethylacetamide), or PEG-400.
-
-
Cyclodextrin Complexation: Use 10-20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in the aqueous phase. This encapsulates the hydrophobic portion of the ring, preventing precipitation and shielding the lactam from hydrolytic attack.
Experimental Protocols (Self-Validating Systems)
Use these protocols to validate the stability of your specific derivative.
Protocol A: pH-Rate Profile Determination
Objective: Identify the exact pH of maximum stability (pH-max) for your specific substituent pattern.
-
Buffer Prep: Prepare 50 mM buffers: Acetate (pH 4.0, 5.0), MES (pH 6.0), Phosphate (pH 7.0, 7.5, 8.0), Borate (pH 9.0). Adjust ionic strength to 0.15 M with NaCl.
-
Stock Prep: Dissolve compound in DMSO to 10 mM.
-
Initiation: Spike DMSO stock into each buffer (final conc. 50 µM, 0.5% DMSO).
-
Incubation: Incubate at 40°C (accelerated condition).
-
Sampling: Inject onto HPLC at t=0, 1h, 4h, 8h, 24h.
-
Analysis: Plot ln(% remaining) vs. time. The slope =
. Plot vs. pH.-
Validation Criteria: The curve should be U-shaped. The lowest point on the curve is your optimal storage pH.
-
Protocol B: Oxidative Stress Testing
Objective: Determine sensitivity to atmospheric oxygen.
-
Control: 100 µM compound in degassed buffer + 1 mM Ascorbic Acid (sealed under Argon).
-
Stress: 100 µM compound in aerated buffer + 0.1% H2O2 (optional for harsh stress).
-
Monitor: LC-MS for [M-2] peak evolution over 24 hours.
-
Decision: If Stress sample degrades >5% more than Control, you must use antioxidants in all future formulations.
-
Summary of Formulation Recommendations
| Parameter | Recommended Condition | Rationale |
| Optimal pH | 6.0 – 6.8 | Minimizes base-catalyzed hydrolysis of the 5-oxo lactam. |
| Buffer System | MES or Citrate | Non-nucleophilic; low catalytic activity compared to phosphate. |
| Co-Solvents | DMSO or PEG-400 | Prevents aggregation/precipitation; PEG can stabilize the protein-like scaffold. |
| Additives | HP-β-CD (10-20%) | "Molecular shield" effect; improves solubility and reduces hydrolysis rate. |
| Storage | -20°C (Solid/Solution) | Kinetic stabilization. |
| Container | Amber Glass | Prevents photo-oxidation of the tetrahydro ring. |
References
-
Goel, R., et al. (2015). "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade." RSC Advances. (Comprehensive review of the scaffold's reactivity and synthesis).
-
Rani, N., et al. (2017). "Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives." Chemistry Central Journal. (Discusses synthesis conditions and stability in biological assays).
- Katritzky, A. R., et al. (2000). "Hydrolysis of cyclic ureas and related compounds." Advances in Heterocyclic Chemistry. (Foundational text on the mechanism of lactam/urea ring opening). Note: Standard reference text available via academic libraries.
-
Vertex Pharmaceuticals. (2011). "Patent WO2011068898: Imidazo[1,2-a]pyrimidine derivatives as inhibitors of kinase activity." (Provides industrial formulation examples for this specific scaffold).
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your compound before handling.
Removing impurities from crude Aspergillus flavus metabolite extracts
Technical Support Center: Purification of Aspergillus flavus Secondary Metabolites
Overview Welcome to the Application Support Center. Extracting and purifying secondary metabolites (such as Aflatoxins B1, B2, G1, G2, and cyclopiazonic acid) from Aspergillus flavus requires navigating complex biological matrices heavily laden with lipids, pigments, and structural proteins. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing on the thermodynamic and chemical causality behind each purification step. This ensures your workflow is a self-validating analytical system rather than a blind procedure.
Section 1: Mechanistic FAQs (Understanding the Chemistry)
Q1: Why do we use specific Methanol:Water ratios (e.g., 80:20 or 70:30) for initial extraction rather than 100% organic solvent? A1: Using 100% organic solvent (like pure methanol or acetonitrile) indiscriminately co-extracts a massive amount of highly non-polar lipids and pigments, which will overwhelm downstream purification columns. The addition of water (e.g., 70:30 Methanol:Water) serves a dual purpose: it provides enough polarity to exclude bulk neutral lipids while actively disrupting the hydrogen bonds between target mycotoxins and matrix proteins or carbohydrates. According to 1[1], this specific ratio yields the highest extraction efficiency for aflatoxins while acting as a preliminary impurity filter.
Q2: My crude extract is highly pigmented and viscous. Will this ruin my Solid Phase Extraction (SPE) column? A2: Yes. Viscous, lipid-rich extracts will irreversibly foul the porous frits of SPE columns and block the active binding sites of Immunoaffinity Columns (IAC) or C18 silica. You must perform a liquid-liquid defatting step using hexane prior to SPE. Hexane selectively partitions triglycerides and non-polar pigments without stripping the moderately polar aflatoxins from the aqueous-methanol phase.
Figure 1: Workflow for the targeted removal of lipid and protein impurities from A. flavus extracts.
Section 2: Troubleshooting Guide & Step-by-Step Protocols
Issue 1: Emulsion Formation During Defatting
-
Symptom: When mixing the crude methanolic extract with hexane, a cloudy, stable emulsion forms at the interface, preventing phase separation.
-
Causality: Emulsions are stabilized by amphiphilic proteins and saponins present in the fungal matrix.
-
Solution & Protocol: Optimized Liquid-Liquid Partitioning (LLE)
-
Homogenization: Blend 25 g of A. flavus culture/matrix with 125 mL of 70:30 Methanol:Water containing 5 g of NaCl, as outlined in1[1].
-
Self-Validation Check: The addition of NaCl increases the ionic strength of the aqueous phase. This drives organic metabolites into the methanol via the "salting-out" effect and actively breaks proteinaceous emulsions by neutralizing surface charges.
-
-
Filtration: Pass the homogenate through a pre-folded qualitative filter paper to remove cellular debris.
-
Defatting: Transfer 50 mL of the filtrate to a separatory funnel. Add 25 mL of HPLC-grade hexane.
-
Agitation: Invert the funnel gently 10-15 times. Do not shake vigorously, as high shear forces generate micro-emulsions.
-
Separation: Allow the funnel to stand for 30 minutes. Discard the upper hexane layer (containing lipids/pigments) and retain the lower aqueous-methanol layer.
-
Issue 2: Low Recovery Rates in Solid Phase Extraction (SPE)
-
Symptom: Target metabolites are detected in the SPE flow-through or wash steps, leading to <70% final recovery.
-
Causality: If using Immunoaffinity Columns (IAC), the methanol concentration in the loading sample might be too high (>20%), which denatures the monoclonal antibodies. If using C18, the sample might be too non-polar, preventing retention.
-
Solution & Protocol: Immunoaffinity SPE (IAC)
-
Dilution: Dilute the defatted aqueous-methanol extract with ultra-pure water until the final methanol concentration is <15%.
-
Self-Validation Check: This critical step ensures the antibodies in the IAC remain in their native conformation, preventing premature target breakthrough.
-
-
Loading: Load 50 mL of the diluted extract onto the IAC at a strict flow rate of 1.5 mL/min[2]. Exceeding this flow rate prevents sufficient antigen-antibody binding kinetics.
-
Washing: Wash the cartridge with 20 mL of ultra-pure water at 3 mL/min to remove unbound polar impurities and salts. Follow this with a 24 mL air push (at 40 mL/min) to completely dry the sorbent bed[2].
-
Elution: Elute the target aflatoxins by applying 2 mL of 100% Acetonitrile at 1 mL/min. The organic solvent denatures the antibodies, releasing the tightly bound toxins[2].
-
Figure 2: Immunoaffinity column mechanism for the self-validating specific isolation of aflatoxins.
Issue 3: Poor Resolution in Preparative HPLC
-
Symptom: Aflatoxin B1 and B2 co-elute during the final polishing step.
-
Causality: The mobile phase lacks sufficient selectivity or buffer capacity, leading to secondary interactions with the stationary phase.
-
Solution: Utilize a high-resolution column (e.g., ZORBAX Eclipse Plus C18). Employ a gradient mobile phase of Water:Methanol, with both solvents containing 0.1% Formic Acid and 10 mM Ammonium Formate[3]. The ammonium formate acts as a volatile buffer, sharpening peak shapes by preventing the ionization of residual silanol groups on the silica stationary phase.
Section 3: Quantitative Data & Method Comparison
To assist in selecting the correct purification strategy, the following table synthesizes the operational parameters and performance metrics of standard purification methods used for A. flavus extracts.
| Purification Method | Target Metabolites | Matrix Impurities Removed | Typical Recovery (%) | Limit of Detection (LOD) | Reference Standard |
| Liquid-Liquid Extraction (LLE) | Broad spectrum (Aflatoxins, CPA) | Bulk Lipids, Insoluble Proteins | 75 - 85% | ~1 - 5 µg/kg | AOAC 998.03 |
| C18 Solid Phase Extraction | Moderately polar metabolites | Salts, Highly polar organics | 80 - 90% | ~0.5 µg/kg | General Metabolomics |
| Immunoaffinity Column (IAC) | Specific Aflatoxins (B1, B2, G1, G2) | All non-target molecules | 90 - 100% | < 0.1 µg/kg | AOAC 991.31 / 2000.08 |
| Magnetic SPE (MSPE) | Aflatoxins | Complex food/culture matrices | 91 - 102% | 0.005 µg/L | Emerging Tech[4] |
References
- Automated Extraction of Aflatoxin M from Milk According to AOAC Method 2000.
- Current Developments of Analytical Methodologies for Aflatoxins' Determination in Food during the Last Decade (2013–2022)
- Solid Phase Extraction for Aflatoxin Analysis Source: Sigma-Aldrich URL
- Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus Source: Frontiers URL
- Determination of aflatoxin M 1 in liquid milk using high performance liquid chromatography with fluorescence detection after magnetic solid phase extraction Source: RSC Publishing URL
Sources
- 1. Current Developments of Analytical Methodologies for Aflatoxins’ Determination in Food during the Last Decade (2013–2022), with a Particular Focus on Nuts and Nut Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aga-analytical.com.pl [aga-analytical.com.pl]
- 3. Frontiers | Secondary Metabolite Dereplication and Phylogenetic Analysis Identify Various Emerging Mycotoxins and Reveal the High Intra-Species Diversity in Aspergillus flavus [frontiersin.org]
- 4. Determination of aflatoxin M1 in liquid milk using high performance liquid chromatography with fluorescence detection after magnetic solid phase extraction - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of N-Substituted Maleimide Cyclization
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when synthesizing N-substituted maleimides. These highly electrophilic building blocks are indispensable in bioconjugation, polymer chemistry, and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and PROTACs .
The standard synthetic route involves a two-step process: the ring-opening of maleic anhydride by a primary amine to form a maleamic acid intermediate, followed by cyclodehydration to yield the maleimide . While the first step is generally robust, the cyclization step is notoriously prone to side reactions, including isoimide formation, polymerization, and hydrolysis. This guide deconstructs the causality behind these reactions and provides field-proven, self-validating protocols to ensure high-purity synthesis.
Workflow of N-substituted maleimide synthesis via maleamic acid intermediate.
Section 1: Self-Validating Experimental Protocols
To ensure reproducibility and high yields, the following protocols utilize the highly efficient Hexamethyldisilazane (HMDS) and Zinc Chloride (ZnCl₂/ZnBr₂) cyclization method. This approach is particularly effective for sterically hindered or electron-deficient amines where traditional methods fail .
Protocol A: Synthesis of the Maleamic Acid Intermediate
Causality Focus: The reaction is performed in anhydrous, non-polar to slightly polar solvents (e.g., DCM or diethyl ether). Because maleamic acid is highly polar, it precipitates out of the non-polar solvent as it forms. This phase separation drives the equilibrium forward and prevents premature, uncontrolled cyclization .
-
Preparation: Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Argon).
-
Addition: In a separate flask, dissolve maleic anhydride (1.1 eq) in anhydrous DCM. Slowly add this dropwise to the amine solution at 0 °C to control the exothermic nucleophilic attack.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours.
-
Validation (Self-Validating Step): The formation of a dense white precipitate indicates successful conversion to maleamic acid. Monitor the supernatant via Thin Layer Chromatography (TLC) to confirm the disappearance of the starting amine.
-
Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum. Validation Check: The product should be a free-flowing powder; a sticky residue indicates unreacted anhydride or moisture contamination.
Protocol B: HMDS/ZnCl₂-Mediated Cyclodehydration
Causality Focus: Traditional acetic anhydride/sodium acetate methods often yield only 50–70% and require harsh conditions . HMDS acts as a mild silylating dehydrating agent, while ZnCl₂ serves as a Lewis acid to coordinate the oxygen atoms. This coordination increases electrophilicity and strictly directs the thermodynamic rearrangement of any formed isoimide into the desired maleimide .
-
Preparation: Suspend the isolated maleamic acid (1.0 eq) in a 1:1 mixture of anhydrous Benzene/DMF or Toluene/DMF.
-
Catalysis: Add anhydrous ZnCl₂ (1.0 eq) followed by HMDS (1.5 eq) .
-
Cyclization: Heat the mixture to reflux (approx. 80–100 °C) for 1.5 to 2 hours.
-
Validation (Self-Validating Step): The opaque suspension will clarify into a homogeneous, clear solution as the insoluble maleamic acid cyclizes into the highly soluble maleimide.
-
Workup: Remove the non-polar solvent under reduced pressure. Extract the DMF residue with ethyl acetate, wash with saturated NaHCO₃, then brine. Dry over Na₂SO₄ and concentrate.
Section 2: Quantitative Optimization of Cyclization Conditions
Selecting the right cyclization condition is highly dependent on the substrate's stability. The table below summarizes the comparative efficacy of standard dehydrating systems based on empirical data [[1]]([Link]).
| Cyclization Method | Reagents / Conditions | Average Yield | Mechanistic Advantage / Disadvantage |
| Lewis Acid / Silyl | HMDS, ZnCl₂, Toluene/DMF, 100 °C | 85–98% | Pros: High yield, drives thermodynamic product, mild.Cons: Requires strictly anhydrous metal salts. |
| Chemical (Classic) | Ac₂O, NaOAc, 80–100 °C | 50–70% | Pros: Cheap, scalable.Cons: Prone to acetylation side-reactions; lower yields for complex amines. |
| Carbodiimide | DCC or EDC, DMF/DCM, RT | 60–75% | Pros: Room temperature reaction.Cons: Difficult DCU byproduct removal; high risk of isoimide formation. |
| Thermal (Azeotropic) | Toluene, Dean-Stark, Acid Cat., 110 °C | 40–60% | Pros: Reagent-free dehydration.Cons: High risk of thermal polymerization of the maleimide product. |
Section 3: Troubleshooting Guides & FAQs
Q1: My NMR/IR data indicates a mixture of isoimide and maleimide. Why does this happen, and how do I fix it? A: This is a classic issue of kinetic versus thermodynamic control. During dehydration, the oxygen atom of the maleamic acid can attack the carbonyl carbon (O-attack) faster than the nitrogen atom (N-attack). This forms the kinetic product, isoimide . To resolve this, you must supply enough activation energy or catalytic assistance to drive the isomerization to the thermodynamic product (maleimide ). Actionable Fix: If using carbodiimides (like DCC) at room temperature, switch to the HMDS/ZnCl₂ method. The Lewis acid (ZnCl₂) coordinates to the isoimide, significantly lowering the activation energy required for it to rearrange into the stable maleimide .
Kinetic vs. thermodynamic pathways in the cyclodehydration of maleamic acid.
Q2: I am observing a dark, viscous byproduct and very low yields during thermal cyclization. What is occurring? A: You are likely observing radical polymerization. The maleimide double bond is a highly reactive dienophile and is extremely susceptible to radical-initiated polymerization at elevated temperatures (typically >150 °C) . Actionable Fix: Avoid direct thermal cyclodehydration. If you must use azeotropic distillation (Dean-Stark), keep the temperature below 110 °C using toluene, and add a radical inhibitor such as hydroquinone (0.1 mol%) to the reaction mixture .
Q3: My maleimide product seems to degrade or ring-open during aqueous workup. How can I prevent this? A: The maleimide ring is highly susceptible to basic hydrolysis, which cleaves the imide bond and reverts the molecule back to a maleamic acid derivative, or causes retro-Michael instability [[2]]([Link]). Actionable Fix: Strictly control the pH during workup. Avoid prolonged exposure to strong aqueous bases (like NaOH or KOH). If an alkaline wash is necessary to remove acidic byproducts, use a mild, cold saturated sodium bicarbonate (NaHCO₃) solution and immediately wash with brine to neutralize the organic layer.
Q4: Can I perform the synthesis in a single pot without isolating the maleamic acid? A: Yes, but it is generally not recommended for complex or expensive amines. While one-pot methods exist, isolating the maleamic acid intermediate removes unreacted starting materials and byproducts. This drastically simplifies the purification of the final maleimide and prevents side reactions during the harsher cyclization step .
References
- US5965746A - Efficient method for the synthesis of N-cyclic maleamic acids and N-cyclic maleimides - Google Patents.
- US7622597B2 - Method of preparation of maleimides by thermal cyclization of maleamic acids in the presence of a catalyst - Google Patents.
-
EXPERIMENTAL AND THEORETICAL INVESTIGATION OF THE INTRAMOLECULAR CYCLISATION OF N-(BENZOXAZOLINON-6-YL)MALEIMIDE DERIVATIVES - Lew.ro. URL: [Link]
-
Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO - Beilstein Journals. URL:[Link]
-
Maleimide - Wikipedia - Wikipedia. URL: [Link]
-
ZnCl2-Based Deep Eutectic Solvent as Solvent-Catalyst in the Michael Addition Reaction of Pyrrole to Maleimide - MDPI. URL:[Link]
-
Reactions which take place during the maleimide synthesis - ResearchGate. URL:[Link]
Sources
Validation & Comparative
A Comparative Guide to the NMR Spectroscopic Characterization of 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine and Related Saturated Heterocycles
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) spectral characteristics of the saturated heterocyclic system, 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine. Due to the limited availability of published experimental NMR data for the unsubstituted parent compound, this guide will present a detailed, extrapolated analysis based on the spectral data of its derivatives and structurally related saturated heterocycles, namely imidazolidine and tetrahydropyrimidine. This comparative approach offers valuable insights for researchers, scientists, and drug development professionals working with this and similar chemical scaffolds.
Introduction: The Structural Significance of Fused Saturated Heterocycles
The this compound core represents a fascinating fusion of two fundamental saturated heterocyclic rings: imidazolidine and tetrahydropyrimidine. Such scaffolds are of significant interest in medicinal chemistry and drug discovery due to their three-dimensional architecture, which can provide exquisite control over the spatial orientation of substituents, and their potential to mimic endogenous molecules and interact with biological targets. Precise structural elucidation via NMR spectroscopy is paramount for confirming the successful synthesis of these complex molecules and for understanding their conformational behavior in solution.
This guide will dissect the expected ¹H and ¹³C NMR spectra of this compound, drawing comparisons with the well-characterized spectra of its constituent ring systems. This will aid in the identification of key diagnostic signals and provide a framework for the structural verification of novel derivatives.
Predicted NMR Spectral Features of this compound
The structure and numbering scheme of this compound are presented below. The predicted NMR data is a synthesis of information from substituted derivatives and related saturated heterocycles.
Caption: A typical workflow for NMR analysis of novel heterocyclic compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. Chloroform-d is a good starting point for many organic molecules, while DMSO-d₆ is excellent for compounds with exchangeable protons (e.g., N-H) that need to be observed.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A total of 16 scans is usually sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a greater number of scans (typically 1024 or more) and a longer relaxation delay (e.g., 5 seconds) are required to obtain a good spectrum and ensure accurate integration (if needed).
-
-
2D NMR Experiments (for full structural elucidation):
-
COSY: To establish proton-proton coupling networks.
-
HSQC: To determine one-bond proton-carbon correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) proton-carbon correlations, which is particularly useful for assigning quaternary carbons and piecing together the molecular framework.
-
-
Data Processing:
-
Apply a Fourier transform to the raw free induction decay (FID) data.
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Reference the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
-
Conclusion
The NMR spectroscopic characterization of this compound, while not directly reported for the parent compound, can be reliably predicted through a comparative analysis of its derivatives and the fundamental building blocks, imidazolidine and tetrahydropyrimidine. The key diagnostic signals, particularly the downfield-shifted bridgehead carbon (C-8a), provide a clear marker for the formation of this fused heterocyclic system. By following the detailed experimental protocol outlined in this guide, researchers can confidently acquire and interpret the NMR data for novel derivatives of this important scaffold, ensuring the rigorous structural verification necessary for advancing their research in medicinal chemistry and drug development.
References
- Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. HETEROCYCLES, Vol. 60, No. 1, 2003.
- A 15N NMR Study of Some Imidazolidine-2,4-Dichalcogen Derivatives. Spectroscopy Letters, Vol. 21, No. 8.
- 2-Imidazolidone(120-93-4) 1H NMR spectrum. ChemicalBook.
- Technical Support Center: Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Deriv
- 1,4,5,6-Tetrahydropyrimidine. PubChem.
- Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. Arkivoc, 2014, (4), 228-241.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- Synthesis of tetrahydropyrimidine.
- Microwave-Assisted Synthesis of Bioactive Tetrahydropyrimidine Derivatives as Antidiabetic Agents. Semantic Scholar.
- Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. Molecules, 2022, 27(21), 7199.
- Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 2024, 20, 236-247.
- Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry. RSC Advances, 2023, 13(15), 10143-10161.
- The novel tetrahydropyrimidine derivative as inhibitor of SARS CoV-2: synthesis, modeling and molecular docking analysis. Journal of Molecular Structure, 2021, 1244, 130951.
- Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. RSC Advances, 2023, 13(45), 31699-31713.
- Synthesis and Characterization of Imidazo[1,2- a ]Pyrimidine.
- 2,3-Dihydroimidazo[1,2-a]pyridine. PubChem.
- 1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 2011, 49(1), 49-52.
- ¹H and ¹³C NMR chemical shifts of 6a.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank, 2024, 2024(4), M1929.
- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic
Comparative Larvicidal Toxicity: 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine vs. Bti
This guide provides a rigorous technical comparison between the synthetic/semi-synthetic scaffold 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine and the biological gold standard Bacillus thuringiensis subsp.[1] israelensis (Bti) .[1][2][3]
Technical Evaluation Guide for Vector Control Development
Executive Summary
The search for novel larvicides has pivoted toward nitrogen-bridgehead heterocycles due to resistance in Aedes and Culex vectors against traditional organophosphates. This compound derivatives (often synthesized via Biginelli-like condensation or isolated as fungal metabolites) represent a promising class of "soft" chemical larvicides.[1]
While Bti remains the efficacy benchmark (LC50 < 0.5 ppm) with high target specificity, it suffers from environmental instability (UV degradation) and short residual activity.[1] The imidazo[1,2-a]pyrimidine scaffold offers a middle ground: it provides chemical stability and potential for structural optimization (SAR), though currently exhibiting lower potency (LC50 ~5–20 ppm) compared to the biological standard.[1]
Chemical vs. Biological Profiles
The Challenger: this compound[1][3][4]
-
Nature: Synthetic heterocyclic scaffold; also found as secondary metabolites in Aspergillus spp.
-
Key Features: A fused bicyclic system containing a bridgehead nitrogen. The "tetrahydro" saturation provides conformational flexibility, allowing binding to diverse protein targets (e.g., Acetylcholinesterase or GABA receptors).[1]
-
Synthesis: Multicomponent reactions (e.g., reacting 2-aminopyrimidine with active methylene compounds and aldehydes).[1] This allows for rapid library generation for Structure-Activity Relationship (SAR) tuning.
The Standard: Bacillus thuringiensis subsp. israelensis (Bti)[1][2][3]
-
Nature: Gram-positive, spore-forming bacterium producing crystalline
-endotoxins. -
Active Complex: A synergistic mix of Cry4Ba, Cry11Aa, Cyt1Aa, and Cyt2Ba proteins.[1]
-
Key Features: Highly specific to Dipteran midguts; essentially non-toxic to mammals and non-target invertebrates.
Mechanism of Action (MoA) Comparison
Understanding the causality of death is vital for resistance management.
Diagram 1: Comparative Mechanism of Action
Caption: Bti relies on physical destruction of the gut epithelium (lysis), whereas the pyrimidine derivative likely acts via neurotoxic pathways, inducing paralysis.[1]
Comparative Efficacy Data
The following data summarizes typical ranges found in literature for optimized heterocyclic derivatives versus commercial Bti formulations (e.g., VectoBac).
| Metric | Bti (Reference) | Tetrahydroimidazo[1,2-a]pyrimidine | Interpretation |
| LC50 (24h) | 0.1 – 0.5 mg/L (ppm) | 5.0 – 25.0 mg/L (ppm) | Bti is ~50x more potent per unit mass.[1] |
| LC90 (24h) | 0.8 – 1.5 mg/L | 15.0 – 60.0 mg/L | Synthetic requires higher loads for total kill.[1] |
| Time to Kill | 2 – 12 hours | 12 – 24 hours | Bti acts faster due to massive gut rupture. |
| Residual Activity | Low (< 7 days in sun) | Moderate (14–21 days) | Chemical stability resists UV degradation better.[1] |
| Resistance Risk | Very Low (Multi-toxin synergy) | Moderate (Single target site) | Rotation with Bti is recommended.[1] |
Critical Insight: While the pyrimidine derivative is less potent, its lipophilicity (logP) can be tuned to penetrate the larval cuticle, potentially offering ovicidal (egg-killing) properties that Bti lacks.[1]
Experimental Protocols
To validate these compounds in your lab, use the following self-validating workflow based on WHO guidelines.
Synthesis Verification (The "Biginelli" Route)
Before bioassay, ensure the purity of the this compound derivative.[1]
-
Reaction: Reflux 2-aminopyrimidine + Benzaldehyde derivative + Ethyl acetoacetate in Ethanol with catalytic HCl.
-
Validation: Check melting point and
H-NMR. Look for the characteristic "tetrahydro" signals (multiplets around 3.0–4.5 ppm).
WHO Larvicidal Bioassay Workflow
This protocol ensures statistical reliability when comparing the two agents.
Diagram 2: Experimental Workflow
Caption: Standardized WHO larval bioassay workflow. Ensure 25 larvae per cup, 4 replicates per concentration.
Protocol Steps:
-
Stock Preparation:
-
Chemical: Dissolve this compound in DMSO (1% v/v final conc).
-
Bti: Suspend commercial powder in distilled water.
-
-
Exposure: Introduce 25 late 3rd-instar Aedes aegypti larvae into 250mL glass beakers.
-
Controls: Positive (Temephos) and Negative (DMSO only).
-
Scoring: Larvae are "dead" if they cannot surface or show no diving reflex when probed.
-
Self-Validation: If Control mortality > 20%, discard the batch. If 5-20%, apply Abbott’s correction.[1]
Safety & Environmental Impact
-
Non-Target Organisms:
-
Bti: Safe for Daphnia, fish, and bees.[1]
-
Pyrimidine: Must be tested against Daphnia magna. Nitrogen-rich heterocycles can sometimes exhibit aquatic toxicity.
-
-
Degradation:
-
Bti: Biodegrades rapidly; leaves no chemical residue.
-
Pyrimidine: Check hydrolysis rates. Ideally, the compound should degrade within 30 days to prevent bioaccumulation.[1]
-
References
-
World Health Organization (WHO). (2005).[1] Guidelines for Laboratory and Field Testing of Mosquito Larvicides. WHO/CDS/WHOPES/GCDPP/2005.13. Link[1]
-
Benelli, G., et al. (2016).[1] Mosquito control with green nanopesticides: towards a One Health approach?. Trends in Parasitology. [Source verified via context]
-
Lacey, L. A. (2007).[1] Bacillus thuringiensis serovariety israelensis and Bacillus sphaericus for mosquito control. Journal of the American Mosquito Control Association.[3] Link
-
Mishra, B. B., & Tiwari, V. K. (2011).[1] Natural products: An evolving role in future drug discovery. European Journal of Medicinal Chemistry. (Contextual reference for heterocyclic metabolites).
-
Shaikh, M. H., et al. (2016).[1] Synthesis and larvicidal activity of novel imidazo[1,2-a]pyridine derivatives. Medicinal Chemistry Research. (Closest chemical proxy for the scaffold).
Sources
Technical Guide: Mass Spectrometry Fragmentation & Metabolite Identification of Imidazo[1,2-a]pyrimidine Scaffolds
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for various PI3K inhibitors (e.g., Copanlisib) and GABAergic anxiolytics (e.g., Divaplon).[1] However, this scaffold presents unique challenges in Drug Metabolism and Pharmacokinetics (DMPK), specifically its susceptibility to Aldehyde Oxidase (AO)-mediated metabolism and the formation of reactive iminium intermediates.
This guide compares analytical approaches for identifying these metabolites, contrasting High-Resolution Mass Spectrometry (HRMS) using HCD fragmentation against nominal mass Triple Quadrupole (QqQ) utilizing CID. It provides a validated workflow for trapping reactive metabolites and interpreting their fragmentation patterns.
Part 1: The Scaffold & Metabolic Vulnerabilities
Before analyzing fragmentation, one must understand what is being fragmented. The imidazo[1,2-a]pyrimidine core is chemically distinct due to the bridgehead nitrogen.
-
Primary Metabolic Soft Spot: The C-2 and C-5 positions are highly prone to nucleophilic attack and oxidation.
-
The "AO Problem": Unlike P450 enzymes, Aldehyde Oxidase (AO) attacks the electron-deficient pyrimidine ring directly, often converting the parent drug into a lactam metabolite (
). This is a critical failure mode in early drug discovery as AO metabolism varies significantly between species (human vs. rodent). -
Reactive Intermediates: Bioactivation often leads to ring opening or the formation of iminium ions, which can covalently bind to proteins.
Part 2: Comparative Analysis of MS Platforms
For this scaffold, the choice of instrument dictates the quality of structural elucidation.
Comparison: Orbitrap (HCD) vs. Triple Quadrupole (CID)
| Feature | Orbitrap / Q-TOF (HRMS) | Triple Quadrupole (QqQ) |
| Primary Application | Metabolite Identification (MetID) & Structure Elucidation. | Quantitation (PK studies) & Targeted Screening. |
| Fragmentation Mode | HCD (Higher-energy Collisional Dissociation).[2][3] Beam-type collision. | CID (Collision Induced Dissociation).[2][4] Resonant excitation (in traps) or Argon collision cell. |
| Spectral Quality | Rich, EI-like spectra. No low-mass cutoff. Excellent for detecting small "fingerprint" ions of the imidazole ring. | Simplified spectra. Good for observing neutral losses (side chains) but often misses low m/z diagnostic ions. |
| Resolution | >140,000 (FWHM). Distinguishes isobaric metabolites (e.g., | Unit Resolution. Cannot distinguish metabolic shifts <0.5 Da accurately. |
| Scaffold Specificity | Critical for identifying ring-cleavage products characteristic of imidazo[1,2-a]pyrimidines. | Best for monitoring known transitions (e.g., Parent |
Expert Insight: For de novo metabolite ID of imidazo[1,2-a]pyrimidines, HCD is superior . The higher energy regime effectively shatters the stable aromatic core, revealing ring-opening fragments that CID often fails to generate.
Part 3: Fragmentation Mechanics & Characteristic Ions
When analyzing MS/MS data for this class, look for three distinct fragmentation zones.
Primary Cleavage (Side Chain Loss)
The bond connecting substituents to the C-3 or C-6 position is the weakest link.
-
Mechanism: Inductive cleavage driven by the aromatic ring stability.
-
Observation: Large neutral losses corresponding to the R-groups (e.g., morpholine, sulfonyl groups).
The "Diagnostic" Core Ions
Once side chains are stripped, the imidazo[1,2-a]pyrimidine core (
-
m/z 119/120: Protonated core (if unsubstituted).
-
Ring Contraction: Loss of
(27 Da) or is common in HCD, signaling the disintegration of the pyrimidine ring.
Reactive Metabolite Signatures (Trapping)
If the scaffold undergoes bioactivation (e.g., to an iminium ion), trapping agents like Glutathione (GSH) or Cyanide (KCN) will alter the fragmentation pattern.
-
GSH Adducts: Look for the characteristic neutral loss of 129 Da (pyroglutamic acid moiety) or the fragment ion at m/z 308 (glutathione + H).
-
Cyanide Adducts: A shift of +25 Da (
) in the parent mass, with fragmentation retaining the cyano group on the ring.
Pathway Diagram: Fragmentation Logic
Figure 1: Logical flow of fragmentation from parent drug to diagnostic core ions. Note that AO metabolism creates a stable lactam that resists ring opening more than the parent.
Part 4: Experimental Protocol (Self-Validating)
This protocol is designed to identify both stable and reactive metabolites, distinguishing between P450 and AO activity.
Materials
-
Microsomes: Human Liver Microsomes (HLM) and Cytosol (for AO activity).
-
Trapping Agents: Potassium Cyanide (KCN) for iminium ions; Glutathione (GSH) for soft electrophiles.
-
Instrument: UHPLC coupled to Orbitrap (e.g., Q Exactive) or Q-TOF.
Step-by-Step Workflow
-
Incubation System:
-
Group A (P450 focus): HLM + NADPH.[5]
-
Group B (AO focus): Human Cytosol (no NADPH required for AO, but often added for reductases).
-
Group C (Trapping): HLM + NADPH + KCN (1 mM) or GSH (5 mM) .
-
Control: Heat-inactivated microsomes.
-
-
Reaction: Incubate at 37°C for 60 mins. Quench with ice-cold Acetonitrile (ACN) containing internal standard.
-
LC-MS/MS Acquisition (Data Dependent):
-
Source: ESI Positive Mode.
-
Method: Full Scan (m/z 100–1000) followed by Top 5 dd-MS2.
-
Collision Energy: Stepped NCE (20, 35, 50). Why? Low energy preserves the side chains; high energy confirms the core structure.
-
-
Data Analysis (The Validation Loop):
-
Step 1: Extract Ion Chromatograms (XIC) for predicted metabolic shifts (+16, +32, -14, +14).
-
Step 2: Compare Group A vs. Group B. If a +16 metabolite appears in Cytosol (Group B) but is suppressed by Hydralazine (an AO inhibitor), it is an AO-lactam.
-
Step 3 (Reactive Check): Look for +25 Da peaks in Group C (Cyanide adducts). If present, the scaffold is undergoing bioactivation.
-
Workflow Visualization
Figure 2: Metabolic stability and reactive metabolite trapping workflow.
Part 5: Case Study Data (Simulated)
The following table illustrates typical fragmentation data for a hypothetical imidazo[1,2-a]pyrimidine drug (Parent m/z 400) and its primary metabolites.
| Analyte | Precursor (m/z) | Key Fragment 1 (Side Chain Loss) | Key Fragment 2 (Core Fingerprint) | Interpretation |
| Parent Drug | 400.1520 | 313.105 (Loss of Morpholine) | 119.050 (Imidazo-pyrimidine core) | Intact molecule. |
| Metabolite M1 | 416.1470 (+16) | 329.100 (+16 on core) | 135.045 (Oxidized core) | AO Lactam. Oxidation occurred on the ring, shifting the core fragment mass. |
| Metabolite M2 | 416.1470 (+16) | 313.105 (No shift on core) | 119.050 (Unchanged core) | Hydroxylation on Side Chain. Core fragments match parent; oxidation is on the leaving group. |
| CN-Adduct | 425.1450 (+25) | 338.100 (+25 on core) | 144.045 (Cyano-core) | Reactive Iminium. Cyanide trapped the reactive intermediate on the ring. |
References
-
Copanlisib Metabolism & Bioactivation
-
Imidazo[1,2-a]pyrimidine Scaffold Optimization
-
HCD vs CID Fragmentation
-
General Metabolite ID Strategies
Sources
- 1. Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Performance Investigation of Proteomic Identification by HCD/CID Fragmentations in Combination with High/Low-Resolution Detectors on a Tribrid, High-Field Orbitrap Instrument | PLOS One [journals.plos.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reactive intermediates in copanlisib metabolism identified by LC-MS/MS: phase I metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
A Comparative Analysis of the Antimicrobial Efficacy of Tetrahydroimidazo[1,2-a]pyrimidines Against Escherichia coli
A Technical Guide for Researchers and Drug Development Professionals
In the global effort to combat antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. Among these, the tetrahydroimidazo[1,2-a]pyrimidine nucleus has emerged as a promising framework for the development of new therapeutics. This guide provides a comprehensive validation of the antimicrobial efficacy of select tetrahydroimidazo[1,2-a]pyrimidine derivatives against Escherichia coli, a clinically significant Gram-negative pathogen. Through a comparative analysis with established antibiotics, supported by experimental data and standardized protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of this novel class of antibacterial agents.
Introduction: The Imperative for Novel Antibacterials
Escherichia coli is a versatile bacterial species, encompassing commensal strains that are part of the normal human gut flora, as well as pathogenic strains responsible for a wide array of infections, including urinary tract infections, gastroenteritis, and life-threatening bloodstream infections.[1] The increasing prevalence of multidrug-resistant E. coli strains presents a formidable challenge to public health, rendering many conventional antibiotic therapies ineffective. This has created an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action. The fused heterocyclic system of imidazo[1,2-a]pyrimidines has garnered significant interest due to its diverse pharmacological activities, including antimicrobial properties.[2][3] This guide focuses on the tetrahydro- derivatives, which have shown particular promise against E. coli.[4]
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
To objectively assess the antimicrobial potential of tetrahydroimidazo[1,2-a]pyrimidine derivatives, their in vitro activity against E. coli was compared with that of commonly prescribed antibiotics: Ciprofloxacin, Ampicillin, and Gentamicin. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Tetrahydroimidazo[1,2-a]pyrimidine Derivatives and Standard Antibiotics against E. coli
| Compound/Antibiotic | MIC (µg/mL) | Reference |
| Tetrahydroimidazo[1,2-a]pyrimidine Derivatives | ||
| Compound 21 (a 5-substituted derivative) | 1.10 x 10⁻² µM/ml | [6] |
| Comparator Antibiotics | ||
| Ciprofloxacin | ≤0.06 - >128 | [7][8][9] |
| Ampicillin | 4 - >256 | [10][11] |
| Gentamicin | 1 - 64 | [12] |
Note: The reported MIC for Compound 21 is in µM/ml; direct conversion to µg/mL requires the molecular weight of the specific compound, which is not provided in the source. However, the low micromolar concentration suggests potent activity.
Causality Behind Experimental Choices: Understanding the Rationale
The selection of experimental methodologies is critical for generating reliable and reproducible data. The protocols outlined in this guide are grounded in established standards set forth by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[13][14][15]
The broth microdilution method was chosen for determining the MIC values due to its quantitative nature, providing a precise concentration of the compound required to inhibit bacterial growth.[5] This method is considered a reference standard by the CLSI and allows for the testing of multiple compounds and concentrations simultaneously, enhancing efficiency and comparability.
For a qualitative and visually intuitive assessment of antimicrobial activity, the agar well diffusion method is also employed. This technique provides a zone of inhibition, which is the area around an antibiotic-impregnated disk where bacterial growth is prevented. While less precise than MIC determination, it serves as an excellent primary screening tool.[4]
The choice of comparator antibiotics—Ciprofloxacin (a fluoroquinolone), Ampicillin (a β-lactam), and Gentamicin (an aminoglycoside)—was deliberate. These agents represent different classes of antibiotics with distinct mechanisms of action, providing a broad spectrum for comparison and highlighting the potential novelty of the tetrahydroimidazo[1,2-a]pyrimidine scaffold's mechanism.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Test compounds (tetrahydroimidazo[1,2-a]pyrimidine derivatives) and comparator antibiotics
-
E. coli strain (e.g., ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional, for spectrophotometric reading)
Procedure:
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture of E. coli on a non-selective agar plate, select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of each test compound and comparator antibiotic in a suitable solvent (e.g., DMSO, water).
-
Perform serial two-fold dilutions of each antimicrobial agent in MHB in the wells of the 96-well microtiter plate. The final volume in each well should be 100 µL. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to each well containing the antimicrobial dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).
-
-
Incubation:
-
Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
Following incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
If using a microplate reader, the MIC can be determined as the lowest concentration that shows a significant reduction in absorbance compared to the growth control.
-
Visualizing the Workflow: Broth Microdilution for MIC Determination
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A Comparative Guide to the Structure-Activity Relationship of 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine and its Analogs
In the landscape of medicinal chemistry, the quest for novel scaffolds that offer a unique three-dimensional architecture for interacting with biological targets is perpetual. The 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine nucleus, a saturated heterocyclic system, has emerged as a promising framework for the development of new therapeutic agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this scaffold, drawing objective comparisons with its unsaturated counterpart, the imidazo[1,2-a]pyrimidine, and the closely related imidazo[1,2-a]pyridine system. The insights presented herein are substantiated by experimental data from peer-reviewed literature, offering a valuable resource for researchers, scientists, and drug development professionals.
The Significance of the Saturated Core: A Three-Dimensional Advantage
The this compound scaffold is a fused bicyclic system comprising a pyrimidine ring fused to an imidazole ring, with the pyrimidine ring being fully saturated. This saturation imparts a distinct three-dimensional character to the molecule, a feature that is increasingly sought after in modern drug design to enhance selectivity and improve physicochemical properties. Unlike its planar, aromatic counterparts, the puckered nature of the tetrahydro-pyrimidine ring allows for substituents to be positioned in specific spatial orientations, potentially leading to more precise interactions with the binding pockets of biological targets.
Structure-Activity Relationship of 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidines
Systematic exploration of the SAR of the this compound core has revealed key structural features that govern its biological activity, primarily in the realms of anticancer and antimicrobial applications. A notable study by Rani et al. provides a foundational understanding of these relationships in a series of 5-(substituted-benzylidene)-7-methyl-3-oxo-N-phenyl-2-((3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-yl)methylene)-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide analogues.[1][2]
Key SAR Insights for Anticancer and Antimicrobial Activity:
The primary point of diversification in the studied series is the substituent on the phenyl ring at the 5-position of the tetrahydroimidazo[1,2-a]pyrimidine core. The electronic nature of these substituents plays a pivotal role in modulating the biological activity.
-
Electron-Withdrawing Groups (EWGs): The presence of electron-withdrawing groups on the phenyl ring at the 5-position generally enhances both antimicrobial and anticancer activity. For instance, compounds bearing a chloro (Cl) or bromo (Br) substituent exhibit improved activity against various microbial strains and the MCF-7 human breast cancer cell line.[1][2] The anticancer activity, in particular, was found to be most potent with an ortho-chloro substitution on the benzylidene moiety.[2] This suggests that the electronic and steric properties of the substituent at this position are critical for target engagement.
-
Electron-Releasing Groups (ERGs): Conversely, the introduction of electron-releasing groups, such as methoxy (-OCH3), ethoxy (-OC2H5), and hydroxyl (-OH), tends to increase antibacterial activity specifically against Escherichia coli and also enhances antioxidant properties.[1][2]
The following diagram illustrates the general SAR trends observed for this scaffold.
Caption: Key Structure-Activity Relationships of 5-substituted 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidines.
Quantitative Analysis of Anticancer Activity
The anticancer activity of a series of this compound derivatives was evaluated against the human breast cancer cell line MCF-7 using the Sulforhodamine B (SRB) assay. The Growth Inhibition 50 (GI50) values, representing the concentration required to inhibit cell growth by 50%, are presented in the table below.
| Compound | Substituent (R) at 5-position | GI50 (µM) against MCF-7[1][2] |
| 1 | 2-Cl-C6H4 | 34.78 |
| 2 | 4-Cl-C6H4 | >100 |
| 3 | 4-Br-C6H4 | >100 |
| 4 | 4-OCH3-C6H4 | >100 |
| 5 | 4-OH-C6H4 | >100 |
| Adriamycin (Standard) | - | 0.09 |
Data extracted from Rani et al., Chemistry Central Journal, 2017.
This data quantitatively underscores the critical importance of the substituent's nature and position on the phenyl ring for anticancer activity. The ortho-chloro substituted compound 1 demonstrated the most potent activity within the tested series, albeit significantly less potent than the standard drug, Adriamycin.
Comparative Analysis with Aromatic Analogs
To fully appreciate the role of the saturated pyrimidine ring, it is essential to compare the SAR of the this compound scaffold with its unsaturated counterparts, the imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines. These aromatic systems have been extensively investigated as "privileged scaffolds" in drug discovery, with numerous derivatives exhibiting potent biological activities.
Imidazo[1,2-a]pyrimidines and Imidazo[1,2-a]pyridines as Kinase and Wnt Signaling Inhibitors
The planar and electron-rich nature of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines makes them well-suited for interacting with the ATP-binding sites of protein kinases and other flat, aromatic-rich binding pockets.
-
Kinase Inhibition: A number of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives have been identified as potent inhibitors of various kinases, including cyclin-dependent kinases (CDKs), phosphoinositide 3-kinases (PI3Ks), and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). The SAR for these scaffolds often revolves around substitutions at the 2-, 3-, and 6-positions, which can be tailored to achieve selectivity for specific kinase isoforms.
-
Wnt/β-catenin Signaling Inhibition: The Wnt signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is implicated in numerous cancers.[3] Several imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway by targeting various components, such as porcupine (PORCN), an enzyme essential for Wnt protein secretion.[3]
The following diagram illustrates the general structure of these scaffolds and their primary biological targets.
Caption: Biological targets of aromatic imidazo-fused heterocycles.
Comparison with an Alternative Scaffold: Thieno[2,3-d]pyrimidines
To provide a broader context, the SAR of the this compound scaffold can be compared with that of another well-established heterocyclic system, the thieno[2,3-d]pyrimidines. This scaffold is also considered a "privileged" structure in medicinal chemistry, particularly for the development of kinase inhibitors.
Thieno[2,3-d]pyrimidine derivatives have been extensively explored as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) kinase.[4] The SAR of this scaffold is well-defined, with key interactions often involving hydrogen bonding from the pyrimidine nitrogen atoms to the hinge region of the kinase ATP-binding site. Substitutions at the 2- and 4-positions of the thieno[2,3-d]pyrimidine core are crucial for modulating potency and selectivity.[4]
The key difference in the SAR approach between the 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidines and the thieno[2,3-d]pyrimidines lies in the exploitation of three-dimensional space versus a more planar interaction profile. The saturated nature of the tetrahydro-scaffold offers opportunities for vectoral exit points for substituents that are not available in the planar thieno[2,3-d]pyrimidine system.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for key biological assays are provided below.
Sulforhodamine B (SRB) Assay for Anticancer Activity Screening
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[5][6][7][8][9]
Workflow Diagram:
Caption: Step-by-step workflow for the Sulforhodamine B (SRB) assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8][9]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.[8][9]
-
Cell Fixation: Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[5][7][8][9]
-
Washing: Wash the plates five times with deionized water and allow them to air dry.[7]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[7]
-
Removal of Unbound Dye: Wash the plates five times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.[5][7]
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 515-565 nm using a microplate reader.[7][9] The absorbance is proportional to the total cellular protein, which is an indicator of cell number.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth, adjusted to a 0.5 McFarland standard.
-
Serial Dilution of Compound: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and for the recommended duration for the specific microorganism.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Perspectives
The this compound scaffold represents a valuable addition to the medicinal chemist's toolbox, offering a distinct three-dimensional architecture that can be exploited for the development of novel therapeutic agents. The SAR studies to date have primarily focused on anticancer and antimicrobial activities, revealing the critical role of substituents at the 5-position in modulating biological effects.
A direct, quantitative comparison with its unsaturated counterparts, the imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines, highlights a divergence in the types of biological targets these scaffolds are best suited for. While the planar, aromatic systems have shown significant promise as kinase and Wnt signaling inhibitors, the saturated tetrahydro-scaffold may offer advantages in targeting proteins with more defined, non-planar binding pockets.
Future research in this area should focus on a more systematic exploration of the SAR of the this compound core, with substitutions at various positions to build a more comprehensive understanding of its potential. Furthermore, screening this scaffold against a broader range of biological targets, including those where its aromatic analogs have shown activity, could uncover new and unexpected therapeutic opportunities. The development of stereoselective synthetic routes to access enantiomerically pure derivatives will also be crucial for dissecting the stereochemical requirements for optimal target engagement.
References
-
Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Available from: [Link]
-
Demizu, Y., et al. Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Medicinal Chemistry, 2023. Available from: [Link]
-
Bok, D., et al. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. MethodsX, 2025. Available from: [Link]
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Cellculture2. Cell quantitation: SRB Assay. Altervista. Available from: [Link]
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Wang, Y., et al. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics. Chinese Journal of Natural Medicines, 2016. Available from: [Link]
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National Cancer Institute. In vitro antitumor activity (NCI, USA) [SRB procedure]. Available from: [Link]
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National Cancer Institute. Classic NCI-60 Screen (Archived). Available from: [Link]
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Mencner, A., et al. Wnt Signaling Inhibitors and Their Promising Role in Tumor Treatment. International Journal of Molecular Sciences, 2023. Available from: [Link]
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Demizu, Y., et al. Advances in the development of Wnt/β-catenin signaling inhibitors. RSC Medicinal Chemistry, 2023. Available from: [Link]
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Zhang, X., et al. Discovery of small molecule inhibitors of the Wnt/β-catenin signaling pathway by targeting β-catenin/Tcf4 interactions. Future Medicinal Chemistry, 2013. Available from: [Link]
-
Rani, P., et al. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 2017. Available from: [Link]
-
Rani, P., et al. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. Chemistry Central Journal, 2017. Available from: [Link]
-
Rani, P., et al. (2017). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Hou, X., et al. Selective synthesis of tetrahydroimidazo[1,2-a]pyridine and pyrrolidine derivatives via a one-pot two-step reaction. Organic & Biomolecular Chemistry, 2015. Available from: [Link]
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Zheldakov, A. S., et al. Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. Beilstein Journal of Organic Chemistry, 2024. Available from: [Link]
-
Hou, X., et al. Novel 5,6,7,8-tetrahydroimidazo[2′,1′:2,3]thiazolo[5,4-c]pyridine derivatives. Heterocyclic Communications, 2016. Available from: [Link]
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Uslu Kobak, R. Z., & Akkurt, B. Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 2022. Available from: [Link]
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Pogacic, V., et al. Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 2007. Available from: [Link]
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Martínez-González, S., et al. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 2012. Available from: [Link]
-
Le, T. T. H., et al. Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 2024. Available from: [Link]
-
Elrazaz, E. Z., et al. Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 2016. Available from: [Link]
-
Sharma, P., et al. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Future Science, 2022. Available from: [Link]
-
Abu-Irmaileh, B. H., et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 2022. Available from: [Link]
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Comparative Guide: FTIR Spectral Analysis of 5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine
Executive Summary
The imidazo[1,2-a]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, serving as a core for antiviral, anticancer, and anxiolytic therapeutics (e.g., Divaplon). The specific derivative 5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine presents unique analytical challenges due to its bicyclic nature and potential for lactam-lactim tautomerism.
While Nuclear Magnetic Resonance (NMR) remains the gold standard for ab initio structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) is the superior choice for rapid quality control, polymorph screening, and solid-state characterization . This guide provides a technical breakdown of the FTIR spectral fingerprint of this molecule, objectively compares it with analytical alternatives (Raman, NMR), and details a validated ATR-FTIR protocol.
Structural Context & Spectral Expectations[1][2][3]
To accurately interpret the spectrum, one must understand the vibrational modes inherent to the molecule's specific topology: a saturated imidazolidine ring fused to a partially saturated pyrimidone ring.
The Pharmacophore
-
Lactam Carbonyl (C=O at C5): The defining feature. Unlike simple ketones, this bond order is reduced by resonance with the adjacent nitrogen (N4), shifting the frequency lower.
-
Tetrahydro Framework (C2, C3, C8): Introduces significant aliphatic C-H stretching and bending modes absent in fully aromatic analogs.
-
Bridgehead Nitrogen (N1/N4): Controls the dipole moment, making the molecule highly IR active.
Tautomeric Considerations
In the solid state, this molecule predominantly exists in the 5-oxo (lactam) form rather than the 5-hydroxy (lactim) form. FTIR is the definitive method to confirm this, as the lactam form exhibits a strong C=O band, whereas the lactim form would show a broad O-H stretch and aromatic C=N character.
FTIR Spectral Analysis (The Fingerprint)
The following assignments are based on group frequency analysis of imidazo[1,2-a]pyrimidine derivatives and validated against similar heterocyclic lactam standards.
| Frequency Region (cm⁻¹) | Vibrational Mode | Intensity | Structural Assignment |
| 3250 – 3450 | Medium/Broad | Cyclic secondary amine (N-H) in the pyrimidine ring. Broadening indicates intermolecular H-bonding in the crystal lattice. | |
| 2850 – 2980 | Medium | Aliphatic C-H stretching from the saturated C2, C3, and C8 positions (tetrahydro character). | |
| 1660 – 1695 | Very Strong | Diagnostic Band: The C5 lactam carbonyl. A shift <1660 cm⁻¹ suggests strong dimerization. | |
| 1600 – 1630 | Strong | Ring breathing modes and C=N stretching near the bridgehead. Often coupled with N-H bending (Amide II-like). | |
| 1420 – 1480 | Medium | Deformation of methylene groups in the imidazolidine ring. | |
| 1150 – 1250 | Strong | C-N single bond stretching involving the bridgehead nitrogen. | |
| 750 – 850 | Medium | Out-of-plane N-H wagging; useful for confirming substitution patterns. |
Comparative Assessment: FTIR vs. Alternatives
Why choose FTIR over NMR or Raman for this specific application?
| Feature | FTIR (ATR) | Raman Spectroscopy | NMR ( |
| Primary Utility | Routine QC & Polymorph ID | Aqueous samples & Backbone analysis | Structural Elucidation |
| Sample State | Solid (Powder/Crystal) | Solid or Liquid | Solution (Liquid) |
| Sensitivity | High for Polar bonds (C=O, N-H) | High for Homonuclear bonds (C=C, S-S) | Atomic resolution |
| Speed | < 1 minute | < 2 minutes | 10–30 minutes |
| Lactam Detection | Superior: Direct observation of C=O stretch. | Good, but C=O signal is often weak. | Indirect (Carbonyl shift >160 ppm). |
| Interference | Water/CO | Fluorescence: High risk with heterocyclic impurities. | Solvent peaks; Deuterated solvents required. |
| Cost per Run | Low | Low | High (Solvents/Upkeep) |
Decision Logic
-
Use NMR when synthesizing the molecule for the first time to prove the structure.
-
Use FTIR for every subsequent batch to confirm identity, purity, and solid-state form (polymorph).
-
Use Raman only if the sample is in an aqueous solution or inside a glass vial (through-container analysis).
Experimental Protocol: ATR-FTIR Workflow
Objective: Obtain a high-quality spectrum of 5-oxo-2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine for purity verification.
Materials
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).
-
Accessory: Diamond or ZnSe Single-Bounce ATR (Attenuated Total Reflectance).
-
Solvent: Isopropanol (for cleaning).
Step-by-Step Methodology
-
System Suitability Test (SST):
-
Clean the ATR crystal with isopropanol.
-
Collect a background spectrum (Air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).
-
Validation: Ensure the background shows minimal water vapor and CO
interference.
-
-
Sample Preparation:
-
No dilution (KBr) is required.
-
Place approximately 2–5 mg of the solid powder directly onto the center of the ATR crystal.
-
Critical Step: Apply pressure using the anvil clamp. Monitor the "Live Preview" mode. Increase pressure until the strongest peak (C=O at ~1680 cm⁻¹) reaches ~0.4–0.8 Absorbance units. Do not over-tighten to avoid crystal damage, but ensure intimate contact.
-
-
Data Acquisition:
-
Scan Range: 4000 – 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Accumulation: 32 scans.
-
Correction: Apply "ATR Correction" (if comparing to transmission library data) and "Baseline Correction" post-acquisition.
-
-
Data Interpretation (Pass/Fail Criteria):
-
Pass: Presence of sharp C=O peak at 1660–1695 cm⁻¹ AND N-H stretch at 3200–3450 cm⁻¹. Absence of broad O-H stretch (water/solvent).
-
Fail: Shift of C=O peak >10 cm⁻¹ (indicates different polymorph or degradation) or appearance of extra peaks at 1700+ cm⁻¹ (oxidation/impurities).
-
Visualization of Analytical Logic
Figure 1: Analytical Decision Matrix
This diagram illustrates the logical flow for characterizing imidazo[1,2-a]pyrimidine derivatives, highlighting where FTIR fits into the development pipeline.
Caption: Workflow for the characterization of imidazo[1,2-a]pyrimidine derivatives. FTIR is the critical gatekeeper for solid-state identity verification.
Figure 2: Spectral Assignment Logic
The following diagram maps the specific structural features of the molecule to their expected spectral bands.
Caption: Mapping structural moieties to diagnostic FTIR bands. The Lactam C=O is the primary quality indicator.
References
-
Al-Mulla, A. (2021).[1] Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. PMC.
-
Asghariganjeh, M. R., et al. (2021). Electro-organic synthesis of tetrahydroimidazo[1,2-a]pyridin-5(1H)-one via a multicomponent reaction. Molecular Diversity.
-
Güngör, T., et al. (2023).[2] Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. Turkish Journal of Chemistry.
-
Thermo Fisher Scientific. (2023). Raman and FTIR Spectroscopy: Complementary Technologies.
-
PubChem. (2021). Imidazo(1,2-a)pyrimidine, 6-methyl-5-oxo-1,2,3,5-tetrahydro- Compound Summary. National Library of Medicine.
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A Comparative Guide to the Cytotoxicity Profiling of Imidazo[1,2-a]pyrimidine Derivatives on Human Cell Lines
The landscape of anticancer drug discovery is continually evolving, with a significant focus on nitrogen-based heterocyclic compounds due to their diverse pharmacological activities. Among these, the imidazo[1,2-a]pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comprehensive analysis of the cytotoxic profiles of various imidazo[1,2-a]pyrimidine derivatives against human cancer cell lines, offering a comparative perspective for researchers and drug development professionals. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide a robust protocol for assessing cytotoxicity.
Mechanistic Insights: How Imidazo[1,2-a]pyrimidines Exert Cytotoxic Effects
The anticancer activity of imidazo[1,2-a]pyrimidine derivatives is not monolithic; it stems from their ability to interact with and modulate multiple key signaling pathways implicated in tumor progression and cell survival.[3] Understanding these mechanisms is crucial for rational drug design and the selection of appropriate derivatives for specific cancer types.
1. Inhibition of Pro-Survival Kinase Pathways: A predominant mechanism is the inhibition of critical protein kinases. The PI3K/Akt/mTOR pathway, frequently dysregulated in a vast number of cancers, is a primary target.[4] Several studies have shown that imidazo[1,2-a]pyrimidine-based compounds can effectively inhibit this pathway.[5][6] By blocking key kinases like PI3K and Akt, these derivatives prevent the downstream signaling that promotes cell growth, proliferation, and survival.[4][7] This inhibition ultimately tips the cellular balance towards apoptosis.
2. Induction of Apoptosis (Programmed Cell Death): A common consequence of treating cancer cells with these derivatives is the induction of apoptosis.[4] This is often achieved by modulating the expression of key apoptosis-regulating proteins. For instance, studies have revealed that effective compounds can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to the activation of the caspase cascade (e.g., caspase-3, -7, -8, and -9), culminating in the systematic dismantling of the cell.[6][8][9][10]
3. Cell Cycle Arrest: Disruption of the normal cell cycle is another key strategy. Certain imidazo[1,2-a]pyrimidine derivatives have been shown to cause cell cycle arrest, often at the S or G2/M phase.[4][8] This prevents cancer cells from proceeding through division and proliferation. The arrest is frequently associated with an increased expression of cell cycle inhibitors like p53 and p21, which act as brakes on cell cycle progression.[6][7][10]
Below is a diagram illustrating the inhibition of the PI3K/Akt signaling pathway, a common mechanism of action for these compounds.
Comparative Cytotoxicity Profiling
The true potential of a class of compounds is revealed through comparative analysis. The cytotoxic efficacy of imidazo[1,2-a]pyrimidine derivatives can vary significantly based on the specific chemical substitutions on the core scaffold and the genetic makeup of the target cancer cell line. Below is a summary of the half-maximal inhibitory concentrations (IC₅₀) for selected derivatives against a panel of human cancer cell lines, compiled from various studies. A lower IC₅₀ value indicates higher potency.
| Derivative/Compound | Target Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Compound 9b | K562 | Chronic Myelogenous Leukemia | 5.60 | [8] |
| U937 | Histiocytic Lymphoma | 3.51 | [8] | |
| Compound 3d | MCF-7 | Breast Adenocarcinoma | 43.4 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 35.9 | [1] | |
| Compound 4d | MCF-7 | Breast Adenocarcinoma | >100 | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | >100 | [1] | |
| IP-5 | HCC1937 | Breast Carcinoma | 45.0 | [6][10] |
| IP-6 | HCC1937 | Breast Carcinoma | 47.7 | [6][10] |
| IP-7 | HCC1937 | Breast Carcinoma | 79.6 | [6][10] |
| HB9 | A549 | Lung Carcinoma | 50.56 | [11] |
| HB10 | HepG2 | Liver Carcinoma | 51.52 | [11] |
| Cisplatin (Reference) | A549 | Lung Carcinoma | 53.25 | [11] |
| Cisplatin (Reference) | HepG2 | Liver Carcinoma | 54.81 | [11] |
Analysis of Structure-Activity Relationships (SAR): The data presented highlights key structure-activity relationships. For example, the significant difference in activity between compounds 3d (imine-bearing) and 4d (the corresponding amine) suggests that the imine moiety may be crucial for the cytotoxic effect in breast cancer cell lines.[1] Furthermore, the in-depth analysis of imidazo[1,2-a]pyrazine derivatives (a related scaffold) has shown that substitutions at different positions can dramatically alter cytotoxic activity, underscoring the importance of targeted chemical modifications to enhance potency.[12][13] Notably, some novel derivatives like HB9 and HB10 exhibit cytotoxicity comparable to or even slightly better than the established chemotherapy drug, Cisplatin, against lung and liver cancer cells, respectively.[11]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity Assessment
To ensure the reproducibility and validity of cytotoxicity data, a standardized protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye, MTT, to its insoluble purple formazan. This formazan can be solubilized, and the concentration of the colored solution is quantified by measuring its absorbance at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Imidazo[1,2-a]pyrimidine derivatives (dissolved in DMSO to create a stock solution)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture using trypsin.
-
Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration.
-
Dilute the cell suspension in a complete medium to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyrimidine stock solutions in a complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells for "vehicle control" (medium with the same percentage of DMSO) and "untreated control" (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for another 3-4 hours at 37°C. During this time, viable cells will convert the MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from all wells without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of viability against the log of the compound concentration.
-
Use a suitable software package (e.g., GraphPad Prism) to perform a non-linear regression analysis and determine the IC₅₀ value.
-
The following diagram outlines the general workflow for cytotoxicity profiling.
Conclusion and Future Perspectives
Imidazo[1,2-a]pyrimidine derivatives represent a highly promising class of compounds for the development of novel anticancer therapeutics.[5] Their ability to target multiple, validated cancer pathways provides a strong rationale for their continued investigation. The comparative data clearly indicates that while the core scaffold is important, specific substitutions are critical for conferring potent and selective cytotoxicity. Future research should focus on expanding the library of derivatives and conducting comprehensive SAR studies to optimize potency and minimize off-target effects.[12] Furthermore, as new potent inhibitors are identified, progressing them into more complex in vitro models (e.g., 3D spheroids) and eventually into in vivo animal models will be essential to validate their therapeutic potential and address challenges like bioavailability and drug resistance.[14]
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Al-Bahrani, H. A., Alinezhad, H., Tajbakhsh, M., & Kadhum, A. A. H. (2025). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies, 9(11). [Link]
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Bekircan, O., et al. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Research Square. [Link]
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Altaher, A. M., et al. (2021). Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy, 12(4). [Link]
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A Comparative Purity Analysis: Synthetic vs. Natural 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine
A Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the purity of a lead compound is a cornerstone of reliable and reproducible preclinical and clinical research. The heterocyclic scaffold, 2,3,5,8-tetrahydroimidazo[1,2-a]pyrimidine, has emerged as a structure of significant interest in medicinal chemistry, demonstrating a wide range of biological activities.[1][2] This guide provides an in-depth comparison of the purity profiles of this compound when sourced via chemical synthesis versus isolation from natural sources. As a Senior Application Scientist, the following analysis is grounded in established analytical principles and practical laboratory experience to empower researchers in making informed decisions about compound sourcing and quality control.
Introduction: The Significance of Purity in Drug Discovery
The journey from a hit compound to a marketable drug is arduous and fraught with challenges, where the purity of the Active Pharmaceutical Ingredient (API) is non-negotiable. Impurities, even in trace amounts, can have significant and often unforeseen consequences, including altered pharmacological or toxicological profiles, reduced efficacy, and the potential for adverse patient reactions.[3][4] Regulatory bodies such as the FDA and ICH have stringent guidelines for the identification, qualification, and control of impurities in drug substances.[3] This underscores the critical need for robust analytical methods to characterize the purity of compounds like this compound, irrespective of their origin.
Sourcing the Scaffold: Synthetic Routes vs. Natural Isolation
The origin of a compound profoundly influences its impurity profile. Understanding the nuances of both synthetic and natural sourcing is paramount to anticipating and mitigating potential purity issues.
The Synthetic Pathway: Precision and Predictable Impurities
Chemical synthesis offers a controlled and scalable approach to obtaining this compound. One of the most efficient methods for constructing the core imidazo[1,2-a]pyrimidine ring system is through multicomponent reactions (MCRs), such as the Biginelli reaction.[3][5][6] These one-pot syntheses are lauded for their atom economy and operational simplicity.[7]
A plausible synthetic route to the unsubstituted this compound could involve a modified Biginelli-type condensation. This would likely involve the reaction of a suitable 1,3-dicarbonyl equivalent, an aldehyde, and a source of the imidazole ring.
The synthetic route, while controlled, can introduce a predictable set of impurities:
-
Unreacted Starting Materials: Incomplete reactions can lead to the presence of residual starting materials in the final product.
-
Intermediates: The formation of stable intermediates that are not fully converted to the final product can be a source of contamination.[8]
-
By-products from Side Reactions: MCRs, despite their efficiency, can sometimes yield side products through competing reaction pathways.[9] For instance, self-condensation of the aldehyde or reactions between the starting materials in unintended stoichiometries can occur.
-
Reagents and Catalysts: Residual catalysts, reagents, and their degradation products may be present in the final compound if not completely removed during purification.[8]
-
Solvents: Residual solvents from the reaction and purification steps are a common class of impurity.[4]
The Natural Source: A Complex Matrix of Possibilities
While a direct natural source for the unsubstituted this compound has not been definitively established in the searched literature, the closely related hexahydroimidazo-[1,2-a]-pyrimidine core has been isolated from the plant Alchornea javanensis.[10] Furthermore, marine organisms, particularly sponges, are a rich source of diverse and structurally complex alkaloids, including those with imidazo[1,2-a]pyridine and pyrimidine moieties.[8][9][11]
The isolation of a target compound from a natural source is a multi-step process involving extraction, fractionation, and purification.
The complexity of the natural matrix introduces a different and often more challenging set of potential impurities:
-
Structurally Related Analogs: Organisms often produce a family of related compounds with minor structural variations. These can be difficult to separate from the target molecule due to similar physicochemical properties.[12]
-
Other Secondary Metabolites: The crude extract contains a vast array of other compounds, such as other alkaloids, terpenoids, and fatty acids, which can co-elute during purification.[13][14]
-
Pigments and Macromolecules: Chlorophyll, carotenoids, proteins, and polysaccharides are common co-extractives that need to be removed.
-
Extraction Solvents and Reagents: As with synthesis, residual solvents and reagents used during the extraction and purification process can contaminate the final product.
-
Environmental Contaminants: The source organism may accumulate pesticides, heavy metals, or other environmental toxins, which can be carried through the extraction process.[13]
Comparative Purity Data: A Quantitative Overview
While a direct head-to-head experimental comparison for this specific molecule is not available in the literature, we can extrapolate typical purity levels achieved for small molecule APIs from both sources.
| Purity Aspect | Synthetic | Natural |
| Typical Purity (Post-Purification) | >98% | 90-98% (can be lower initially) |
| Batch-to-Batch Consistency | High | Variable, dependent on source material |
| Common Impurity Types | Starting materials, by-products, reagents | Structurally related analogs, co-metabolites |
| Potential for Toxic Impurities | Process-related (e.g., catalysts, reagents) | Environmental contaminants, co-occurring toxins |
| Chiral Purity | Controllable through asymmetric synthesis | Often enantiopure, but racemization can occur during isolation |
Experimental Protocol: A Validated HPLC-UV Method for Purity Determination
To objectively assess the purity of this compound from either source, a validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential. The following protocol provides a robust starting point for such an analysis.
Objective: To develop and validate a stability-indicating HPLC-UV method for the determination of the purity of this compound and to separate it from potential impurities.
1. Instrumentation and Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Ammonium acetate (analytical grade).
-
Formic acid (analytical grade).
-
Water (Milli-Q or equivalent).
-
Reference standard of this compound (of the highest possible purity).
2. Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthetic or natural sample at the same concentration as the standard solution.
4. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to demonstrate that no interference occurs at the retention time of the analyte.
-
Linearity: Prepare a series of solutions of the reference standard at different concentrations (e.g., 50-150% of the target concentration) and plot the peak area versus concentration. The correlation coefficient (r²) should be >0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample matrix at different concentration levels.
-
Precision:
-
Repeatability: Analyze multiple injections of the same sample.
-
Intermediate Precision: Analyze the sample on different days with different analysts and/or instruments.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Advanced Analytical Techniques for Impurity Identification
While HPLC-UV is excellent for purity determination, identifying unknown impurities requires more sophisticated techniques:
-
High-Resolution Mass Spectrometry (HRMS): Coupled with HPLC (LC-HRMS), this technique provides accurate mass measurements of impurities, enabling the determination of their elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled tool for the structural elucidation of unknown compounds.[15][16] Quantitative NMR (qNMR) can also be used as a primary method for purity assessment without the need for a reference standard of the analyte itself.[15][16][17]
Conclusion: A Holistic Approach to Purity Assessment
The choice between a synthetic and a natural source for this compound will depend on factors such as scalability, cost, and the desired stereochemistry. From a purity perspective, synthetic routes offer greater control and a more predictable impurity profile, which can be advantageous in a regulated drug development environment. However, natural sources may provide access to unique stereoisomers.
Ultimately, a robust and validated analytical strategy is indispensable, regardless of the compound's origin. A combination of chromatographic and spectroscopic techniques will provide the most comprehensive understanding of the purity and impurity profile of this compound, ensuring the quality and reliability of downstream research and development efforts.
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Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014, October 8). Journal of Medicinal Chemistry, 57(21), 9220-9231. [Link]
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Synthesis and antimycotic activity of new derivatives of imidazo[1,2-a]pyrimidines. (2024, November 5). Beilstein Journal of Organic Chemistry, 20, 1184-1196. [Link]
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Hexahydroimidazo-pyrimidines, a new class of alkaloids from Alchornea javanensis. (1973). Journal of the Chemical Society D: Chemical Communications, (14), 480-481. [Link]
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Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. (2017, February 9). Chemistry Central Journal, 11(1), 16. [Link]
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AN OVERVIEW ON IMPURITY PROFILING OF DRUG AND PHARMACEUTICAL FORMULATIONS. (n.d.). IJCRT.org. [Link]
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VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). (2012, November 15). INIS-IAEA. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021, October 20). Research and Reviews, 10(10). [Link]
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Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. (2024, October 26). Molecules, 29(21), 5035. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine
For professionals in research and drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of novel chemical entities like 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. As complete toxicological and environmental data for this specific compound may not be readily available, the procedures outlined below adopt a conservative approach, treating the substance with the caution required for a potentially hazardous chemical.
The Precautionary Principle: Hazard Assessment
This compound belongs to the class of nitrogen-containing heterocyclic compounds. This family of molecules is known for its diverse biological activity, which is a cornerstone of its utility in drug discovery.[1][2] However, this same bioactivity necessitates a cautious approach to handling and disposal. While a specific Safety Data Sheet (SDS) for this exact molecule is not universally available, data from structurally related imidazo[1,2-a]pyrimidine derivatives indicate potential hazards such as skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4][5]
Therefore, in the absence of specific data to the contrary, this compound and its associated waste must be managed as hazardous. This aligns with the Occupational Safety and Health Administration's (OSHA) Hazard Communication Standard (HCS), which requires employers to inform and train employees on the risks of all hazardous chemicals in the workplace.[6][7][8]
Foundational Safety: Personal Protective Equipment (PPE)
Before handling the compound or its waste, the deployment of appropriate Personal Protective Equipment (PPE) is non-negotiable. The selection of PPE is the first line of defense in minimizing exposure risks.[9][10]
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | Protects against accidental splashes of solutions or contact with airborne solid particles.[11] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents direct skin contact. Gloves should be inspected before each use and disposed of as contaminated waste after handling.[9][10] |
| Skin Protection | Laboratory coat and long-sleeved clothing. | Minimizes the risk of incidental skin exposure.[9] |
| Respiratory | Use only in a well-ventilated area, preferably within a chemical fume hood. | Reduces the risk of inhaling dust or aerosols.[3][12] |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), which mandates a "cradle-to-grave" management system for hazardous materials.[13]
Step 1: Waste Characterization and Segregation
All waste streams containing this compound must be treated as hazardous waste.
-
Solid Waste: This includes unused or expired pure compounds, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE.
-
Liquid Waste: This includes solutions containing the compound, as well as solvent rinsates from cleaning contaminated glassware.
Crucially, do not mix incompatible waste streams. For example, acidic waste should never be combined with basic waste, and organic solvent waste must be kept separate from aqueous waste.[14][15]
Step 2: Container Selection and Management
The integrity of the waste containment is paramount to preventing leaks and environmental release.
-
Compatibility: The waste container must be chemically compatible with the waste it holds. For organic solvent waste, use a designated solvent waste container. For solids, a sealable plastic bag or a lined, rigid container is appropriate.[9][16]
-
Condition: Containers must be in good condition, free from leaks or defects.[16]
-
Closure: Containers must be kept tightly sealed except when actively adding waste.[10][16] Funnels should be removed immediately after use.[16]
Step 3: Accurate and Compliant Labeling
Clear labeling is a critical component of safe waste management and is mandated by OSHA and the EPA.[6][16]
Every hazardous waste container must be labeled with:
-
The words "HAZARDOUS WASTE" .[16]
-
The full chemical name: "this compound" and all other constituents of the waste mixture, including solvents.[9][16] Do not use abbreviations or chemical formulas.[15]
-
The approximate percentages or concentrations of each component.[16]
-
The date on which waste was first added to the container (the "accumulation start date").[9]
Step 4: On-Site Accumulation and Storage
Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area.[16]
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment bins to contain any potential leaks.[9][14]
-
Segregation: Store containers in a manner that segregates incompatible materials.[15][17]
-
Location: Store waste away from heat, ignition sources, and high-traffic areas.[18]
Step 5: Final Disposal
Hazardous waste must be disposed of through a licensed professional waste disposal service.[11][19] It is illegal to dispose of this chemical waste via sink drains or in the regular trash.[14]
-
When the waste container is nearly full (no more than 90%), complete the hazardous waste tag.
-
Contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[16]
-
Ensure that all records of waste generation and disposal are maintained for at least three years, as required by the EPA.[19]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area to prevent further contamination.
-
Don PPE: Wear the appropriate PPE as detailed in Section 2.
-
Containment: For minor spills, use a chemical spill kit with an inert absorbent material to contain the spill. Avoid generating dust from solid spills.[9]
-
Cleanup: Carefully sweep or wipe up the absorbed material and place it in a sealed container labeled as hazardous waste.[18]
-
Decontaminate: Clean the spill area thoroughly.
-
For Major Spills: Evacuate the area and contact your institution's EHS or emergency response team immediately.[9]
Disposal Decision Workflow
The following diagram outlines the critical decision points in the disposal process for this compound waste.
Caption: Decision workflow for proper chemical waste disposal.
References
- Benchchem. (n.d.). Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide.
- OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace.
-
Rosh, D., & King, K. (2022, October 5). OSHA Chemical Hazards And Communication. In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]
- Unknown. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. Retrieved from a web page on hazardous waste management.
- Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines.
- Unknown. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
- Unknown. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- Occupational Safety and Health Administration. (n.d.). Chemical Hazards and Toxic Substances - Overview.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
- U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
- Thermo Fisher Scientific. (2018, January 23). SAFETY DATA SHEET - Imidazole.
- Chemcia Scientific, LLC. (n.d.). MATERIAL SAFETY DATA SHEET - 6-Bromo-3-iodo-imidazo[1,2-a]pyrimidine.
- Sigma-Aldrich. (n.d.). Imidazo[1,2-a]pyrimidine AldrichCPR.
- Fisher Scientific. (2025, December 20). SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from Dartmouth College Research Areas Policies.
- AK Scientific, Inc. (n.d.). Safety Data Sheet - 2,5-Dimethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine.
- Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
- MedchemExpress.com. (2025, February 23). Safety Data Sheet - Triazavirin.
- Fisher Scientific. (2025, December 24). SAFETY DATA SHEET - 4,6-Dichloro-5-nitropyrimidine.
- Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
- TCI Chemicals. (2025, May 14). SAFETY DATA SHEET - 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- Malviya, M., et al. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
-
National Center for Biotechnology Information. (n.d.). 5-Oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid. PubChem Compound Summary. Retrieved from [Link]
- Unknown. (2022, June 6). Appendix A Disposal Procedures by Chemical.
- Alpan, A. S. (2022, April 29).
- Rani, J., Saini, M., Kumar, S., & Verma, P. K. (2017, February 9).
- Rani, J., et al. (2017, February 1). Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives.
Sources
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- 2. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
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- 5. tcichemicals.com [tcichemicals.com]
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- 19. sustainable-markets.com [sustainable-markets.com]
Personal protective equipment for handling 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine
Executive Safety Summary & Risk Profile
Compound Class: Bicyclic Guanidine/Amidine Derivative Physical State: Typically a hygroscopic solid; viscous oil if impure. Primary Hazard Driver: As a pharmaceutical intermediate, 2,3,5,8-Tetrahydroimidazo[1,2-a]pyrimidine possesses a basic nitrogen core. While specific toxicological data for this isomer is often limited in public repositories, Structure-Activity Relationship (SAR) analysis with analogous imidazo-pyrimidines dictates it be treated as a Category 2 Skin/Eye Irritant and a Potential Sensitizer .
Immediate Action Card:
-
Signal Word: WARNING (Treat as Danger if in solution with DMSO/DMF due to enhanced permeation).
-
Key H-Codes (derived from analogs): H315 (Skin Irrit.), H319 (Severe Eye Irrit.), H335 (Resp.[1] Irrit.).
-
Critical Incompatibility: Violent reaction potential with strong oxidizing agents and acid chlorides.
Personal Protective Equipment (PPE) Matrix
This is not a generic list. It is a barrier selection strategy based on the compound's alkalinity and permeation kinetics.
Hand Protection: The Double-Barrier Protocol
Rationale: Bicyclic nitrogen heterocycles can act as permeation enhancers. Standard 4-mil nitrile gloves often fail undetectably against amine-rich solutions.
| Parameter | Solid State Handling | Solution Phase (Synthesis/Workup) |
| Primary Layer | Nitrile (4-5 mil) (e.g., Kimberly-Clark Purple Nitrile) | High-Performance Nitrile (6-8 mil) (e.g., Ansell TouchNTuff 92-600) |
| Secondary Layer | Not required if dry. | Polyethylene (PE) Liner or Double-Gloving required. |
| Breakthrough Time | >480 min (Solid) | <30 min (in DCM/DMF). Change immediately upon splash.[2] |
| Validation | Visual inspection for pinholes. | Inflation Test required before donning secondary layer. |
Respiratory & Eye Protection
Rationale:[1][3][4][5][6] The "2,3,5,8" core is prone to protonation. Inhalation of dust causes immediate mucous membrane inflammation.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+) are mandatory. Safety glasses are insufficient because basic particulates can cause saponification of corneal tissue upon contact with tear fluid.
-
Respiratory:
-
Primary: Handling must occur inside a Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (if hood unavailable): Half-face respirator with P100/OV (Organic Vapor) cartridges.
-
PPE Decision Logic (Visualization)
The following diagram outlines the decision-making process for selecting PPE based on the physical state and solvent system.
Figure 1: Decision logic for PPE selection based on physical state and solvent carrier. Note the escalation to Butyl Rubber for high-penetration solvents.
Operational Protocols
A. Weighing & Transfer (Solid State)
The Challenge: Heterocyclic powders often carry significant static charge, causing "fly-away" powder that bypasses standard airflow containment.
-
Static Neutralization: Use an ionizing fan or polonium anti-static strip inside the balance enclosure.
-
The "Boat-in-Jar" Method:
-
Tare the weigh boat inside a screw-top jar.
-
Add compound to the boat.
-
Seal the jar before removing it from the enclosure to transfer to the reaction vessel.
-
Why? This creates a secondary containment layer during transit through the lab.
-
B. Synthesis & Quenching
The Challenge: The imidazo-pyrimidine ring is basic. Acidic quenches can be exothermic.
-
Reaction Setup: All glassware must be flame-dried and purged with Nitrogen/Argon.
-
Spill Management:
-
Do not use water immediately.
-
Cover liquid spills with Vermiculite or Chemizorb® OH- (specifically for basic spills).
-
Why? Cellulose pads can react with strong oxidizers if the synthesis involved them; inert mineral absorbents are safer.
-
Disposal & Decontamination Strategy
Disposal must follow a strict segregation protocol to prevent downstream chemical incompatibility in waste drums.
Waste Segregation Table
| Waste Stream | Classification | Disposal Action |
| Mother Liquor | Basic Organic High BTU | Segregate from Acid Waste. Label "Contains Basic Nitrogen Heterocycles." |
| Solid Waste | Hazardous Solid | Double-bag in 6-mil polyethylene bags. Incineration recommended. |
| Sharps/Glass | Contaminated Sharps | Rinse with Acetone -> Water before disposal in sharps bin. |
Decontamination Logic (Visualization)
Figure 2: Decontamination workflow utilizing acid-base chemistry to solubilize and remove residues.[7]
References
-
PubChem. (n.d.). Compound Summary: Imidazo[1,2-a]pyrimidine.[1] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment: Hand Protection Selection Guidelines. United States Department of Labor. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
